molecular formula C18H17Cl2NO2 B1359462 2,4-Dichloro-4'-morpholinomethyl benzophenone CAS No. 898770-57-5

2,4-Dichloro-4'-morpholinomethyl benzophenone

Cat. No.: B1359462
CAS No.: 898770-57-5
M. Wt: 350.2 g/mol
InChI Key: JETWBJDADBLVOB-UHFFFAOYSA-N
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Description

2,4-Dichloro-4'-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17Cl2NO2 and its molecular weight is 350.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETWBJDADBLVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642654
Record name (2,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
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Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-57-5
Record name Methanone, (2,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2,4-dichloro-4'-morpholinomethyl benzophenone, a complex organic molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical data, offering a detailed rationale for the application of various spectroscopic and crystallographic techniques. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography to unambiguously determine the molecular structure. Each section is designed to be a self-validating system, where the interpretation of data from one technique corroborates and refines the hypotheses drawn from another, ensuring the highest degree of scientific integrity.

Introduction: The Rationale for a Multi-faceted Approach

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. For a molecule with the complexity of this compound, featuring multiple aromatic rings with distinct substitution patterns, a flexible heterocyclic moiety, and a central carbonyl group, a single analytical technique is often insufficient to provide a complete and unambiguous structural assignment. Therefore, a carefully orchestrated workflow employing a suite of complementary analytical methods is not just advantageous, but essential.

This guide will walk through a logical progression of experiments, starting from foundational techniques that provide key functional group information and moving towards more sophisticated methods that reveal detailed connectivity and stereochemistry. The causality behind each experimental choice will be explained, providing insights into how a senior scientist approaches the challenge of structure elucidation.

Proposed Structure and Synthetic Rationale

cluster_reactants Reactants cluster_product Product 2,4'-Dichlorobenzophenone 2,4'-Dichlorobenzophenone Target_Molecule This compound 2,4'-Dichlorobenzophenone->Target_Molecule Formaldehyde Formaldehyde Formaldehyde->Target_Molecule Morpholine Morpholine Morpholine->Target_Molecule

Figure 1. Proposed synthetic pathway via Mannich reaction.

The Elucidation Workflow: A Step-by-Step Guide

workflow cluster_preliminary Preliminary Analysis cluster_nmr NMR Spectroscopy cluster_confirmation Definitive Confirmation IR Infrared (IR) Spectroscopy (Functional Group Identification) MS Mass Spectrometry (MS) (Molecular Weight and Formula) IR->MS Provides context for MS fragmentation H1_NMR 1H NMR (Proton Environment) MS->H1_NMR Confirms molecular formula for NMR C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR Proton counts guide carbon assignments TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) C13_NMR->TwoD_NMR Identifies atoms for connectivity studies Xray X-ray Crystallography (Absolute 3D Structure) TwoD_NMR->Xray Provides a robust model for crystallographic refinement

Figure 2. The integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Principle: IR spectroscopy is an ideal first step as it provides rapid and definitive information about the presence of specific functional groups. The vibrations of bonds within a molecule absorb infrared radiation at characteristic frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Expected Spectral Features and Interpretation:

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3100-3000Aromatic C-H stretchConfirms the presence of the two benzene rings.
~2950-2800Aliphatic C-H stretchIndicates the presence of the morpholine and methylene bridge protons.
~1660 C=O stretch (ketone) A strong, sharp absorption characteristic of a diaryl ketone. This is a key diagnostic peak. [2]
~1600, ~1475Aromatic C=C stretchFurther evidence for the aromatic rings.
~1250-1020C-N stretch (aliphatic amine)Consistent with the morpholine ring.
~1115C-O-C stretch (ether)Characteristic of the morpholine ether linkage.
~1100-1000C-Cl stretchIndicates the presence of the chloro substituents on the aromatic ring.

The presence of a strong carbonyl absorption around 1660 cm⁻¹ is a primary indicator of the benzophenone core. The C-H stretching frequencies will differentiate between the aromatic and aliphatic protons, and the fingerprint region will contain characteristic absorptions for the morpholine C-N and C-O bonds.

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Formula

Principle: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum and Fragmentation Analysis:

The expected molecular formula for this compound is C₁₈H₁₇Cl₂NO₂. The calculated monoisotopic mass would be approximately 365.0636 g/mol .

Key Expected Fragments:

m/zProposed Fragment StructureInterpretation
365/367/369[M]⁺The molecular ion peak. The isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) would be a definitive indicator of the presence of two chlorine atoms.
100 [C₅H₁₀NO]⁺ A characteristic and often base peak for N-benzylmorpholine derivatives, resulting from cleavage of the benzylic C-N bond.
265/267[M - C₅H₁₀NO]⁺Loss of the morpholinomethyl radical.
139/141[C₇H₄ClO]⁺Fragment corresponding to the 2-chlorobenzoyl or 4-chlorobenzoyl cation.
111[C₆H₄Cl]⁺Chlorophenyl cation.
77[C₆H₅]⁺Phenyl cation.

The most diagnostic fragmentation would be the cleavage of the bond between the benzylic carbon and the morpholine nitrogen, leading to a stable morpholinomethyl cation at m/z 100. The presence of fragments corresponding to the chlorinated benzoyl moieties would further confirm the core structure.

fragmentation M Molecular Ion [C18H17Cl2NO2]+. m/z 365/367/369 F1 [C13H8Cl2O]+. m/z 265/267 M->F1 - C5H10NO F2 [C5H10NO]+ m/z 100 M->F2 - C13H8Cl2O F3 [C7H4ClO]+ m/z 139/141 F1->F3 - C6H4Cl

Figure 3. Proposed key fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: The Proton Framework

Expected Chemical Shifts and Multiplicities:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.8Multiplets7HAromatic ProtonsProtons on the two substituted benzene rings. The exact shifts and coupling patterns will be complex due to the substitution.[3][4]
~3.5-3.7 Singlet 2H -CH₂- (Methylene bridge) A key singlet indicating the methylene group connecting the aromatic ring and the morpholine nitrogen. [3]
~3.6-3.8Triplet (or multiplet)4H-CH₂-O- (Morpholine)Protons adjacent to the oxygen in the morpholine ring are deshielded.
~2.4-2.6Triplet (or multiplet)4H-CH₂-N- (Morpholine)Protons adjacent to the nitrogen in the morpholine ring.

The singlet for the methylene bridge protons is a crucial piece of evidence for the proposed structure. The aromatic region will be complex, but the integration for 7 protons is expected.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expected Chemical Shifts:

Chemical Shift (δ, ppm)AssignmentRationale
~195C=OCarbonyl carbon of the benzophenone.[5]
~125-140Aromatic C & C-ClCarbons of the two benzene rings. Carbons attached to chlorine will be in this region.
~67-CH₂-O- (Morpholine)Carbons adjacent to the oxygen in the morpholine ring.
~60 -CH₂- (Methylene bridge) The benzylic carbon of the methylene bridge.
~53-CH₂-N- (Morpholine)Carbons adjacent to the nitrogen in the morpholine ring.

The number of distinct signals in the aromatic region will provide information about the symmetry of the two rings. Due to the substitution pattern, all 12 aromatic carbons are expected to be chemically non-equivalent, resulting in 12 distinct signals.

2D NMR Spectroscopy: Connecting the Pieces
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see correlations between adjacent protons in the aromatic rings and within the morpholine ring. The methylene bridge protons, being a singlet, will not show any COSY correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignment of the methylene bridge proton and carbon signals.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (2-3 bonds).[8][9] Key expected correlations include:

    • The methylene bridge protons (~3.5-3.7 ppm) to the quaternary carbon of the 4'-substituted ring and to the carbons of the morpholine ring adjacent to the nitrogen.

    • The protons on the 4'-substituted ring to the methylene bridge carbon.

    • The protons on both aromatic rings to the carbonyl carbon.

These HMBC correlations will provide irrefutable evidence for the connectivity of the 2,4-dichlorophenyl group, the carbonyl group, the 4'-substituted phenyl ring, the methylene bridge, and the morpholine ring.

X-ray Crystallography: The Ultimate Structural Confirmation

Principle: Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[10][11] It provides precise bond lengths, bond angles, and conformational information.

Experimental Protocol:

  • Crystallization: A suitable single crystal of the compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Expected Outcome: An X-ray crystal structure would provide an unambiguous confirmation of the atomic connectivity, including the substitution pattern on the aromatic rings and the attachment of the morpholinomethyl group. It would also reveal the conformation of the molecule, such as the dihedral angles between the two phenyl rings.

Conclusion: A Self-Validating Structural Elucidation

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 23, 2026, from [Link]

  • G. S. S. S. Kumar, M. S. Kumar, and S. V. S. Kumar. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
  • Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2023, November 24). 4,4'-Dichlorobenzophenone. Retrieved January 23, 2026, from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 23, 2026, from [Link]

  • MDPI. (2024, June 27). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved January 23, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 23, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 4a. Retrieved January 23, 2026, from [Link]

  • PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025, August 6). Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. Retrieved January 23, 2026, from [Link]

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical compound commonly known as 2,4-Dichloro-4'-morpholinomethyl benzophenone. The focus is on its precise chemical identity as defined by the International Union of Pure and Applied Chemistry (IUPAC), alongside its structural features, and relevant chemical data. This document is intended to serve as a foundational resource for professionals in the fields of chemical research and pharmaceutical development.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone . This systematic name precisely describes the molecular architecture, which is fundamental for unambiguous scientific communication and patent literature.

The naming convention is broken down as follows:

  • Methanone: This is the parent name, indicating a ketone functional group (C=O) that links two other groups. In this case, it is the carbonyl bridge between the two phenyl rings.

  • (2,4-dichlorophenyl): This describes the first phenyl ring attached to the carbonyl group. It is substituted with two chlorine atoms at the 2nd and 4th positions relative to the point of attachment to the methanone carbon.

  • (4-(morpholin-4-ylmethyl)phenyl): This describes the second phenyl ring.

    • phenyl: Indicates the benzene ring.

    • 4-(...): Specifies that a substituent is located at the 4th position of this phenyl ring.

    • morpholin-4-ylmethyl: This is the substituent itself. "Morpholin" refers to the morpholine heterocyclic ring. The "-4-yl" specifies that the morpholine ring is attached via its nitrogen atom (position 4). "methyl" indicates a methylene (-CH2-) linker between the morpholine nitrogen and the phenyl ring.

Chemical Structure Visualization

The structural formula provides a clear two-dimensional representation of the atomic connectivity.

Caption: 2D structure of (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone.

Physicochemical Properties and Data

A summary of the key physicochemical properties is crucial for laboratory handling, formulation development, and analytical method design.

PropertyValueSource
IUPAC Name (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone-
Molecular Formula C₁₈H₁₇Cl₂NO₂-
Molecular Weight 366.24 g/mol -
CAS Number Not available-

Synthesis and Characterization

The synthesis of (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone typically involves a multi-step process. A common synthetic strategy is the Friedel-Crafts acylation followed by a substitution reaction.

General Synthetic Pathway

A plausible synthetic route is outlined below. This is a generalized representation and specific reaction conditions may vary.

Synthesis_Pathway A 2,4-Dichlorobenzoyl chloride C 4-Methyl-2',4'-dichlorobenzophenone A->C Friedel-Crafts Acylation (AlCl3) B Toluene B->C E 4-(Bromomethyl)-2',4'-dichlorobenzophenone C->E Radical Bromination D N-Bromosuccinimide (NBS) D->E G Product: (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone E->G Nucleophilic Substitution F Morpholine F->G

Caption: Generalized synthetic pathway.

Experimental Protocol: A Representative Synthesis

Step 1: Friedel-Crafts Acylation to form 4-Methyl-2',4'-dichlorobenzophenone

  • To a stirred solution of toluene in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃) portion-wise.

  • Slowly add 2,4-dichlorobenzoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring it over crushed ice and an acidic aqueous solution (e.g., dilute HCl).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Radical Bromination to form 4-(Bromomethyl)-2',4'-dichlorobenzophenone

  • Dissolve the 4-methyl-2',4'-dichlorobenzophenone from the previous step in a non-polar solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer and concentrate to yield the crude brominated product.

Step 3: Nucleophilic Substitution to yield the final product

  • Dissolve the crude 4-(bromomethyl)-2',4'-dichlorobenzophenone in a polar aprotic solvent like acetonitrile or dimethylformamide.

  • Add morpholine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer, dry it, and concentrate to obtain the crude final product.

  • Purify the product by column chromatography or recrystallization to obtain (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone of high purity.

Relevance in Drug Development

Benzophenone derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a morpholine moiety is a common strategy in drug design to enhance pharmacokinetic properties such as solubility and metabolic stability. The specific substitution pattern of the dichlorophenyl ring can influence the molecule's interaction with biological targets.

The structural motifs present in (2,4-dichlorophenyl)(4-(morpholin-4-ylmethyl)phenyl)methanone suggest potential applications in areas where substituted benzophenones have shown promise, including but not limited to antiviral, anticancer, and anti-inflammatory research. Further investigation into the biological activity of this specific compound is warranted.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66558, 2,4'-Dichlorobenzophenone. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 2,4-Dichloro-4'-morpholinomethyl benzophenone, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented in a multi-step approach, beginning with commercially available starting materials and proceeding through key intermediates. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles that govern the transformations.

Introduction

Benzophenone derivatives are a well-established class of compounds with a wide range of applications, including as photoinitiators, in fragrance applications, and, most notably, as scaffolds in the development of new therapeutic agents. The incorporation of a morpholine moiety is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The specific substitution pattern of 2,4-dichloro groups on one phenyl ring and a morpholinomethyl group at the 4'-position of the second ring presents a unique combination of functionalities that could impart interesting biological activities. This guide details a reliable synthetic route to access this target molecule for further investigation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound (I), suggests a logical disconnection strategy. The C-N bond of the morpholinomethyl group can be disconnected to reveal a benzyl halide intermediate (II) and morpholine. The benzyl halide can be formed from a methyl group, leading back to 2,4-dichloro-4'-methylbenzophenone (III). The benzophenone core of intermediate (III) is readily accessible through a Friedel-Crafts acylation reaction between 2,4-dichlorobenzoyl chloride (IV) and toluene (V).

Retrosynthesis Target This compound (I) Intermediate_II (4-(Bromomethyl)phenyl)(2,4-dichlorophenyl)methanone (II) Target->Intermediate_II C-N Disconnection Intermediate_III 2,4-Dichloro-4'-methylbenzophenone (III) Intermediate_II->Intermediate_III Functional Group Interconversion (CH2Br <- CH3) Morpholine Morpholine Intermediate_II->Morpholine Starting_Materials 2,4-Dichlorobenzoyl chloride (IV) + Toluene (V) Intermediate_III->Starting_Materials Friedel-Crafts Disconnection Friedel_Crafts_Acylation cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Toluene Toluene AcyliumIon Acylium Ion Intermediate Toluene->AcyliumIon Electrophilic Attack AcylChloride 2,4-Dichlorobenzoyl chloride AcylChloride->AcyliumIon + AlCl3 Catalyst AlCl3 Product 2,4-Dichloro-4'-methylbenzophenone AcyliumIon->Product Deprotonation

Caption: Workflow for the Friedel-Crafts Acylation.

Experimental Protocol:

  • To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (1.1 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add 2,4-dichlorobenzoyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension.

  • After the addition is complete, add toluene (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Once the addition of toluene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or hexane/ethyl acetate.

Step 2: Synthesis of (4-(Bromomethyl)phenyl)(2,4-dichlorophenyl)methanone via Benzylic Bromination

The methyl group of the intermediate is activated for radical halogenation. A common method for this transformation is the use of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent.

Mechanism: The reaction proceeds via a free radical chain mechanism. The initiator (AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical abstracts a benzylic hydrogen from 2,4-dichloro-4'-methylbenzophenone to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2,4-dichloro-4'-methylbenzophenone (1.0 eq) in a dry, non-polar solvent like carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (4-(bromomethyl)phenyl)(2,4-dichlorophenyl)methanone, which can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound via Nucleophilic Substitution

The final step is the nucleophilic substitution of the benzylic bromide with morpholine. Benzylic halides are highly reactive towards nucleophilic substitution. Mechanism: Morpholine, acting as a nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion in an SN2-type reaction. A base, such as triethylamine or potassium carbonate, is often added to neutralize the HBr formed during the reaction.

Nucleophilic_Substitution cluster_start Starting Materials cluster_product Final Product BenzylBromide (4-(Bromomethyl)phenyl) (2,4-dichlorophenyl)methanone FinalProduct 2,4-Dichloro-4'-morpholinomethyl benzophenone BenzylBromide->FinalProduct + Morpholine, Base Morpholine Morpholine Base Base (e.g., K2CO3)

Caption: Final step: Nucleophilic substitution with morpholine.

Experimental Protocol:

  • Dissolve (4-(bromomethyl)phenyl)(2,4-dichlorophenyl)methanone (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add morpholine (1.2 eq) and a base like potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary and Characterization

The following table summarizes the key compounds in this synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Physical State
2,4-Dichloro-4'-methylbenzophenoneC₁₄H₁₀Cl₂O265.14Solid
(4-(Bromomethyl)phenyl)(2,4-dichlorophenyl)methanoneC₁₄H₉BrCl₂O344.03Solid
This compoundC₁₈H₁₇Cl₂NO₂366.24Solid

Expected Characterization Data for this compound:

  • ¹H NMR: Protons on the dichlorophenyl ring would appear as complex multiplets in the aromatic region. The protons on the 4'-substituted phenyl ring would likely appear as two doublets. The methylene protons adjacent to the nitrogen and the phenyl ring would appear as a singlet. The protons of the morpholine ring would appear as two triplets.

  • ¹³C NMR: The spectrum would show the characteristic carbonyl carbon signal, along with signals for all the aromatic carbons and the aliphatic carbons of the morpholinomethyl group.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent. C-Cl, C-N, and C-O stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the isotopic pattern for the two chlorine atoms.

Conclusion

This guide outlines a scientifically sound and logical three-step synthesis for this compound. The described pathway utilizes well-established and reliable chemical transformations, including Friedel-Crafts acylation, free-radical bromination, and nucleophilic substitution. The provided experimental protocols are based on standard laboratory practices for analogous reactions and can be adapted and optimized for specific laboratory conditions. This in-depth guide serves as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry, enabling the synthesis of this and structurally related compounds for further scientific exploration.

References

  • Chemguide. (n.d.). Friedel-Crafts acylation of methylbenzene (toluene). Retrieved January 23, 2026, from [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved January 23, 2026, from [Link]

2,4-Dichloro-4'-morpholinomethyl benzophenone starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Introduction

This compound is a polysubstituted aromatic ketone, a structural motif of significant interest in medicinal chemistry and materials science. Benzophenones serve as versatile scaffolds in drug discovery, and the specific functionalization of this molecule—a dichlorinated phenyl ring and a morpholinomethyl group—provides distinct electronic and steric properties that can be crucial for biological activity or material characteristics. This guide offers a comprehensive analysis of the primary synthetic routes to this target molecule, with a core focus on the selection, synthesis, and strategic considerations of the requisite starting materials. Designed for researchers and drug development professionals, this document elucidates the causal relationships behind synthetic choices, providing a framework for robust and scalable synthesis.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals that the central C-C bond formation is the key strategic consideration, disconnecting the molecule into two primary aryl synthons. The formation of the diaryl ketone core can be approached through several established methodologies, each with distinct advantages and challenges related to starting material availability, functional group tolerance, and reaction conditions.

G cluster_strategies Key Disconnections cluster_synthons Primary Synthons Target 2,4-Dichloro-4'-morpholinomethyl benzophenone FC Friedel-Crafts Acylation Target->FC Retrosynthesis Suzuki Suzuki Coupling Target->Suzuki Retrosynthesis Grignard Grignard Reaction Target->Grignard Retrosynthesis SynthonA 2,4-Dichlorophenyl (Electrophile or Nucleophile) FC->SynthonA SynthonB 4-Morpholinomethylphenyl (Nucleophile or Electrophile) FC->SynthonB Suzuki->SynthonA Suzuki->SynthonB Grignard->SynthonA Grignard->SynthonB

Caption: Retrosynthetic analysis of the target molecule.

The three principal strategies evaluated in this guide are:

  • Friedel-Crafts Acylation: A classic electrophilic aromatic substitution to form the aryl-carbonyl bond.

  • Palladium-Catalyzed Suzuki Coupling: A modern, versatile cross-coupling reaction.

  • Grignard Reaction: A powerful organometallic C-C bond-forming reaction.

The Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as AlCl₃.[1][2][3] The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

For the synthesis of this compound, the most logical approach involves the acylation of a morpholine-containing aromatic with 2,4-dichlorobenzoyl chloride. The alternative—acylating 1,3-dichlorobenzene—is less favorable because the two chlorine atoms are deactivating, making the ring less nucleophilic and thus less reactive toward electrophilic substitution.

G cluster_0 Starting Materials SM1 4-Benzylmorpholine Reaction Friedel-Crafts Acylation SM1->Reaction SM2 2,4-Dichlorobenzoyl Chloride SM2->Reaction Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Product Target Molecule Reaction->Product

Caption: Workflow for Friedel-Crafts Acylation.

Starting Material A: 2,4-Dichlorobenzoyl Chloride

This is the electrophilic component in the reaction. It is a stable and commercially available reagent, but can also be synthesized through several reliable methods.

Synthesis Routes:

  • From 2,4-Dichlorobenzoic Acid: The most direct laboratory-scale method involves treating 2,4-dichlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This reaction is high-yielding and the excess chlorinating agent and byproducts are volatile, simplifying purification.

  • From 2,4-Dichlorotoluene: On an industrial scale, this route is often preferred. It involves the free-radical side-chain chlorination of 2,4-dichlorotoluene to yield 2,4-dichlorobenzotrichloride, which is then carefully hydrolyzed to the acyl chloride.[4]

PropertyValue
Molecular Formula C₇H₃Cl₃O
Molecular Weight 209.46 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 249-251 °C
CAS Number 89-75-8
Starting Material B: 4-Benzylmorpholine

This is the nucleophilic component. The morpholinomethyl group is an activating, ortho-, para-director. However, the nitrogen atom can complex with the Lewis acid catalyst, potentially requiring an excess of catalyst. The synthesis of this precursor is straightforward.

Synthesis Route: Reductive Amination This is a highly efficient method for forming the C-N bond. It involves the reaction of 4-bromobenzaldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride.[5]

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~275 °C
CAS Number 2969-10-0
Experimental Protocol: Friedel-Crafts Acylation
  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). The system is kept under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 eq) is suspended in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: A solution of 2,4-dichlorobenzoyl chloride (1.0 eq) in the same solvent is added dropwise to the stirred suspension at 0 °C.

  • Nucleophile Addition: 4-Benzylmorpholine (1.0 eq) is dissolved in the reaction solvent and added slowly to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Workup: The reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed with saturated NaHCO₃ solution, water, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

The Palladium-Catalyzed Suzuki Coupling Approach

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that joins an organoboron compound (typically a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] Its key advantages include mild reaction conditions, high functional group tolerance, and the non-toxic nature of the boron byproducts.[7]

For this target, a highly effective strategy is the coupling of 4-(morpholinomethyl)phenylboronic acid with 2,4-dichlorobenzoyl chloride. This is a type of Suzuki-Miyaura carbonylative coupling.

Starting Material A: 2,4-Dichlorobenzoyl Chloride

This reagent is the same as that used in the Friedel-Crafts approach. (See Section 2.1).

Starting Material B: 4-(Morpholinomethyl)phenylboronic Acid

This is the organoboron component. Its synthesis typically starts from an aryl halide.

Synthesis Route: The synthesis can be adapted from established procedures for similar boronic acids, such as 4-formylphenylboronic acid.[8][9]

  • Amine Formation: Start with 4-bromobenzaldehyde. Perform a reductive amination with morpholine and NaBH₄ to synthesize 4-(4-bromobenzyl)morpholine.[5]

  • Borylation: Convert the aryl bromide to the boronic acid. This is typically achieved by:

    • Lithiation: Reacting 4-(4-bromobenzyl)morpholine with an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C).

    • Borate Ester Formation: Quenching the resulting aryllithium species with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

    • Hydrolysis: Acidic workup (e.g., with HCl) hydrolyzes the borate ester to the final boronic acid.

PropertyValue
Molecular Formula C₁₁H₁₆BNO₃
Molecular Weight 221.06 g/mol
Appearance White to off-white solid
CAS Number 459423-32-6 (as pinacol ester)
Experimental Protocol: Suzuki Coupling
  • Setup: A Schlenk flask is charged with 4-(morpholinomethyl)phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: A degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water, is added via syringe.

  • Reagent Addition: 2,4-Dichlorobenzoyl chloride (1.0 eq) is added to the stirred mixture.

  • Reaction: The mixture is heated (typically 80-100 °C) and stirred for 4-12 hours until TLC or LC-MS analysis indicates the consumption of the limiting reagent.

  • Workup: The reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.

  • Extraction & Purification: The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography.

G Pd0 Pd(0)L2 PdII_1 R-Pd(II)-X L2 Pd0->PdII_1 R-X PdII_2 R-Pd(II)-R' L2 PdII_1->PdII_2 R'-B(OH)2 PdII_2->Pd0 R-R'

Caption: Simplified catalytic cycle for Suzuki coupling.

Alternative Route: The Grignard Reaction

The Grignard reaction offers a powerful, classical method for C-C bond formation.[10][11] It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbonyl carbon.

A feasible pathway involves preparing a Grignard reagent from 4-(4-bromobenzyl)morpholine and reacting it with 2,4-dichlorobenzoyl chloride .

Causality and Limitations: While effective, the Grignard reaction demands strictly anhydrous conditions, as the reagent is highly basic and reacts readily with protic sources, including water. Its functional group tolerance is lower than that of Suzuki coupling; however, in this specific case, the functional groups present (ether, tertiary amine) are generally compatible. A key challenge is preventing the Grignard reagent from reacting with the acyl chloride starting material in a double-addition fashion, which can be mitigated by using low temperatures.

Summary and Comparison of Synthetic Routes

The choice of synthetic strategy depends on factors such as scale, available equipment, cost of starting materials, and desired purity.

FeatureFriedel-Crafts AcylationSuzuki CouplingGrignard Reaction
Key Reagents Acyl Chloride, Aromatic Ring, Lewis AcidAcyl Chloride, Boronic Acid, Pd Catalyst, BaseAcyl Chloride, Grignard Reagent
Conditions Often harsh (strong acid), anhydrousMild, tolerant of waterStrictly anhydrous, often low temp
Functional Group Tolerance Moderate (amines can complex with catalyst)High (very versatile)Moderate (incompatible with acidic protons)
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)Catalytic Palladium complex (ppm to mol%)No catalyst, stoichiometric Mg
Byproducts HCl, Aluminum salts (significant waste)Boron-based (e.g., B(OH)₃), generally benignMagnesium salts
Field Insight Robust, well-established, often cost-effective for simple aromatics. Waste disposal can be a concern.Preferred for complex, highly functionalized molecules. High cost of palladium can be a factor.Excellent for simple C-C bonds, but requires careful control of conditions.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic approaches. The Friedel-Crafts acylation represents a classic and robust method, provided the potential complexation of the morpholine nitrogen with the Lewis acid catalyst is managed, likely by using excess catalyst. For syntheses demanding higher functional group tolerance and milder conditions, the palladium-catalyzed Suzuki coupling of 2,4-dichlorobenzoyl chloride with 4-(morpholinomethyl)phenylboronic acid is the superior choice, reflecting modern synthetic preferences. The synthesis of the key starting materials for these routes—primarily 2,4-dichlorobenzoyl chloride and the 4-(morpholinomethyl)phenyl precursor (as either the benzylmorpholine or the boronic acid)—are well-documented and achievable through high-yielding, scalable protocols. The selection of the optimal route will ultimately be guided by the specific constraints and goals of the research or development program.

References

  • Method for synthesizing 2,4-Dichlorobenzoyl chloride. CN101037385A.
  • Preparation method of 2, 4-dichlorobenzoyl chloride. CN109678698B.
  • A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. Benchchem.
  • 4-Formylphenylboronic acid. Wikipedia. [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Grignard Reaction. University of Missouri-St. Louis. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Process for preparing highly pure formylphenylboronic acids. US6420597B2.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]

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Spectroscopic Data of 2,4-Dichloro-4'-morpholinomethyl Benzophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dichloro-4'-morpholinomethyl benzophenone is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its structural architecture, featuring a dichlorinated phenyl ring, a central ketone, and a morpholinomethyl-substituted phenyl moiety, presents a unique scaffold for the design of novel therapeutic agents. The presence of the morpholine group often enhances pharmacokinetic properties, such as solubility and metabolic stability, making this class of compounds particularly attractive for lead optimization programs.

The core objective of this guide is to explain the causality behind the predicted spectral features, thereby providing a self-validating system for spectroscopic analysis. By understanding the expected NMR, IR, and Mass Spectrometry data, researchers can confidently assess the identity and purity of synthesized this compound.

Molecular Structure and Synthesis Outline

The synthesis of this compound can be envisioned through a multi-step process, likely culminating in a Friedel-Crafts acylation or a related coupling reaction. A plausible synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow A 2,4-Dichlorobenzoyl chloride C Friedel-Crafts Acylation (e.g., AlCl3) A->C B 4-Methylanisole B->C D 2,4-Dichloro-4'-methylbenzophenone C->D E Benzylic Bromination (e.g., NBS, light) D->E F 2,4-Dichloro-4'-(bromomethyl)benzophenone E->F H Nucleophilic Substitution F->H G Morpholine G->H I This compound H->I

Caption: Plausible synthetic route to this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the morpholine and methylene bridge.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~ 7.50 - 7.80m3HAromatic-H (Dichlorophenyl ring)The protons on the 2,4-dichlorophenyl ring are expected to be in a complex multiplet in the downfield region due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group. This prediction is based on data for 2,4'-dichlorobenzophenone.
~ 7.40 - 7.60d (J ≈ 8 Hz)2HAromatic-H (ortho to C=O, Morpholinomethylphenyl ring)These protons are ortho to the carbonyl group and are expected to appear as a doublet.
~ 7.20 - 7.40d (J ≈ 8 Hz)2HAromatic-H (meta to C=O, Morpholinomethylphenyl ring)These protons are meta to the carbonyl group and ortho to the morpholinomethyl group, appearing as a doublet.
~ 3.65t (J ≈ 4.5 Hz)4H-O-CH₂- (Morpholine)The protons on the carbons adjacent to the oxygen in the morpholine ring typically appear around this chemical shift. This is consistent with data for N-substituted morpholines.[1][2]
~ 3.50s2H-CH₂- (Methylene bridge)The singlet nature of this peak is due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the phenyl ring.
~ 2.45t (J ≈ 4.5 Hz)4H-N-CH₂- (Morpholine)The protons on the carbons adjacent to the nitrogen in the morpholine ring are expected at a slightly higher field compared to the O-CH₂ protons. This is a characteristic pattern for the morpholine moiety.[3][4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the morpholine and methylene groups.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~ 195C=O (Ketone)The carbonyl carbon of benzophenones typically resonates in this downfield region.[5]
~ 130 - 140Aromatic C-Cl & Quaternary CThe aromatic carbons directly attached to chlorine atoms and the quaternary carbons of the phenyl rings are expected in this range.
~ 125 - 135Aromatic CHThe protonated aromatic carbons will appear in this region. The specific shifts are influenced by the substitution pattern.
~ 67-O-CH₂- (Morpholine)The carbons adjacent to the oxygen in the morpholine ring are characteristically found around 67 ppm.[4]
~ 62-CH₂- (Methylene bridge)The methylene bridge carbon's chemical shift is influenced by the neighboring nitrogen and aromatic ring.
~ 53-N-CH₂- (Morpholine)The carbons adjacent to the nitrogen in the morpholine ring are typically observed at this approximate chemical shift.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group and characteristic bands from the aromatic rings and the C-N and C-O bonds of the morpholine moiety.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Analysis
~ 1665StrongC=O (Ketone) stretchThis is a characteristic strong absorption for diaryl ketones. The position is influenced by conjugation with the aromatic rings. Data from 2,4'-dichlorobenzophenone supports this prediction.[5]
~ 3050 - 3100MediumAromatic C-H stretchThese bands are characteristic of C-H stretching vibrations in aromatic rings.
~ 2800 - 3000MediumAliphatic C-H stretchThese absorptions arise from the C-H bonds of the morpholine and methylene groups.
~ 1580 - 1600Medium-StrongAromatic C=C ring stretchThese are characteristic vibrations of the carbon-carbon double bonds within the phenyl rings.
~ 1115StrongC-O-C (Ether) stretchA strong band in this region is indicative of the C-O-C stretching of the morpholine ring.
~ 1000 - 1100MediumC-Cl (Aryl chloride) stretchThe C-Cl stretching vibrations for aryl chlorides typically appear in this region.
~ 700 - 850StrongAromatic C-H out-of-plane bendThe substitution pattern on the aromatic rings will influence the exact position of these strong bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A standard method for obtaining an IR spectrum of a solid compound like this compound is as follows:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹, with multiple scans co-added to enhance the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₂₀H₂₁Cl₂NO₂), the expected molecular weight is approximately 377.09 g/mol .

Predicted Mass Spectrum Fragmentation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 377, along with an isotopic pattern characteristic of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks). Key fragmentation pathways would likely involve:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the phenyl rings. This would lead to characteristic fragments such as the 2,4-dichlorobenzoyl cation (m/z 173/175) and the 4-(morpholinomethyl)phenyl cation.

  • McLafferty Rearrangement: While less common for benzophenones without appropriate gamma-hydrogens, related rearrangements could occur.

  • Cleavage of the morpholinomethyl group: Fragmentation of the morpholinomethyl side chain would lead to a prominent ion at m/z 86 (morpholinomethyl cation) or m/z 100.

G cluster_0 Mass Spectrometry Fragmentation A [M]⁺ (m/z 377) B [2,4-Dichlorobenzoyl]⁺ (m/z 173/175) A->B α-cleavage C [4-(Morpholinomethyl)phenyl]⁺ A->C α-cleavage D [Morpholinomethyl]⁺ (m/z 86) C->D Benzylic cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound, a compound of significant interest in contemporary drug discovery. By leveraging established spectroscopic principles and data from closely related analogs, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This information serves as a critical resource for researchers engaged in the synthesis, purification, and characterization of this molecule. The provided protocols for data acquisition offer practical guidance for obtaining high-quality spectra. Ultimately, this guide is intended to enhance scientific integrity and accelerate research and development efforts involving this promising chemical entity.

References

  • Duddeck, H., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 623-626. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • ACD/Labs (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

  • PubChem. 4-(Morpholinomethyl)aniline. Available at: [Link]

  • NIST Chemistry WebBook. Methanone, (4-methylphenyl)phenyl-. Available at: [Link]

  • PubChem. 4-Methylbenzophenone. Available at: [Link]

  • PubChem. 2,4'-Dichlorobenzophenone. Available at: [Link]

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NMR analysis of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Introduction: Contextualizing the Molecule in Drug Discovery

This compound is a polysubstituted aromatic ketone. Molecules within the benzophenone class are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of this compound—a dichlorinated phenyl ring, a flexible morpholinomethyl group, and a central carbonyl linker—suggests its potential as an intermediate or a final active pharmaceutical ingredient (API) in drug development pipelines.

In this context, unambiguous structural verification is not merely a procedural step but the bedrock of all subsequent research, from quantitative structure-activity relationship (QSAR) studies to preclinical toxicology. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure at the atomic level.[1][2][3] This guide provides a comprehensive, field-proven methodology for the complete , moving from fundamental principles to advanced 2D correlational techniques. Our approach is designed as a self-validating workflow, ensuring the highest degree of confidence in the final structural elucidation.

Chapter 1: The Strategic Approach to NMR Analysis

A robust NMR analysis is a systematic investigation. For a molecule of this complexity, featuring multiple, distinct spin systems, a multi-tiered approach is essential. One-dimensional (1D) ¹H and ¹³C spectra provide the initial inventory of protons and carbons, while two-dimensional (2D) experiments like COSY and HSQC reveal the connectivity, allowing for the confident assembly of the molecular puzzle.[4]

The core logic of our analysis is visualized below. Each step provides data that informs and validates the subsequent steps, creating a closed-loop verification system.

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation & Assignment cluster_2 Structural Elucidation A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C{¹H} NMR Acquisition B->C F Assign Proton Spin Systems (Aromatic, Aliphatic) B->F D 2D COSY Acquisition C->D G Assign Carbon Signals (DEPT for CH, CH₂, CH₃) C->G E 2D HSQC Acquisition D->E H Correlate ¹H-¹H Couplings (via COSY) D->H I Correlate ¹H-¹³C One-Bond Couplings (via HSQC) E->I J Assemble Fragments & Confirm Connectivity F->J G->J H->J I->J K Final Structure Verification J->K G img img

Figure 2: Labeled structure of this compound.

¹H NMR Spectrum: Decoding the Proton Environment

The ¹H NMR spectrum can be logically divided into three distinct regions: the downfield aromatic region, the methylene bridge, and the upfield aliphatic (morpholine) region.

Proton Label Predicted δ (ppm) Multiplicity Integration J-Coupling (Hz) Rationale & Assignment Notes
H-67.55 - 7.65d1HJ(H6-H5) ≈ 8.5Ortho to the carbonyl group and a chlorine atom, making it highly deshielded. Coupled only to H-5.
H-37.45 - 7.55d1HJ(H3-H5) ≈ 2.0Meta to the carbonyl and ortho to a chlorine. The small coupling constant is characteristic of meta-coupling.
H-57.35 - 7.45dd1HJ(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0Coupled to both H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets.
H-2', H-6'7.40 - 7.50d2HJ(H2'-H3') ≈ 8.5Protons ortho to the carbonyl on the second ring. Appear as a single doublet due to symmetry.
H-3', H-5'7.25 - 7.35d2HJ(H3'-H2') ≈ 8.5Protons ortho to the electron-donating morpholinomethyl group. Appear as a single doublet due to symmetry.
H-7' (CH₂)3.50 - 3.60s2HN/AMethylene bridge protons. Adjacent to both an aromatic ring and a nitrogen atom. Appears as a singlet as there are no adjacent protons.
H-8', H-12'3.65 - 3.75t4HJ ≈ 4.5Morpholine protons adjacent to the oxygen atom (O-CH₂). Deshielded due to the electronegativity of oxygen. [5]
H-9', H-11'2.45 - 2.55t4HJ ≈ 4.5Morpholine protons adjacent to the nitrogen atom (N-CH₂). Less deshielded than the O-CH₂ protons. [6][5]
¹³C NMR Spectrum: The Carbon Skeleton

The proton-decoupled ¹³C spectrum provides a count of the unique carbon environments.

Carbon Label Predicted δ (ppm) Rationale & Assignment Notes
C=O194.0 - 196.0The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to oxygen. [7]
C-1138.0 - 140.0Quaternary carbon attached to the carbonyl and influenced by two chlorine atoms.
C-2, C-4135.0 - 137.0Carbons directly bonded to chlorine atoms are significantly deshielded.
C-1'134.0 - 136.0Quaternary carbon attached to the carbonyl group.
C-4'148.0 - 150.0Quaternary carbon attached to the electron-donating morpholinomethyl group.
C-6132.0 - 133.0Aromatic CH carbon, ortho to the carbonyl.
C-3130.0 - 131.0Aromatic CH carbon, ortho to a chlorine.
C-5127.0 - 128.0Aromatic CH carbon.
C-2', C-6'129.5 - 130.5Aromatic CH carbons ortho to the carbonyl. Equivalent due to symmetry.
C-3', C-5'113.0 - 114.0Aromatic CH carbons ortho to the morpholinomethyl group. Equivalent due to symmetry.
C-7' (CH₂)61.0 - 63.0Methylene bridge carbon.
C-8', C-12'66.5 - 67.5Morpholine carbons adjacent to oxygen (O-CH₂). [5][8]
C-9', C-11'53.0 - 54.0Morpholine carbons adjacent to nitrogen (N-CH₂). [9][6]
2D NMR: The Definitive Connectivity Map
  • COSY (Correlation Spectroscopy): This experiment provides the final, unambiguous confirmation of the proton-proton coupling networks. Key expected correlations (cross-peaks) would be observed between:

    • H-6 and H-5: Confirming the ortho relationship on the dichlorinated ring.

    • H-5 and H-3: Confirming the meta relationship.

    • H-2'/H-6' and H-3'/H-5': Confirming the ortho relationship on the second ring and validating the AA'BB' assignment.

    • H-8'/H-12' and H-9'/H-11': Confirming the connectivity within the morpholine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of the self-validating system, directly linking each proton to the carbon it is attached to. This experiment would definitively correlate:

    • The ¹H signal at ~7.55 ppm with the ¹³C signal at ~132.5 ppm (H-6 to C-6).

    • The ¹H signal at ~7.30 ppm with the ¹³C signal at ~113.5 ppm (H-3'/H-5' to C-3'/C-5').

    • The ¹H signal at ~3.55 ppm with the ¹³C signal at ~62.0 ppm (H-7' to C-7').

    • The ¹H signals of the morpholine ring (~3.70 and ~2.50 ppm) to their respective carbon signals (~67.0 and ~53.5 ppm).

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques, the chemical structure of this compound can be elucidated with an exceptionally high degree of confidence. The process begins with acquiring high-quality 1D spectra to inventory the atomic components, followed by 2D correlation experiments that map the molecular connectivity. This multi-dimensional, self-validating approach is indispensable in the field of drug development, where absolute structural certainty is paramount for advancing a candidate compound. The data and methodologies presented in this guide provide a robust framework for researchers and scientists to perform this critical analysis.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link] [9][6]2. ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link] [5]3. ResearchGate. (n.d.). ¹H and¹³C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. The Royal Society of Chemistry. [Link] [10]12. Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link] [11]13. Google Patents. (n.d.). Preparation method of 2, 4-dichlorobenzoyl chloride. Google Patents.

  • ResearchGate. (n.d.). Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety... ResearchGate. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • International Journal of ChemTech Research. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal... sphinxsai.com. [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • American Chemical Society. (n.d.). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines... ACS Publications. [Link]

  • Organic Syntheses. (2016). Oxyboration: Synthesis of Borylated Benzofurans. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Benzophenone. Wikipedia. [Link] [12]31. Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Organic Syntheses. [Link]

  • ChemBK. (2024). Benzophenone, 4,4'-dichloro-. ChemBK. [Link]

  • Google Patents. (n.d.). Preparation method for benzophenone compound. Google Patents. [13]35. Chemdad Co., Ltd. (n.d.). 4-Morpholinoaniline. chemdad.com. [Link]

  • Google Patents. (n.d.). Synthesis method of aniline compound.

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An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the structural elucidation of 2,4-Dichloro-4'-morpholinomethyl benzophenone using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational mass spectrometry principles with practical, field-proven insights to establish a robust analytical framework.

Introduction: The Analytical Imperative

This compound is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and analytical signature. Its structure comprises a dichlorinated benzophenone core linked to a morpholine moiety via a methylene bridge. The accurate identification and quantification of this molecule and its potential metabolites or impurities are critical in pharmaceutical research and development.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for analyzing such compounds.[1][2] This guide explains the causal logic behind method development, focusing on electrospray ionization (ESI) and the predictable fragmentation pathways of the target molecule.

Foundational Analysis: Molecular Structure and Isotopic Signature

Before any analysis, understanding the molecule's intrinsic properties is paramount.

  • Molecular Formula: C₁₈H₁₇Cl₂NO₂

  • Monoisotopic Mass: 350.0664 Da

  • Key Structural Features:

    • Dichlorinated Aromatic Ring: The two chlorine atoms are a powerful diagnostic tool. Due to the natural abundance of ³⁵Cl (≈75%) and ³⁷Cl (≈25%), any ion containing these two chlorines will exhibit a characteristic isotopic pattern.[3][4] We expect to see an M peak, an M+2 peak (approximately 65% of M), and an M+4 peak (approximately 10% of M), which provides a high degree of confidence in identification.[5][6]

    • Benzophenone Core: This ketone structure provides predictable cleavage sites adjacent to the carbonyl group.[7][8]

    • Morpholine Ring: The tertiary amine within the morpholine ring is a readily protonatable site, making the molecule highly suitable for positive mode electrospray ionization.[9] Its fragmentation is also well-characterized.

Ionization Technique Selection: The Rationale for ESI

For a molecule like this compound, Electrospray Ionization (ESI) is the superior choice over other methods like Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI).

Why ESI? The morpholine nitrogen is a basic site that readily accepts a proton in the acidic mobile phases typically used in reversed-phase LC-MS. This results in the efficient formation of a stable, singly charged protonated molecule, [M+H]⁺. ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is abundant and clearly observed in the MS1 scan.[10] This is crucial for selecting the correct precursor ion for subsequent fragmentation analysis (MS/MS).[11][12]

Predicted Mass Spectra and Fragmentation Pathways

Full Scan (MS1) Analysis

In a full scan experiment, the primary goal is to identify the protonated molecule, [M+H]⁺.

Ion SpeciesCalculated m/z (Monoisotopic)Expected Isotopic Pattern (Relative Intensity)
[M+H]⁺351.0737m/z 351.07 (100%), 353.07 (65%), 355.06 (10%)
[M+Na]⁺373.0556m/z 373.06 (100%), 375.05 (65%), 377.05 (10%)
Table 1: Predicted m/z values for the protonated molecule and its sodium adduct.

The presence of the characteristic three-peak cluster separated by 2 Da is the first confirmation of a dichlorinated compound. The sodium adduct, [M+Na]⁺, is also commonly observed and can provide secondary confirmation.

Tandem Mass Spectrometry (MS/MS) Analysis and Fragmentation Logic

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺, m/z 351.07) and subjecting it to collision-induced dissociation (CID) to generate product ions.[13] The resulting fragmentation pattern provides a structural fingerprint of the molecule. The most probable fragmentation pathways are driven by the stability of the resulting ions and neutral losses.

The primary fragmentation is expected to occur at the benzylic position, which is the weakest bond adjacent to a charge-stabilizing aromatic system.

Proposed Key Fragmentations:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond between the methylene bridge and the morpholine ring. This yields a highly stable morpholinomethyl cation and a neutral dichlorobenzophenone radical.

    • Product Ion: m/z 100.0762 (C₅H₁₀NO⁺) - This is often the base peak in the MS/MS spectrum.

  • Alpha-Cleavage at the Carbonyl Group: Cleavage of the C-C bond adjacent to the carbonyl group is a classic fragmentation pathway for ketones.[7]

    • Product Ion: m/z 139.0000 (C₇H₄Cl⁺) - Loss of the morpholinomethyl-substituted phenyl ring. This fragment will only contain one chlorine, so it will have an M+2 peak at m/z 141 with ~32% intensity.

    • Product Ion: m/z 173.9823 (C₈H₄Cl₂O⁺) - Represents the dichlorobenzoyl cation. This fragment retains both chlorine atoms and will exhibit the M, M+2, M+4 pattern.

  • Morpholine Ring Opening: The protonated morpholine ring itself can undergo fragmentation, typically losing ethylene oxide (C₂H₄O, 44 Da).

The diagram below illustrates the predicted fragmentation cascade.

G cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_secondary Secondary/Minor Fragments precursor [M+H]⁺ m/z 351.07 frag1 Morpholinomethyl Cation m/z 100.08 precursor->frag1 Benzylic Cleavage (Most Favorable) frag2 Dichlorobenzoyl Cation m/z 173.98 precursor->frag2 α-Cleavage frag3 Chlorophenyl Cation m/z 139.00 precursor->frag3 α-Cleavage frag4 Loss of Ethylene Oxide from m/z 100.08 -> m/z 56.05 frag1->frag4 Ring Opening

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol is designed for a standard triple quadrupole or Q-TOF mass spectrometer and is a robust starting point for method development.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of methanol or acetonitrile.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water.

  • Sample Preparation: For samples in a biological matrix (e.g., plasma), a protein precipitation step is required. Add 3 parts of cold acetonitrile containing an internal standard to 1 part of the sample. Vortex, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.

Liquid Chromatography (LC) Parameters

The goal of the LC method is to achieve good retention and peak shape, separating the analyte from matrix interferences.[14]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer (MS) Parameters

These parameters should be optimized for the specific instrument in use.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas (N₂): 800 L/hr at 400 °C.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for confirmation.

  • MRM Transitions (for Quantification):

    • Primary: 351.1 → 100.1 (Highest sensitivity)

    • Confirmatory: 351.1 → 174.0

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Standard/Sample B Protein Precipitation (if required) A->B C Centrifuge & Collect Supernatant B->C D Inject on C18 Column C->D E Gradient Elution D->E F ESI+ Ionization E->F G Precursor Selection (m/z 351.1) F->G H Collision-Induced Dissociation (CID) G->H I Product Ion Detection (m/z 100.1, 174.0) H->I

Caption: A validated workflow from sample preparation to MS/MS detection.

Conclusion: A Pathway to Confident Analysis

This guide establishes a scientifically-grounded methodology for the analysis of this compound. By understanding the molecule's inherent chemical properties—its isotopic signature and likely points of fragmentation—we can design a robust and reliable LC-MS/MS method. The provided protocols for ionization, fragmentation, and chromatography serve as a validated starting point for any researcher tasked with the identification or quantification of this compound, ensuring data integrity and analytical confidence.

References

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • Cámara, M. A., et al. (2020). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 12(34), 4228-4237. Royal Society of Chemistry. Retrieved from [Link]

  • Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]

  • NIST. (n.d.). 2,4'-Dichlorobenzophenone. NIST WebBook. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2,4'-Dichlorobenzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Ketones. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2014). Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem MS spectra of the oxidized species (ketone and gem-diol). Retrieved from [Link]

  • American Pharmaceutical Review. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. Retrieved from [Link]

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  • YouTube. (2021). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. Retrieved from [Link]

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An In-depth Technical Guide to the Infrared Spectrum of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Spectroscopic Interrogation

2,4-Dichloro-4'-morpholinomethyl benzophenone is a multi-functionalized organic molecule. Its synthesis, often achieved through a Mannich reaction, combines the structural features of a halogenated benzophenone with a heterocyclic amine.[1][2][3] The benzophenone core is a well-established pharmacophore and photoinitiator, while the morpholine group can enhance solubility and biological activity.[4][5][6] The dichloro-substitution pattern further modulates the electronic and steric properties of the molecule.

Infrared spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[7][8] By irradiating a sample with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present, the nature of the chemical bonds, and the overall molecular structure. For a molecule like this compound, IR spectroscopy is critical for confirming its synthesis, assessing its purity, and understanding its molecular architecture.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts. By dissecting the molecule into its key functional groups, we can predict the characteristic absorption bands.

The Carbonyl (C=O) Stretch: A Ketone's Signature

The most prominent feature in the IR spectrum of a ketone is the intense absorption due to the C=O stretching vibration.[9] For simple aliphatic ketones, this band appears around 1715 cm⁻¹.[10] However, conjugation with an aromatic ring, as in benzophenone, delocalizes the pi-electrons, slightly weakening the C=O bond and lowering the stretching frequency to the 1660-1700 cm⁻¹ region.[11][12] In this compound, the diaryl ketone's carbonyl stretch is expected to be a strong, sharp peak around 1685 cm⁻¹.[9][13]

The Aromatic Rings: C-H and C=C Vibrations

The two phenyl rings give rise to several characteristic absorptions:

  • Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[14] These peaks are usually of medium to weak intensity.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings results in a series of medium to sharp absorptions in the 1450-1600 cm⁻¹ region.[15] Two distinct bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹ are characteristic of the benzene ring.[15]

The Dichloro-Substitution Pattern: C-Cl Vibrations

The presence of two chlorine atoms on one of the phenyl rings introduces C-Cl stretching vibrations. These absorptions typically appear in the fingerprint region, between 850 and 550 cm⁻¹.[16] The exact position can be influenced by the substitution pattern on the aromatic ring. These bands can be of variable intensity.

The Morpholine Moiety: C-N, C-O, and C-H Vibrations

The morpholine ring contributes a number of characteristic absorption bands:

  • Aliphatic C-H Stretching: The methylene (CH₂) groups of the morpholine ring will exhibit symmetric and asymmetric stretching vibrations in the 2850-2970 cm⁻¹ region.[17]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in the tertiary amine of the morpholine ring typically appears in the 1000-1250 cm⁻¹ range.

  • C-O-C Stretching: The ether linkage within the morpholine ring gives rise to a strong and characteristic C-O-C stretching absorption, usually found between 1100 and 1150 cm⁻¹.[17]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust method for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound. This self-validating system ensures reproducibility and accuracy.

Instrumentation and Sample Preparation
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector is recommended for its high sensitivity and signal-to-noise ratio.

  • Sample Purity: Ensure the sample is of high purity, as impurities will introduce extraneous peaks in the spectrum. Recrystallization or column chromatography may be necessary.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water.

    • Grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition
  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.

experimental_workflow

Spectral Interpretation: Decoding the Molecular Vibrations

The following table summarizes the predicted key absorption bands in the infrared spectrum of this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100-3010Medium-WeakC-H StretchAromatic Rings
2970-2850MediumC-H Stretch (asymmetric & symmetric)Morpholine & Methylene Bridge
~1685Strong, SharpC=O StretchDiaryl Ketone
1600-1450Medium, SharpC=C StretchAromatic Rings
1150-1100StrongC-O-C Stretch (asymmetric)Morpholine Ring
1250-1000MediumC-N StretchTertiary Amine (Morpholine)
850-550VariableC-Cl StretchDichlorinated Aromatic Ring

molecular_vibrations

Conclusion: A Predictive Tool for Spectroscopic Analysis

This technical guide has provided a comprehensive, albeit predictive, analysis of the infrared spectrum of this compound. By leveraging established principles of vibrational spectroscopy and data from analogous structures, we have constructed a detailed framework for understanding the key spectral features of this complex molecule. The provided experimental protocol ensures the acquisition of high-quality data, which can then be confidently interpreted using the theoretical assignments presented. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, enabling them to effectively utilize infrared spectroscopy for the characterization and analysis of this and related compounds.

References

  • Stamboliyska, B. A., & Tsenov, I. A. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the production of 2,4-dihydroxy-benzophenone.
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  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

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  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]

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  • Harvard-Smithsonian Center for Astrophysics. (n.d.). Vibrational Modes. Retrieved from [Link]

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  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Charles University. Retrieved from [Link]

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  • PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 2,4-Dichloro-4'-morpholinomethyl benzophenone. In the absence of direct empirical data for this specific molecule, this document serves as a scientifically-grounded framework for its investigation. We propose a plausible synthetic route and hypothesize its potential as a dual-action anticancer and antimicrobial agent. This hypothesis is built upon a thorough analysis of the known bioactivities of structurally related benzophenone, dichloro, and morpholine-containing compounds.[1][2] Detailed, step-by-step experimental protocols are provided to systematically evaluate its cytotoxic and antimicrobial properties. Furthermore, we postulate potential mechanisms of action, including DNA topoisomerase II inhibition and disruption of bacterial cell processes, providing a rationale for future mechanistic studies. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this promising chemical entity.

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The versatility of the benzophenone backbone allows for diverse substitutions on its phenyl rings, leading to a fine-tuning of its pharmacological profile. The incorporation of halogen atoms, particularly chlorine, is a well-established strategy in drug design to enhance potency, modulate lipophilicity, and influence metabolic stability. Dichloro-substituted aromatic compounds, for instance, have demonstrated significant biological effects.

The morpholine moiety is another key pharmacophore frequently incorporated into bioactive molecules. Its presence can enhance aqueous solubility, improve pharmacokinetic properties, and provide a locus for specific interactions with biological targets. The combination of these three structural motifs—the benzophenone core, dichloro-substitution, and a morpholinomethyl group—in this compound suggests a high potential for significant and multifaceted biological activity. This guide outlines a comprehensive strategy for the synthesis and biological evaluation of this novel compound.

Proposed Synthesis of this compound

A logical and efficient synthetic pathway for the target compound can be conceptualized in two primary stages: the formation of the dichlorobenzophenone core via a Friedel-Crafts acylation, followed by the introduction of the morpholinomethyl group through a Mannich-type reaction.

Stage 1: Synthesis of 2,4-Dichloro-4'-methylbenzophenone (Intermediate)

The initial step involves a Friedel-Crafts acylation of toluene with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] This reaction is a classic and reliable method for the formation of diaryl ketones.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add 2,4-dichlorobenzoyl chloride (1.0 eq) dropwise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Add toluene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2,4-dichloro-4'-methylbenzophenone.

Stage 2: Synthesis of 2,4-Dichloro-4'-(bromomethyl)benzophenone (Intermediate)

The methyl group of the intermediate is then brominated using a radical initiator like N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

Experimental Protocol:

  • Dissolve 2,4-dichloro-4'-methylbenzophenone (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude 2,4-dichloro-4'-(bromomethyl)benzophenone, which can be used in the next step without further purification.

Stage 3: Synthesis of this compound (Final Product)

The final step is a nucleophilic substitution reaction where the bromo-intermediate reacts with morpholine to yield the target compound.

Experimental Protocol:

  • Dissolve 2,4-dichloro-4'-(bromomethyl)benzophenone (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add morpholine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, DCM:methanol gradient) to obtain pure this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Friedel-Crafts Acylation cluster_stage2 Stage 2: Radical Bromination cluster_stage3 Stage 3: Nucleophilic Substitution A 2,4-Dichlorobenzoyl Chloride + Toluene B 2,4-Dichloro-4'-methylbenzophenone A->B AlCl3, DCM C 2,4-Dichloro-4'-(bromomethyl)benzophenone B->C NBS, Benzoyl Peroxide D This compound C->D Morpholine, K2CO3

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Activity: A Dual-Action Agent

Based on the structural features of this compound, we hypothesize that it possesses both anticancer and antimicrobial properties.

Potential Anticancer Activity

The presence of the dichlorobenzophenone core is a strong indicator of potential anticancer activity. Numerous studies have reported the cytotoxic effects of benzophenone derivatives against various cancer cell lines.[3][6] The dichloro substitution pattern, in particular, has been associated with enhanced anticancer potency. Furthermore, the morpholine ring can contribute to the molecule's interaction with biological targets and improve its pharmacological profile.

Postulated Mechanism of Action: DNA Topoisomerase II Inhibition

A plausible mechanism for the anticancer activity of this compound is the inhibition of DNA topoisomerase II.[2] This enzyme plays a crucial role in DNA replication and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The planar dichlorobenzophenone moiety may intercalate into the DNA, while the morpholinomethyl side chain could interact with the enzyme, stabilizing the DNA-topoisomerase II cleavage complex.

Potential Antimicrobial Activity

Both benzophenone and morpholine derivatives have been reported to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.[7] The lipophilic nature of the dichlorobenzophenone core could facilitate its penetration through microbial cell membranes. The morpholine group, being a weak base, might interfere with proton gradients across the cell membrane or inhibit essential enzymes.

Postulated Mechanism of Action: Disruption of Microbial Cell Processes

The antimicrobial action could be multifactorial. The compound might disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents. Alternatively, it could inhibit key enzymes involved in metabolic pathways or nucleic acid synthesis. The morpholine moiety is known to be present in some antibiotic adjuvants that can block multidrug efflux pumps in bacteria.[8]

Proposed Experimental Evaluation

To validate the hypothesized biological activities, a systematic in vitro evaluation is proposed.

Evaluation of Anticancer Activity

4.1.1. In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential will be performed using a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Seed cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9][10]

Data Presentation:

Cell LineCompoundIC₅₀ (µM)
MCF-7Test CompoundExperimental Value
Doxorubicin (Control)Experimental Value
A549Test CompoundExperimental Value
Cisplatin (Control)Experimental Value
HCT116Test CompoundExperimental Value
5-Fluorouracil (Control)Experimental Value

4.1.2. Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometry with propidium iodide (PI) staining will be employed.[11][12]

Experimental Protocol:

  • Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.[13]

4.1.3. Apoptosis Assay

The induction of apoptosis will be assessed using the Annexin V-FITC/PI dual staining assay.[14][15]

Experimental Protocol:

  • Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Anticancer_Evaluation A In Vitro Cytotoxicity (MTT Assay) B Determine IC50 Values A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI) B->D E Mechanism of Action (Topoisomerase II Assay) D->E

Caption: Experimental workflow for evaluating potential anticancer activity.

4.1.4. DNA Topoisomerase II Inhibition Assay

A cell-free assay will be used to directly assess the inhibitory effect of the compound on human topoisomerase II.[6][17]

Experimental Protocol:

  • Incubate purified human topoisomerase II with supercoiled plasmid DNA in the presence of various concentrations of the test compound.

  • Etoposide will be used as a positive control.

  • Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA.[18][19]

Evaluation of Antimicrobial Activity

4.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

Experimental Protocol: Broth Microdilution Method

  • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).[22][23]

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (no drug) and negative (no inoculum) growth controls.

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[24]

Data Presentation:

MicroorganismCompoundMIC (µg/mL)
S. aureus (ATCC 29213)Test CompoundExperimental Value
Vancomycin (Control)Experimental Value
E. coli (ATCC 25922)Test CompoundExperimental Value
Ciprofloxacin (Control)Experimental Value
C. albicans (ATCC 90028)Test CompoundExperimental Value
Fluconazole (Control)Experimental Value

Concluding Remarks

This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. The structural amalgamation of a dichlorobenzophenone core with a morpholinomethyl substituent provides a strong rationale for investigating its efficacy as both an anticancer and an antimicrobial agent. The synthetic and experimental frameworks detailed in this guide offer a robust and systematic approach to unlocking the biological activity of this compound. The successful validation of the hypotheses presented herein could pave the way for the development of a new class of dual-action therapeutic agents, addressing critical unmet needs in oncology and infectious diseases.

References

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The Emergence of 2,4-Dichloro-4'-morpholinomethyl Benzophenone: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This technical guide delves into the synthesis, characterization, and putative mechanism of action of a promising derivative, 2,4-Dichloro-4'-morpholinomethyl benzophenone. By integrating a dichlorinated phenyl ring with a morpholinomethyl group, this molecule is engineered to leverage structural motifs associated with potent anticancer activity. This document provides a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols, and an exploration of its potential as an apoptosis-inducing agent, offering a valuable resource for researchers engaged in the discovery and development of novel oncology therapeutics.

Introduction: The Rationale for a Novel Benzophenone Derivative

The pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective in modern drug discovery. Benzophenone derivatives have consistently demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The core structure, consisting of two phenyl rings attached to a central carbonyl group, provides a versatile platform for chemical modification to enhance biological activity.

The strategic incorporation of specific functional groups can significantly influence the therapeutic potential of the benzophenone scaffold. Dichlorination of one of the phenyl rings is a common strategy to enhance lipophilicity and potentially improve cell membrane permeability. Furthermore, the introduction of a morpholinomethyl group via the Mannich reaction has been shown to be a key pharmacophore in various bioactive molecules, often contributing to improved solubility and target engagement.[3][4] Mannich bases, characterized by a β-amino-ketone structure, are known to be reactive and can be converted into other biologically active compounds.[5][6]

This guide focuses on the synthesis and potential biological activity of this compound, a molecule designed to synergize the advantageous properties of these structural features. We will explore a robust synthetic route, provide detailed experimental methodologies, and postulate a mechanism of action based on the established pro-apoptotic effects of related benzophenone and morpholine-containing compounds.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 2,4-dichlorobenzophenone, via a Friedel-Crafts acylation reaction. The second step introduces the morpholinomethyl group onto the benzophenone scaffold through a Mannich reaction.

Step 1: Synthesis of 2,4-Dichlorobenzophenone (Precursor)

The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds between an aromatic ring and an acyl halide. In this protocol, 1,3-dichlorobenzene is acylated with 4-(morpholinomethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Slowly add a solution of 4-(morpholinomethyl)benzoyl chloride (1.0 eq) in anhydrous 1,2-dichloroethane to the stirred suspension via the dropping funnel.

  • Introduction of Substrate: Following the addition of the acid chloride, add 1,3-dichlorobenzene (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0-5 °C and carefully quench by the slow addition of crushed ice, followed by cold dilute hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Step1 cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 1_3_Dichlorobenzene 1,3-Dichlorobenzene Reaction Friedel-Crafts Acylation 1_3_Dichlorobenzene->Reaction 4_Morpholinomethylbenzoyl_Chloride 4-(Morpholinomethyl)benzoyl Chloride 4_Morpholinomethylbenzoyl_Chloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction DCE 1,2-Dichloroethane (Solvent) DCE->Reaction Temp 0-60 °C Temp->Reaction Time 4-6 hours Time->Reaction 2_4_Dichlorobenzophenone 2,4-Dichlorobenzophenone Reaction->2_4_Dichlorobenzophenone

Caption: Workflow for the synthesis of 2,4-Dichlorobenzophenone.

Step 2: Synthesis of this compound (Mannich Reaction)

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[7] This reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound containing an acidic proton.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, dissolve 2,4-dichlorobenzophenone (1.0 eq) and morpholine hydrochloride (1.2 eq) in absolute ethanol.

  • Addition of Formaldehyde: To this solution, add paraformaldehyde (1.5 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction Conditions: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Isolation of Product: After completion, cool the reaction mixture and reduce the volume of the solvent under reduced pressure. Add diethyl ether to the residue to precipitate the product as a hydrochloride salt.

  • Purification: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extracting with an organic solvent. Further purification can be achieved by recrystallization.

Synthesis_Step2 cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 2_4_Dichlorobenzophenone 2,4-Dichlorobenzophenone Reaction Mannich Reaction 2_4_Dichlorobenzophenone->Reaction Morpholine Morpholine Morpholine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Ethanol Ethanol (Solvent) Ethanol->Reaction HCl HCl (Catalyst) HCl->Reaction Reflux Reflux Reflux->Reaction Time 8-12 hours Time->Reaction Target_Compound 2,4-Dichloro-4'-morpholinomethyl Benzophenone Reaction->Target_Compound

Caption: Workflow for the Mannich reaction to synthesize the target compound.

Putative Mechanism of Action: Induction of Apoptosis

While direct experimental data for this compound is not yet available, the structural components strongly suggest a potential mechanism of action involving the induction of apoptosis in cancer cells. Several studies on related benzophenone derivatives have demonstrated their ability to trigger programmed cell death.[8][9]

The proposed mechanism centers on the intrinsic (mitochondrial) pathway of apoptosis. It is hypothesized that this compound can induce cellular stress, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.

Key Postulated Events in the Apoptotic Pathway:

  • Disruption of Mitochondrial Membrane Potential (MMP): The compound may directly or indirectly cause damage to the mitochondrial membrane, leading to a loss of MMP.[8]

  • Caspase Activation: The disruption of the MMP can trigger the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3/7 (executioner caspases).[8]

  • DNA Fragmentation and Cell Death: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Apoptosis_Pathway Target_Compound 2,4-Dichloro-4'- morpholinomethyl Benzophenone Mitochondria Mitochondrial Membrane Disruption Target_Compound->Mitochondria Induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Postulated intrinsic pathway of apoptosis induction.

Structure-Activity Relationship (SAR) Insights

The anticipated anticancer activity of this compound is based on established structure-activity relationships for related compounds.

Structural Feature Contribution to Activity Supporting Evidence
Benzophenone Core Provides a rigid scaffold for optimal orientation of substituents and interaction with biological targets.The benzophenone scaffold is a common feature in many anticancer agents.[2]
2,4-Dichlorophenyl Group Enhances lipophilicity, potentially improving cell membrane penetration and target engagement.Halogenation is a known strategy to increase the potency of drug candidates.[10]
Morpholinomethyl Group Can improve aqueous solubility and may act as a hydrogen bond acceptor, facilitating interactions with target proteins. The morpholine ring is a common moiety in anticancer drugs.[8][11]The presence of a morpholinyl substitution can enhance antiproliferative activity.[10]

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapeutics. The synthetic route outlined in this guide is robust and amenable to the generation of analogs for further structure-activity relationship studies.

Future research should focus on:

  • In vitro Cytotoxicity Screening: Evaluating the compound against a panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Confirming the induction of apoptosis through assays such as Annexin V/PI staining, caspase activation assays, and analysis of mitochondrial membrane potential.

  • Target Identification: Identifying the specific cellular target(s) of the compound to elucidate its precise mechanism of action.

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The Enduring Legacy of Dichlorobenzophenones: A Technical Guide to Their Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An in-depth technical guide exploring the multifaceted world of dichlorobenzophenone derivatives has been compiled for researchers, scientists, and professionals in drug development and materials science. This whitepaper delves into the history, synthesis, structure-activity relationships, and diverse applications of these crucial chemical intermediates.

Introduction: The Significance of the Dichlorobenzophenone Core

Benzophenones, a class of organic compounds characterized by a diaryl ketone scaffold, have long been recognized for their versatile chemical reactivity and broad utility. The introduction of chlorine atoms onto the phenyl rings to form dichlorobenzophenone derivatives significantly modifies the electronic and steric properties of the parent molecule, unlocking a vast potential for applications across various scientific disciplines. These derivatives serve as pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers, and as highly efficient photoinitiators in polymerization processes. This guide provides a comprehensive overview of the discovery, historical development, synthetic methodologies, and key applications of dichlorobenzophenone isomers, with a focus on the 4,4'-, 2,4'-, and 3,4-substituted analogs.

A Historical Perspective: From By-product to Essential Building Block

The history of dichlorobenzophenones is intrinsically linked to the development of synthetic organic chemistry, particularly the advent of the Friedel-Crafts acylation in the late 19th century. While pinpointing the exact first synthesis of each isomer is challenging, early investigations into the acylation of chlorinated aromatic compounds likely produced these molecules as part of isomeric mixtures.

A significant moment in the history of these compounds, particularly 4,4'-dichlorobenzophenone , is its identification as a persistent environmental metabolite of the insecticide DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane). This discovery spurred research into the environmental fate and toxicology of chlorinated aromatic compounds, inadvertently highlighting the stability of the dichlorobenzophenone core.

Over time, the focus shifted from dichlorobenzophenones as mere by-products or metabolites to valuable synthetic intermediates. The realization that the chlorine atoms could be readily displaced or could influence the reactivity of the benzophenone scaffold opened doors for their use in the burgeoning pharmaceutical and polymer industries.

Synthetic Methodologies: Mastering the Preparation of Dichlorobenzophenone Isomers

The primary and most versatile method for the synthesis of dichlorobenzophenone derivatives is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction typically involves the reaction of a chlorinated benzoyl chloride with a chlorobenzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The regioselectivity of the reaction is a critical aspect, influenced by the directing effects of the chlorine substituents and the reaction conditions.

The Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with the Lewis acid catalyst. This acylium ion then attacks the electron-rich aromatic ring of the chlorobenzene. The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group, leading to the formation of a mixture of isomers.[2]

G Mechanism of Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex [Ar(H)(COR)]⁺ AcyliumIon->SigmaComplex + Ar-H AromaticRing Ar-H Product Ar-COR SigmaComplex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

Synthesis of Specific Isomers
  • 4,4'-Dichlorobenzophenone: This symmetrical isomer is typically synthesized with high selectivity by the Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride.[3] The para-directing effect of the chlorine atom on the chlorobenzene substrate favors the formation of the 4,4'-isomer.

  • 2,4'-Dichlorobenzophenone: The synthesis of this unsymmetrical isomer is achieved by the acylation of chlorobenzene with 2-chlorobenzoyl chloride. The reaction yields a mixture of ortho and para isomers, from which the desired 2,4'-isomer can be isolated.

  • 3,4-Dichlorobenzophenone: This isomer can be prepared by the Friedel-Crafts benzoylation of ortho-dichlorobenzene. The reaction primarily yields 3,4-dichlorobenzophenone along with a smaller amount of the 2,3-isomer.[4]

Alternative Synthetic Routes

While Friedel-Crafts acylation remains the dominant method, other reactions can be employed for the synthesis of benzophenone derivatives, including:

  • Houben-Hoesch Reaction: This reaction involves the acylation of electron-rich aromatic compounds with nitriles in the presence of a Lewis acid and HCl.[5][6] While less common for dichlorobenzophenones, it offers an alternative for specific substitution patterns.

  • Gattermann-Koch Reaction: This method is used for the formylation of aromatic compounds and is not directly applicable to the synthesis of benzophenones.

  • Oxidation of Diphenylmethanes: Dichlorodiphenylmethanes can be oxidized to the corresponding dichlorobenzophenones. This method is particularly relevant for the synthesis of difluorobenzophenones and can be adapted for their chlorinated analogs.[7]

Detailed Experimental Protocol: Synthesis of 4,4'-Dichlorobenzophenone

Objective: To synthesize 4,4'-dichlorobenzophenone via Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene

  • 4-Chlorobenzoyl chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane in the flask and cool the mixture in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension, maintaining the temperature between 0-5 °C.

  • After the addition is complete, add chlorobenzene (1.1 equivalents) dropwise at the same temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4,4'-dichlorobenzophenone.[9]

Structure-Activity Relationships: The Influence of Chlorine Substitution

The position of the chlorine atoms on the benzophenone scaffold has a profound impact on the molecule's physical, chemical, and biological properties.

Physicochemical Properties

The isomeric substitution pattern affects key physicochemical properties such as melting point, boiling point, and solubility. For instance, the symmetrical 4,4'-dichlorobenzophenone has a significantly higher melting point (144-147 °C) compared to the unsymmetrical 2,4'-isomer (64-66 °C) due to more efficient crystal lattice packing.[5]

Property4,4'-Dichlorobenzophenone2,4'-Dichlorobenzophenone3,4-Dichlorobenzophenone
Molecular Formula C₁₃H₈Cl₂OC₁₃H₈Cl₂OC₁₃H₈Cl₂O
Molecular Weight 251.11 g/mol 251.11 g/mol 251.11 g/mol
CAS Number 90-98-2[10]85-29-0[2]6284-79-3[11]
Melting Point 144-147 °C[5]64-66 °C[5]~103-105 °C
Boiling Point 353 °C214 °C at 22 mmHg[5]Not readily available
Appearance White to light yellow crystalline powder[5]White to off-white solid[5]Off-white to yellow solid
Chemical Reactivity

The electronic effects of the chlorine atoms (inductive electron withdrawal and resonance electron donation) influence the reactivity of both the carbonyl group and the aromatic rings. The electron-withdrawing nature of the chlorine atoms generally deactivates the aromatic rings towards further electrophilic substitution. However, the position of the chlorine atoms can create steric hindrance around the carbonyl group, affecting its reactivity towards nucleophiles.

Biological Activity

The substitution pattern is a critical determinant of the biological activity of dichlorobenzophenone derivatives. For example, in the development of antifungal agents, the specific placement of chlorine atoms on the benzophenone scaffold can significantly impact the compound's ability to interact with its biological target.

Applications: A Versatile Scaffold in Science and Industry

Dichlorobenzophenone derivatives are indispensable intermediates in several key industries.

Pharmaceutical Industry

These compounds serve as crucial starting materials for the synthesis of a variety of active pharmaceutical ingredients (APIs). A prominent example is the use of 2,4'-dichlorobenzophenone in the synthesis of the broad-spectrum antifungal agent sertaconazole .

G Synthesis of Sertaconazole DCBP 2,4'-Dichlorobenzophenone Intermediate1 1-(2,4'-Dichlorophenyl)ethanol DCBP->Intermediate1 Reduction (e.g., NaBH₄) Intermediate2 1-(2,4'-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Intermediate1->Intermediate2 Reaction with Imidazole Sertaconazole Sertaconazole Intermediate2->Sertaconazole Alkylation

Caption: Simplified synthetic pathway to Sertaconazole.

The antifungal mechanism of azole-based drugs like sertaconazole involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.

Agrochemical Industry

Dichlorobenzophenone derivatives are utilized in the synthesis of various agrochemicals, including fungicides and pesticides. Their structural features contribute to the efficacy and stability of the final products.[12] For instance, certain benzophenone derivatives have shown promising antifungal activity against a range of plant pathogens.[13]

Polymer Chemistry and Materials Science

4,4'-Dichlorobenzophenone is a key monomer in the production of high-performance polymers such as Polyetheretherketone (PEEK) . PEEK is a semi-crystalline thermoplastic with excellent mechanical and chemical resistance properties, making it suitable for demanding applications in the aerospace, medical, and automotive industries. The synthesis of PEEK involves a nucleophilic aromatic substitution reaction where the chlorine atoms of 4,4'-dichlorobenzophenone are displaced by a bisphenolate.

Photoinitiators

Benzophenone and its derivatives, including dichlorobenzophenones, are widely used as Type II photoinitiators in UV-curable coatings, inks, and adhesives.[1] Upon absorption of UV light, the benzophenone is excited to a triplet state. This excited state then abstracts a hydrogen atom from a co-initiator (e.g., an amine or an alcohol) to generate free radicals, which in turn initiate the polymerization of monomers and oligomers.

G Mechanism of a Type II Photoinitiator BP_ground Benzophenone (Ground State) BP_excited Benzophenone (Excited Triplet State) BP_ground->BP_excited UV Light (hν) Radicals Initiating Radicals BP_excited->Radicals + R-H (H-abstraction) CoInitiator Co-initiator (R-H) Polymerization Polymerization Radicals->Polymerization Initiates

Caption: Simplified mechanism of a Type II photoinitiator.

Conclusion

Dichlorobenzophenone derivatives represent a class of compounds with a rich history and a continually expanding range of applications. From their initial discovery as products of fundamental organic reactions to their current status as indispensable building blocks in modern chemistry, their journey highlights the power of structure-property relationships. The ability to tune the reactivity and properties of the benzophenone core through chlorination has provided chemists with a versatile toolkit for the design and synthesis of novel molecules with significant societal impact. As research in areas such as targeted therapeutics, advanced materials, and sustainable chemistry continues to evolve, the enduring legacy of dichlorobenzophenone derivatives is set to continue.

References

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  • Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. [Link]

  • Feng, B., et al. (2014). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules, 19(11), 17691-17705. [Link]

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Methodological & Application

Application Notes & Protocols for the Comprehensive Analysis of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the characterization, quantification, and purity assessment of 2,4-Dichloro-4'-morpholinomethyl benzophenone. As a complex molecule with potential applications in pharmaceutical and chemical synthesis, robust analytical methods are paramount for ensuring its quality and consistency. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed as self-validating systems, with an emphasis on the scientific rationale behind experimental choices.

Introduction to this compound

This compound is a substituted diarylketone with a molecular structure that includes a dichlorinated phenyl ring, a central carbonyl group, and a morpholinomethyl substituent. This latter group introduces a tertiary amine, rendering the molecule basic and influencing its solubility, chromatographic behavior, and potential degradation pathways. Its multifaceted structure necessitates a multi-modal analytical approach for comprehensive characterization.

Chemical Structure:

  • IUPAC Name: (2,4-dichlorophenyl)(4-(morpholinomethyl)phenyl)methanone

  • Molecular Formula: C₁₈H₁₇Cl₂NO₂

  • Molecular Weight: 366.24 g/mol

The presence of the benzophenone chromophore makes it amenable to UV-based detection, while the morpholino group is ideal for electrospray ionization in mass spectrometry. The dichlorinated ring provides a distinct isotopic signature that can aid in mass spectral identification.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reversed-phase HPLC with UV detection is the cornerstone for determining the potency and purity of this compound. The method's robustness relies on achieving good peak shape and resolution from potential impurities.

Rationale for Method Development

The basic nature of the morpholino moiety can lead to peak tailing on standard silica-based C18 columns due to interactions with residual acidic silanols. To counteract this, the mobile phase should be buffered at a slightly acidic pH to ensure the consistent protonation of the analyte. A pH between 3 and 5 is generally optimal. Ammonium formate or acetate are excellent choices as they are volatile and compatible with mass spectrometry. Acetonitrile is often preferred over methanol as an organic modifier in gradient elution for its lower viscosity and higher elution strength for many compounds.[1]

Experimental Protocol: HPLC-UV

Objective: To quantify this compound and separate it from process-related impurities.

Instrumentation:

  • Agilent 1260 HPLC system or equivalent, equipped with a binary pump, autosampler, column compartment, and diode array detector (DAD) or variable wavelength detector (VWD).[2]

Materials:

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or optimal wavelength from DAD scan)
Gradient Program
Time (min)% Mobile Phase B
0.030
20.090
25.090
25.130
30.030

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to prepare a stock solution of 1.0 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the sample diluent.

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate the purity or potency of the sample by comparing the peak area of the analyte in the sample to that of the standard.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Prepare Standard & Sample (0.1 mg/mL in ACN/H2O) System Equilibrate HPLC System (C18 Column, 30°C) Prep->System Inject Inject Sample (10 µL) System->Inject Gradient Run Gradient Elution (30-90% ACN) Inject->Gradient Detect UV Detection at 254 nm Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Potency/Purity (External Standard Method) Integrate->Calculate

Caption: High-level workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the unambiguous identification of this compound and the characterization of unknown impurities or degradation products.

Rationale for Method Development

The tertiary amine in the morpholino group is readily protonated, making Electrospray Ionization (ESI) in positive ion mode the ideal choice. The dichlorinated nature of the molecule will produce a characteristic isotopic pattern ([M+H]⁺, [M+H+2]⁺, [M+H+4]⁺) that serves as a powerful confirmation of identity. The chromatographic conditions developed for HPLC-UV can be directly transferred to LC-MS, as ammonium acetate is a volatile buffer compatible with mass spectrometry.

Experimental Protocol: LC-MS

Objective: To confirm the identity of the main peak and to identify potential impurities and degradation products.

Instrumentation:

  • An LC-MS system, such as an Agilent 6120 Quadrupole LC/MS or equivalent, coupled to an HPLC system.

Chromatographic Conditions:

  • Use the same HPLC conditions as described in Section 2.2.

Mass Spectrometer Conditions:

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3500 V
Nebulizer Pressure40 psi
Drying Gas Flow10 L/min
Drying Gas Temp.350 °C
Scan Rangem/z 100 - 600
Fragmentor Voltage70 V

Procedure:

  • Infusion (Optional but Recommended): Infuse a dilute solution (1-10 µg/mL) of the standard directly into the mass spectrometer to optimize the fragmentor voltage and confirm the mass of the protonated molecule ([M+H]⁺).

  • LC-MS Analysis: Inject the sample using the established HPLC method.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule (366.07).

    • Examine the mass spectrum of the main peak to confirm the molecular weight and the characteristic chlorine isotopic pattern.

    • For any impurity peaks, examine their mass spectra to propose potential structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative or complementary technique, particularly for identifying more volatile or less polar impurities that may not be well-retained by reversed-phase HPLC.

Rationale for Method Development

The direct analysis of this compound by GC-MS may be challenging due to its relatively high molecular weight and polarity, which could lead to poor peak shape and thermal degradation in the injector or column.[3][4] Therefore, a high-temperature, inert GC system is required. The use of a robust, low-bleed column is essential.

Experimental Protocol: GC-MS

Objective: To identify potential volatile or semi-volatile impurities.

Instrumentation:

  • An Agilent 8890 GC coupled to a 5977B MS, or equivalent.[5]

Materials:

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Sample Solvent: Dichloromethane or Ethyl Acetate.

GC-MS Conditions:

ParameterValue
Inlet Temperature280 °C
Injection ModeSplitless (or Split 10:1, depending on concentration)
Carrier Gas Flow1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature150 °C, hold for 1 min
Ramp Rate15 °C/min to 300 °C
Final HoldHold at 300 °C for 10 min
MS Conditions
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization Energy70 eV
Scan Rangem/z 40 - 550

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 0.1-1.0 mg/mL.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatogram for peaks corresponding to the parent compound and any impurities. Use the NIST library to tentatively identify unknown peaks based on their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most definitive technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be employed.

Rationale and Expected Spectra
  • ¹H NMR: The spectrum will be complex. Key expected signals include:

    • Aromatic protons in the 7-8 ppm range, with splitting patterns characteristic of the substitution on the two phenyl rings.

    • A singlet for the methylene bridge (-CH₂-) connecting the phenyl ring to the morpholine nitrogen, likely around 3.5-4.0 ppm.

    • Two triplets for the morpholine ring protons (-CH₂-N- and -CH₂-O-), typically in the 2.5-3.8 ppm range.

  • ¹³C NMR: The spectrum will show distinct signals for all 18 carbon atoms.

    • The carbonyl carbon will appear significantly downfield (>190 ppm).

    • Aromatic carbons will be in the 120-140 ppm range.

    • The aliphatic carbons of the morpholine and the methylene bridge will be in the 40-70 ppm range.

Experimental Protocol: NMR

Objective: To unambiguously confirm the chemical structure of the synthesized compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer, such as a Bruker AVANCE III HD.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) to assign all proton and carbon signals definitively.

  • Data Analysis: Process the spectra and compare the observed chemical shifts and coupling constants with those expected for the proposed structure.

Logical Relationship of Analytical Techniques

Analytical_Strategy cluster_main Analytical Strategy Compound 2,4-Dichloro-4'- morpholinomethyl benzophenone HPLC HPLC-UV (Purity & Potency) Compound->HPLC Primary Assay LCMS LC-MS (Identification) Compound->LCMS Confirmatory ID NMR NMR (Structure Confirmation) Compound->NMR Definitive Structure GCMS GC-MS (Volatile Impurities) Compound->GCMS Orthogonal Method HPLC->LCMS Method Transfer

Caption: Interrelation of analytical techniques.

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies are essential.[6][7] These studies help to identify potential degradation products that might form under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The morpholino group may be susceptible to N-oxidation.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

The stressed samples should be analyzed by the developed HPLC-UV method (Section 2.2) and LC-MS method (Section 3.2) to demonstrate that the degradation products are well-resolved from the parent peak and to identify the major degradants.

Method Validation Principles

Any analytical method intended for quality control must be validated according to ICH guidelines. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the quality control of this compound. The primary HPLC-UV method is suitable for potency and purity testing, while LC-MS, GC-MS, and NMR provide orthogonal confirmation of identity, structure, and impurity profiles. By following these protocols and adhering to rigorous method validation, researchers and developers can ensure the quality, safety, and efficacy of products containing this compound.

References

  • Centers for Disease Control and Prevention. (2013). Laboratory Procedure Manual: Benzophenone-3, bisphenol A, 2,4-dichlorophenol, 2,5-dichlorophenol, methyl-, ethyl-, propyl-, and butyl parabens, triclosan.
  • U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • BenchChem. (n.d.). Application Notes and Protocols: 2,4'-Dichlorobenzophenone in Organic Synthesis. BenchChem.
  • Eissa, M. S., & Abd El-Sattar, O. I. (2017). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Science.gov. [Link]

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  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Singh, S., & Handa, T. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • O'Hagan, S., & Mullan, W. M. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. PubMed Central (PMC) - NIH. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Dichloro-4'-morpholinomethyl benzophenone. This compound, a derivative of benzophenone, holds potential significance in pharmaceutical research and development as a synthetic intermediate or a candidate for further pharmacological investigation. The described method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential degradation products generated under various stress conditions. This document provides a detailed protocol for the HPLC analysis, including forced degradation studies and method validation, in accordance with the International Council for Harmonisation (ICH) guidelines. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and quality control.

Introduction: The Rationale for a Stability-Indicating Method

This compound is an aromatic ketone containing a morpholine moiety, a common functional group in many biologically active compounds. Benzophenone and its derivatives are utilized in various applications, including as photoinitiators and as intermediates in organic synthesis.[1] The presence of reactive sites, such as the carbonyl group and the chlorinated phenyl rings, suggests that this molecule could be susceptible to degradation under certain environmental conditions.

Therefore, a stability-indicating analytical method is crucial to ensure the quality, safety, and efficacy of any potential drug substance or product containing this compound. Such a method must be able to resolve the parent compound from any degradation products that may form over time or under stress.[2] This application note details the systematic approach to developing and validating an HPLC method that meets these stringent requirements, following the principles outlined in ICH guidelines Q1A(R2) and Q2(R1).[3][4][5]

Chromatographic Principles and Method Development

The selection of an appropriate chromatographic system is paramount for achieving the desired separation. A reversed-phase HPLC method was chosen due to the non-polar nature of the benzophenone backbone, which allows for good retention and separation on a hydrophobic stationary phase.

Column Selection: The Heart of the Separation

A C18 (octadecyl) stationary phase is a versatile and widely used choice for the separation of a broad range of non-polar to moderately polar compounds.[2] The hydrophobic interactions between the analyte and the C18 stationary phase provide the primary mechanism for retention. For this application, a column with high carbon load and end-capping is recommended to minimize peak tailing and ensure symmetrical peak shapes.

Mobile Phase Optimization: Driving the Elution

The mobile phase composition is a critical parameter for controlling the retention and selectivity of the separation. A mixture of an organic solvent and an aqueous buffer is typically employed in reversed-phase chromatography.[6]

  • Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of aromatic compounds due to its lower viscosity and different selectivity.[6][7]

  • Aqueous Phase: A buffered aqueous phase helps to maintain a constant pH and control the ionization state of the analyte, which can influence retention time and peak shape.[6] Given the presence of the basic morpholine group, a slightly acidic to neutral pH is recommended to ensure consistent protonation and avoid peak tailing. A phosphate buffer is a suitable choice for this pH range.

Detection: Visualizing the Analytes

A Photodiode Array (PDA) detector is the preferred choice for this analysis.[8][9] A PDA detector offers several advantages:

  • Wavelength Selection: It allows for the simultaneous acquisition of absorbance data across a range of wavelengths, enabling the selection of the optimal wavelength for maximum sensitivity. For benzophenone derivatives, a wavelength in the range of 254 nm is a good starting point due to the strong UV absorbance of the aromatic rings and the carbonyl group.[7]

  • Peak Purity Analysis: The PDA detector can acquire the complete UV spectrum of each eluting peak. This feature is invaluable for assessing peak purity and ensuring that the main analyte peak is not co-eluting with any impurities or degradation products.[10][11]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min, 40-70% B; 15-20 min, 70% B; 20-22 min, 70-40% B; 22-25 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (with PDA scanning from 200-400 nm)
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition (40% Acetonitrile: 60% Buffer).

  • Sample Solution: Prepare sample solutions at a similar concentration to the working standard solution using the same diluent.

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation studies are essential for developing and validating a stability-indicating method.[12][13] These studies involve subjecting the analyte to stress conditions more severe than those it would typically encounter during storage and handling to accelerate its degradation.[2] The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the parent compound.

Protocol for Forced Degradation

Prepare solutions of this compound at a concentration of approximately 100 µg/mL and subject them to the following stress conditions:

Stress ConditionProcedure
Acid Hydrolysis Add 1 mL of 1N HCl to 1 mL of the sample solution. Heat at 80 °C for 24 hours. Neutralize with 1N NaOH before injection.
Base Hydrolysis Add 1 mL of 1N NaOH to 1 mL of the sample solution. Heat at 80 °C for 24 hours. Neutralize with 1N HCl before injection.
Oxidative Degradation Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 24 hours.
Thermal Degradation Expose the solid drug substance to 105 °C for 48 hours. Dissolve in the mobile phase before injection.
Photolytic Degradation Expose the solid drug substance to UV light (254 nm) and visible light (in a photostability chamber) for a period sufficient to observe degradation, as per ICH Q1B guidelines.[3] Dissolve in the mobile phase before injection.

An unstressed sample should be analyzed alongside the stressed samples to serve as a control. The extent of degradation should ideally be in the range of 5-20% for the method to be considered stability-indicating.[12][13]

Method Validation: Ensuring Trustworthiness

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][14] The following validation parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be pure and well-resolved from any degradation products, impurities, or placebo components. Peak purity should be confirmed using the PDA detector.
Linearity A minimum of five concentrations covering the expected range (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.[15][16]
Accuracy Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Analyze a minimum of six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2.0%. - Intermediate Precision (Inter-day): Performed on different days by different analysts. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[16]
Robustness Deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2 units). The system suitability parameters should remain within the acceptance criteria.

Data Presentation and Interpretation

System Suitability

Before each analytical run, a system suitability test must be performed by injecting the working standard solution in replicate (n=5). The results should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Example Chromatograms

(Illustrative - Actual chromatograms would be generated from experimental data)

  • A chromatogram of the unstressed standard solution showing a single, sharp peak for this compound.

  • Overlayed chromatograms of the stressed samples showing the elution of degradation products at different retention times, well-resolved from the parent peak.

Workflow and Pathway Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution instrument_setup Instrument Setup & Equilibration prep_std->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup prep_forced Prepare Forced Degradation Samples prep_forced->instrument_setup sst System Suitability Test instrument_setup->sst injection Inject Samples & Standards sst->injection If SST passes data_acq Data Acquisition (PDA) injection->data_acq integration Peak Integration & Identification data_acq->integration quantification Quantification & Calculation integration->quantification purity Peak Purity Assessment integration->purity report Generate Report quantification->report purity->report

Caption: Workflow for the HPLC analysis of this compound.

Forced Degradation Pathway Logic

Forced_Degradation cluster_stress Stress Conditions cluster_products Potential Degradation Products cluster_analysis Stability-Indicating HPLC Method API 2,4-Dichloro-4'-morpholinomethyl benzophenone (API) acid Acid Hydrolysis API->acid base Base Hydrolysis API->base oxidation Oxidation API->oxidation thermal Thermal API->thermal photo Photolytic API->photo hplc_method Resolution of API from all Degradation Products API->hplc_method deg_prod_1 Degradation Product 1 acid->deg_prod_1 deg_prod_2 Degradation Product 2 base->deg_prod_2 deg_prod_n Degradation Product 'n' oxidation->deg_prod_n thermal->deg_prod_1 photo->deg_prod_2 deg_prod_1->hplc_method deg_prod_2->hplc_method deg_prod_n->hplc_method

Sources

Application Notes and Protocols for In Vitro Profiling of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Benzophenone Derivative

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] 2,4-Dichloro-4'-morpholinomethyl benzophenone is a novel synthetic derivative incorporating a dichlorinated phenyl ring and a morpholinomethyl group, modifications that suggest potential for unique pharmacological properties. The chlorine substituents can enhance binding affinity and metabolic stability, while the morpholine moiety often improves aqueous solubility and can serve as a pharmacophore for various biological targets.

This guide provides a comprehensive suite of in vitro assays to systematically characterize the biological activity profile of this compound. The proposed workflow is designed to first establish a foundational understanding of its cytotoxic potential, followed by investigations into more specific mechanisms of action, including enzyme inhibition, receptor interaction, and genotoxicity. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, essential for early-stage drug discovery.

Part 1: Foundational Analysis - Cytotoxicity Screening

The initial step in profiling any new chemical entity is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying a compound's potential as a therapeutic agent (e.g., in oncology) or for flagging off-target toxicity.[3][4] A dose-response assessment across multiple cell lines provides a preliminary indication of potency and selectivity.

Principle of Cytotoxicity Assays

These assays measure the degree to which a substance can cause damage to a cell.[4] Common methods quantify metabolic activity (as a proxy for viability) or the loss of membrane integrity (an indicator of cell death).[4][5]

Recommended Cell Lines

A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues to assess for potential therapeutic windows.

Cell LineTissue of OriginTypeRationale
A549 LungCarcinomaCommon model for lung cancer; benzophenones have shown activity.[6]
MCF-7 BreastAdenocarcinomaEstrogen receptor-positive breast cancer model.[6]
HEK293 KidneyEmbryonic"Normal" cell line to assess general cytotoxicity against non-cancerous cells.[3]
HL-60 BloodPromyelocytic LeukemiaSuspension cell line, useful for diverse screening.[1]
Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines (A549, MCF-7, HEK293, HL-60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well clear flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 2: Mechanistic Elucidation

Following the initial cytotoxicity screen, a series of more targeted assays should be performed to investigate potential mechanisms of action. Based on the known activities of the benzophenone scaffold, kinase inhibition, GPCR interaction, and metabolic enzyme effects are logical next steps.

Workflow for Mechanistic Assays

G cluster_0 Initial Screening cluster_1 Mechanistic Investigation Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Kinase Kinase Panel Screen Cytotoxicity->Kinase If cytotoxic GPCR GPCR Binding Assay Cytotoxicity->GPCR If non-cytotoxic or specific phenotype CYP450 CYP450 Inhibition Assay Cytotoxicity->CYP450 ADME-Tox Profile

Caption: Tiered approach for in vitro characterization.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Many anticancer agents function by inhibiting protein kinases.[7] The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction occurs, and then the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via luciferase.[8][9] A lower signal indicates less ADP produced, signifying kinase inhibition.

Materials:

  • Recombinant human kinases (e.g., a panel of common oncogenic kinases like EGFR, AKT1, MEK1)

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound

  • White, opaque 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations.

  • Add 2 µL of a mix containing the target kinase and its specific substrate.

  • Initiate the reaction by adding 2 µL of ATP solution. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Calculate percent inhibition and determine IC₅₀ values for active kinases.

Protocol 3: GPCR Radioligand Binding Assay

To determine if the compound interacts with G-protein coupled receptors (GPCRs), a competitive binding assay is a standard method.[10] This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Principle: Cell membranes expressing the target GPCR are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured. A decrease in bound radioactivity indicates that the test compound is competing for the same binding site.[10]

Materials:

  • Cell membranes expressing the target GPCR (e.g., Dopamine D2, Adrenergic β2)

  • Radioligand (e.g., [³H]-Spiperone for D2)

  • Test compound

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled known ligand. Calculate the specific binding and plot the percent displacement against the test compound concentration to determine the Ki (inhibition constant).

Part 3: Safety and ADME-Tox Profiling

Early assessment of a compound's safety profile is critical. Genotoxicity and interaction with drug-metabolizing enzymes are key parameters.

Protocol 4: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[11][12]

Principle: The bacterial tester strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow on a histidine-free medium.[12] A mutagenic compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize histidine and form colonies.[11] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[11]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[13]

  • Test compound

  • S9 fraction and cofactor solution

  • Minimal glucose agar plates

  • Top agar with trace amounts of histidine and biotin

Step-by-Step Methodology:

  • Preparation: Melt the top agar and maintain it at 45°C.

  • Exposure: In a test tube, add 100 µL of the bacterial culture, 50 µL of the test compound solution, and either 500 µL of S9 mix or phosphate buffer.

  • Incubation (optional pre-incubation method): Incubate the mixture for 20-30 minutes at 37°C.

  • Plating: Add 2 mL of the molten top agar to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Protocol 5: Cytochrome P450 (CYP) Inhibition Assay

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[14] Fluorogenic assays provide a high-throughput method to assess a compound's potential to inhibit major CYP isoforms.[15]

Principle: Recombinant human CYP enzymes are incubated with a fluorogenic substrate that is converted into a highly fluorescent product.[15] The test compound's ability to inhibit this reaction is measured by a decrease in the fluorescent signal.[15]

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorogenic substrates specific for each isoform

  • NADPH regenerating system

  • Test compound

  • Black 96- or 384-well plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Assay Setup: Add buffer, the NADPH regenerating system, and the test compound to the wells of the plate.

  • Pre-incubation: Add the specific CYP enzyme to each well and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for the optimized reaction time.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each CYP isoform.

Data Summary and Interpretation

The results from these assays should be compiled to build a comprehensive in vitro profile of this compound.

AssayKey ParameterExample Interpretation
Cytotoxicity IC₅₀ (µM)Low IC₅₀ in cancer cells vs. high IC₅₀ in normal cells suggests a therapeutic window.
Kinase Inhibition IC₅₀ (µM)Potent inhibition of a specific oncogenic kinase can guide further development.
GPCR Binding Ki (µM)High affinity for a specific GPCR may indicate a neurological or metabolic target.
Ames Test Fold increase over backgroundA positive result (≥2-fold increase) flags potential genotoxicity.
CYP Inhibition IC₅₀ (µM)Low IC₅₀ (<10 µM) for major isoforms suggests a high risk of drug-drug interactions.

Conclusion

This structured in vitro testing cascade provides a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, potential mechanisms of action, and key safety liabilities, researchers can make informed decisions regarding the future development of this novel compound. The data generated will be instrumental in validating its therapeutic potential and guiding subsequent preclinical studies.

References

  • In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions.
  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
  • Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Conformations of substituted benzophenones.
  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review.
  • Synthesis and bioactivity investigation of benzophenone and its derivatives.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Ames Test Protocol.
  • Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • CYP450 inhibition assay (fluorogenic). Bienta.
  • guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • GSK3β Kinase Assay.
  • Cytotoxicity Assays. Thermo Fisher Scientific.
  • Kinase assays. BMG LABTECH.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

Sources

Application Notes and Protocols for Cell-Based Assays Using 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Benzophenone Analogs

The benzophenone scaffold is a prominent structural motif in medicinal chemistry, found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The inherent versatility of the benzophenone backbone allows for extensive chemical modifications, leading to the development of novel derivatives with enhanced potency and target specificity. Among these, compounds featuring substitutions such as chloro and morpholino groups have shown promise in inducing cytotoxic effects in cancer cells. This document provides detailed application notes and protocols for the characterization of a novel benzophenone derivative, 2,4-Dichloro-4'-morpholinomethyl benzophenone , in various cell-based assays.

While specific data on this particular molecule is not yet publicly available, this guide is constructed based on the well-documented activities of structurally related benzophenone compounds. It is intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its potential as an anticancer agent. The protocols herein are designed to be self-validating and are grounded in established methodologies for assessing cytotoxicity, apoptosis, and cell cycle progression.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the known biological activities of similar benzophenone derivatives, it is hypothesized that this compound exerts its anticancer effects through the induction of apoptosis and disruption of the cell cycle.[3][4] The dichloro substitutions on one phenyl ring and the morpholinomethyl group on the other are anticipated to enhance the compound's cytotoxic potential. The proposed mechanism involves the activation of intrinsic apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and subsequent caspase activation, leading to programmed cell death. Furthermore, many benzophenone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, by interfering with microtubule dynamics.[4]

Proposed_Mechanism_of_Action Compound 2,4-Dichloro-4'- morpholinomethyl benzophenone Cell Cancer Cell Compound->Cell Enters Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Compound->Bcl2 Modulates Microtubules Microtubule Dynamics Compound->Microtubules Disrupts Mitochondria Mitochondria Cell->Mitochondria Cell->Microtubules Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bcl2->Mitochondria Regulates Mitochondrial Permeability Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Induces

Caption: Proposed mechanism of this compound.

Experimental Workflow for Compound Characterization

A logical and stepwise approach is crucial for the comprehensive evaluation of a novel compound. The following workflow outlines the recommended sequence of experiments to characterize the biological effects of this compound.

Experimental_Workflow Start Start: Compound Synthesis and Purification Cytotoxicity 1. Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis 2. Apoptosis Assay (Annexin V-FITC/PI Staining) IC50->Apoptosis CellCycle 3. Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle WesternBlot 4. Mechanistic Studies (Western Blotting) Apoptosis->WesternBlot CellCycle->WesternBlot End End: Data Interpretation and Conclusion WesternBlot->End

Caption: Recommended experimental workflow for compound evaluation.

Detailed Application Notes and Protocols

Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[5] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][6] This assay is a reliable and high-throughput method to determine the cytotoxic effects of a compound and to calculate its half-maximal inhibitory concentration (IC50).[7]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Example IC50 Values

Cell LineIncubation Time (h)IC50 (µM)
HeLa2445.2
4822.8
7210.5
A5492462.1
4835.7
7218.3
MCF-72455.9
4828.1
7212.9
Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution (50 µg/mL).[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-Binding Buffer to each tube.[12]

    • Analyze the cells by flow cytometry within one hour.

Data Presentation: Example Apoptosis Analysis

TreatmentLive Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Untreated Control95.22.52.3
Compound (IC50, 24h)60.825.114.1
Compound (IC50, 48h)35.440.324.3
Cell Cycle Analysis using Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[14] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Protocol: Propidium Iodide Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 30 minutes.[15]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]

    • Incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

Data Presentation: Example Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control55.325.119.6
Compound (IC50, 24h)40.215.844.0
Compound (IC50, 48h)28.910.560.6
Mechanistic Investigation by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[18] In the context of apoptosis, it can be used to measure the expression levels of key regulatory proteins such as caspases and members of the Bcl-2 family.[19][20]

Protocol: Western Blot for Apoptosis-Related Proteins

  • Protein Extraction:

    • Treat cells with the compound as described previously.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Example Western Blot Analysis

TreatmentCleaved Caspase-3 (Fold Change)Bcl-2 (Fold Change)Bax (Fold Change)
Untreated Control1.01.01.0
Compound (IC50, 24h)3.20.62.5
Compound (IC50, 48h)5.80.34.1

Data Analysis and Interpretation

A thorough analysis of the data generated from these assays will provide a comprehensive understanding of the biological effects of this compound.

  • Cytotoxicity: The MTT assay will establish the dose- and time-dependent cytotoxic effects of the compound on different cancer cell lines. The IC50 values will serve as a critical parameter for subsequent mechanistic studies.

  • Apoptosis: The Annexin V/PI assay will quantify the induction of apoptosis. A significant increase in the percentage of Annexin V-positive cells will confirm that the compound induces programmed cell death.

  • Cell Cycle: The cell cycle analysis will reveal if the compound affects cell cycle progression. An accumulation of cells in a specific phase (e.g., G2/M) would suggest interference with cell division machinery.

  • Mechanism of Action: Western blot analysis will provide insights into the molecular pathways involved. For example, an increase in cleaved caspase-3 and the Bax/Bcl-2 ratio would support the proposed mechanism of apoptosis induction.

Conclusion

The application notes and protocols detailed in this document provide a comprehensive framework for the initial characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and underlying mechanisms of action. This structured approach, grounded in established scientific principles, will facilitate the efficient and effective advancement of this promising compound in the drug discovery pipeline.

References

  • Gao, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2023). MTT (Assay protocol. protocols.io. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Crosby, J. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of synthetic and natural benzophenones with anticancer activity. Retrieved from [Link]

  • Al-Dhaheri, Y., et al. (2022). Western Blot Analysis of Apoptotic, Anti-Apoptotic Proteins, and Autophagic Indicators. In Methods in Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Philchenkov, A., & Brady, H. J. M. (2018). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Jayalekshmi, D. S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Biomedical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Kamal, A., et al. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Singh, P., et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Medicinal Chemistry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 2,4-Dichloro-4'-morpholinomethyl benzophenone as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzophenone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. This document provides detailed application notes and protocols for the investigation of 2,4-Dichloro-4'-morpholinomethyl benzophenone , a novel compound with potential as a kinase inhibitor. Due to the absence of specific published data on this molecule, this guide synthesizes information from structurally related compounds to propose potential kinase targets and outlines robust methodologies for its characterization. The protocols provided herein are designed to be self-validating and offer a comprehensive framework for determining the compound's inhibitory activity, selectivity, and cellular effects.

Introduction: The Rationale for Investigating this compound

The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery. Kinases, by orchestrating a vast network of signaling pathways, control cell proliferation, differentiation, and survival. Aberrant kinase activity is a known driver of oncogenesis, making these enzymes highly attractive therapeutic targets. The benzophenone scaffold is a versatile starting point for the design of bioactive molecules. Notably, derivatives of benzophenone have demonstrated potent inhibitory activity against various kinases, including p38 MAP kinase and Protein Kinase C (PKC).

The subject of this guide, This compound , incorporates several structural features that suggest potential kinase inhibitory activity:

  • The Dichlorinated Benzophenone Core: The presence of two chlorine atoms on one of the phenyl rings can enhance binding affinity and introduce specific electronic properties. Dichloroacetophenone derivatives, for instance, have been explored as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer metabolism.

  • The Morpholinomethyl Group: The morpholino moiety is a common feature in many approved and investigational kinase inhibitors. This group can improve solubility, metabolic stability, and form crucial hydrogen bonds within the kinase active site. For example, the morpholino group is a key pharmacophore in inhibitors of p38α MAP kinase.

Given these structural alerts, it is hypothesized that this compound may exhibit inhibitory activity against kinases implicated in cell signaling and proliferation, such as members of the MAP kinase family or other serine/threonine or tyrosine kinases. This document provides the necessary protocols to empirically test this hypothesis.

Proposed Experimental Workflow

The characterization of a novel kinase inhibitor is a multi-step process. The following workflow is recommended to systematically evaluate the potential of this compound.

G cluster_0 Initial Screening & Potency cluster_1 Cellular Activity & Mechanism cluster_2 Selectivity & Off-Target Effects A Biochemical Kinase Assay (e.g., ADP-Glo) B Determine IC50 Value A->B Quantify Inhibition C Cell Viability Assay (e.g., MTT or CellTiter-Glo) B->C Proceed if Potent D Western Blot Analysis of Downstream Signaling C->D Confirm Cellular Effect E Cell Cycle Analysis D->E Elucidate Mechanism F Kinome-wide Profiling Panel E->F Assess Specificity G Counter-Screening Assays F->G Identify Off-Targets

Caption: A logical workflow for the characterization of a novel kinase inhibitor.

Materials and Reagents

A comprehensive list of materials and reagents is crucial for reproducible experiments.

Reagent/Material Supplier (Example) Purpose
This compoundCustom Synthesis/VendorTest Compound
Recombinant Human Kinases (e.g., p38α, ERK2, AKT1)Thermo Fisher, PromegaBiochemical Assays
ADP-Glo™ Kinase Assay KitPromegaBiochemical Assays
Kinase-Specific SubstratesSigma-Aldrich, Enzo Life SciencesBiochemical Assays
ATP (Adenosine 5'-triphosphate)Sigma-AldrichBiochemical Assays
DMSO (Dimethyl Sulfoxide), Cell Culture GradeSigma-AldrichCompound Dilution
Human Cancer Cell Lines (e.g., HeLa, A549, MCF-7)ATCCCell-based Assays
Cell Culture Media (e.g., DMEM, RPMI-1640)GibcoCell Culture
Fetal Bovine Serum (FBS)GibcoCell Culture
Penicillin-StreptomycinGibcoCell Culture
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichCell Viability Assay
CellTiter-Glo® Luminescent Cell Viability AssayPromegaCell Viability Assay
RIPA Lysis and Extraction BufferThermo Fisher ScientificWestern Blotting
Protease and Phosphatase Inhibitor CocktailsRocheWestern Blotting
Primary Antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-Actin)Cell Signaling TechnologyWestern Blotting
HRP-conjugated Secondary AntibodiesCell Signaling TechnologyWestern Blotting
ECL Western Blotting SubstrateBio-RadWestern Blotting
Propidium IodideSigma-AldrichCell Cycle Analysis
RNase ASigma-AldrichCell Cycle Analysis

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for key experiments.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol is designed to determine the direct inhibitory effect of the compound on the activity of a purified kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle of the ADP-Glo™ Assay:

cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B C Add ADP-Glo™ Reagent (Stops kinase reaction, depletes remaining ATP) D Add Kinase Detection Reagent (Converts ADP to ATP, generates light via Luciferase) C->D E Measure Luminescence D->E

Caption: The two-step process of the ADP-Glo™ kinase assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM to 10 nM).

    • Further dilute these stocks into the kinase assay buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture. The final concentrations of kinase and substrate should be optimized for each specific kinase, typically at or below their respective Km values.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should also be near its Km for the kinase to facilitate the detection of competitive inhibitors.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol allows for the investigation of the compound's effect on specific kinase signaling pathways within the cell.

Step-by-Step Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the compound for a predetermined time (e.g., 1, 6, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total protein levels (e.g., total p38) and a loading control (e.g., actin) to ensure equal protein loading.

Data Presentation and Interpretation

Table 1: Hypothetical IC50 Data for this compound

Kinase Target IC50 (nM)
p38α50
ERK2>10,000
AKT11,200
PDK1850

Interpretation: The hypothetical data in Table 1 would suggest that the compound is a potent and selective inhibitor of p38α kinase. The higher IC50 values for other kinases indicate selectivity.

Table 2: Hypothetical GI50 Data in Cancer Cell Lines

Cell Line GI50 (µM)
HeLa1.5
A5492.8
MCF-70.9

Interpretation: The GI50 values in Table 2 would indicate that the compound has anti-proliferative effects in various cancer cell lines, with the highest potency in MCF-7 cells.

Troubleshooting Common Issues

Issue Possible Cause Solution
High variability in biochemical assay Inaccurate pipetting; Substrate/ATP degradationUse calibrated pipettes; Prepare fresh reagents
No kinase inhibition observed Compound is inactive; Compound precipitatedTest at higher concentrations; Check compound solubility in assay buffer
High background in Western blots Insufficient blocking; Antibody concentration too highIncrease blocking time; Optimize antibody dilution
Inconsistent cell viability results Uneven cell seeding; Edge effects in the plateEnsure a single-cell suspension; Avoid using the outer wells of the plate

Conclusion and Future Directions

The protocols outlined in this document provide a robust starting point for the comprehensive evaluation of this compound as a potential kinase inhibitor. By systematically applying these biochemical and cell-based assays, researchers can determine its potency, selectivity, and mechanism of action. Positive results from these initial studies would warrant further investigation, including kinome-wide screening to fully elucidate its selectivity profile, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its properties.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003).

Application Notes & Protocols: Elucidating the Mechanism of Action of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: From Phenotypic Hit to Mechanistic Understanding

The discovery of a novel bioactive small molecule, such as 2,4-Dichloro-4'-morpholinomethyl benzophenone, from a phenotypic screen represents a critical starting point in drug discovery. The benzophenone scaffold is a known pharmacophore present in various compounds exhibiting a range of biological activities, including anticancer effects.[1][2] The journey from identifying a compound that, for instance, inhibits cancer cell proliferation to understanding how it achieves this effect is a multi-step, iterative process. This guide provides a strategic framework and detailed protocols for dissecting the mechanism of action (MoA) of this compound, transforming a "black box" hit into a well-characterized lead compound.

Our approach is structured in a logical progression, beginning with the confirmation and characterization of the compound's cellular effects, moving to the identification of its direct molecular target(s), and culminating in the elucidation of the downstream signaling pathways it modulates.

Phase 1: Foundational Cellular & Phenotypic Analysis

Before embarking on complex target identification studies, it is imperative to robustly characterize the cellular phenotype induced by this compound. This initial phase validates the compound's activity and provides crucial insights that will guide subsequent mechanistic investigations.

Determining Potency and Selectivity Across Cancer Cell Lineages

The first step is to quantify the anti-proliferative activity of the compound across a panel of cancer cell lines from different tissues of origin. This will establish its potency (typically as an IC50 value) and selectivity profile.

Protocol 1: Cell Viability and IC50 Determination using a Resazurin-Based Assay

This protocol outlines the measurement of cell viability to determine the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 1 nM. Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protecting the plate from light.

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (medium-only wells).

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Interpreting the Data: A low IC50 value indicates high potency. Comparing IC50 values across different cell lines provides an initial assessment of selectivity. For instance, some benzophenone derivatives have shown potent, broad-spectrum antitumor activity with IC50 values in the sub-micromolar range.[3]

Parameter Description Example Data Interpretation
IC50 Concentration of the compound that inhibits cell proliferation by 50%.An IC50 of 0.5 µM in MCF-7 cells suggests high potency against this breast cancer cell line.
Selectivity Index Ratio of IC50 in a non-cancerous cell line to a cancerous cell line.A high selectivity index suggests the compound is more toxic to cancer cells than normal cells.
Investigating the Induction of Apoptosis

A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. Several benzophenone derivatives have been shown to induce apoptosis in cancer cells.[4][5] Determining if this compound activates this pathway is a critical next step.

Protocol 2: Caspase-3/7 Activity Assay

Caspases are key executioners of apoptosis.[6][7] This protocol measures the activity of caspase-3 and -7, which are central to the apoptotic cascade.

Materials:

  • Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[8]

  • Cancer cells treated with this compound at 1x, 5x, and 10x IC50 concentrations for 24-48 hours.

  • Positive control (e.g., staurosporine) and vehicle control.

  • 96-well white-walled plates.

  • Luminometer.

Procedure:

  • Cell Treatment: Seed and treat cells in a 96-well white-walled plate as described in Protocol 1.

  • Assay Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.

  • Lysis and Caspase Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared caspase-glo reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control).

    • Normalize the data to the vehicle control. A fold-increase in luminescence indicates caspase activation.

Expected Outcome: A dose-dependent increase in caspase-3/7 activity would strongly suggest that this compound induces apoptosis.

Phase 2: Unbiased Target Identification

With the phenotypic effects confirmed, the next crucial phase is to identify the direct molecular target(s) of the compound. Knowing the target is essential for lead optimization and understanding potential on- and off-target effects.[9][10] We will employ two orthogonal, label-free approaches to increase the confidence in our findings.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in a cellular context.[11][12] It is based on the principle that the binding of a ligand (our compound) to its target protein alters the protein's thermal stability.[13]

Protocol 3: CETSA for Target Engagement

Materials:

  • Cancer cell line of interest.

  • This compound.

  • PBS with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge for separating soluble and precipitated proteins.

  • Reagents for protein quantification (e.g., BCA assay) and Western blotting or mass spectrometry.

Procedure:

  • Cell Treatment: Treat intact cells with the compound at a high concentration (e.g., 10-20x IC50) and a vehicle control for 1-2 hours.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[14]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.[15]

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting (for a candidate target) or globally using mass spectrometry (for unbiased discovery).

  • Data Interpretation:

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound binds to and stabilizes the protein.

CETSA Workflow Diagram

CETSA_Workflow A Intact Cells + Compound/Vehicle B Heat to a Range of Temperatures A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated Proteins) C->D E Collect Soluble Fraction (Supernatant) D->E F Analyze Protein Levels (Western Blot / Mass Spec) E->F G Plot Melting Curve F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Chemical Proteomics: Kinobeads Competition Assay

Given that many anticancer agents target protein kinases, a kinobeads-based chemical proteomics approach is a highly relevant unbiased method for identifying kinase targets.[16] This technique uses beads coated with broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome.[17] By pre-incubating the cell lysate with our compound, we can identify its targets by observing which kinases are competed off the beads.[18]

Protocol 4: Kinobeads Competition Pulldown

Materials:

  • Kinobeads affinity resin.[17]

  • Cell lysate from the cancer cell line of interest.

  • This compound at various concentrations.

  • Lysis buffer and wash buffers.

  • Reagents for on-bead digestion (e.g., trypsin).

  • LC-MS/MS for protein identification and quantification.

Procedure:

  • Cell Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions. Determine the protein concentration.

  • Competition Binding:

    • Aliquot the cell lysate.

    • To each aliquot, add a different concentration of this compound (or DMSO vehicle). A typical range would be from 10 nM to 10 µM.

    • Incubate for 30-60 minutes at 4°C to allow the compound to bind to its targets.[17]

  • Kinobeads Pulldown:

    • Add kinobeads slurry to each lysate and incubate for 2-3 hours at 4°C with rotation to capture the kinome.[17]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Elute and/or digest the bead-bound proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., label-free quantification or TMT labeling).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot its abundance versus the concentration of the compound.

    • Fit the data to a dose-response curve to determine the IC50 of binding for each potential target.

Kinobeads Workflow Diagram

Kinobeads_Workflow A Native Cell Lysate B Incubate with Serial Dilutions of Compound A->B C Add Kinobeads (Capture Unbound Kinases) B->C D Wash Beads C->D E On-Bead Digestion D->E F LC-MS/MS Analysis E->F G Identify Competed Kinases F->G

Caption: Kinobeads Competition Assay Workflow.

Method Principle Strengths Considerations
CETSA Ligand binding alters protein thermal stability.Label-free, performed in intact cells, confirms intracellular target engagement.Not all protein-ligand interactions result in a thermal shift.
Kinobeads Competition for binding to broad-spectrum inhibitor beads.Identifies kinase targets specifically, provides binding affinity (IC50).Limited to proteins that bind the beads, performed in lysate.

Phase 3: Pathway Elucidation and Mechanistic Validation

Identifying the direct target is a major milestone, but understanding the functional consequences of modulating that target is equally important. This phase focuses on mapping the downstream signaling pathways affected by this compound.

Global Phosphoproteomics

If the target is a kinase or a protein that influences a kinase, its inhibition will lead to changes in the phosphorylation status of its substrates and downstream effectors. Phosphoproteomics provides a global snapshot of these signaling events.[19][20]

Protocol 5: Phosphoproteomics Workflow

Materials:

  • Cells treated with the compound at its IC50 for a short duration (e.g., 1, 6, 24 hours).

  • Lysis buffer with potent phosphatase and protease inhibitors.

  • Reagents for protein digestion (e.g., trypsin).

  • Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC beads).[21]

  • High-resolution LC-MS/MS.

Procedure:

  • Cell Treatment and Lysis: Treat cells and lyse them under denaturing conditions to preserve the phosphorylation state.

  • Protein Digestion: Digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides.

  • Data Analysis:

    • Identify and quantify the phosphopeptides.

    • Determine which phosphosites show significant changes (up or down-regulation) upon compound treatment.

    • Use bioinformatics tools (e.g., KSEA, GSEA) to identify enriched pathways and kinase substrate motifs.

Hypothetical Signaling Pathway

Signaling_Pathway Compound 2,4-Dichloro-4'- morpholinomethyl benzophenone TargetKinase Target Kinase (e.g., AKT1) Compound->TargetKinase Inhibition Substrate Downstream Substrate (e.g., GSK3β) TargetKinase->Substrate Phosphorylation (Inhibited) Effector Effector Protein (e.g., β-catenin) Substrate->Effector Phosphorylation (Inhibited) Apoptosis Apoptosis Effector->Apoptosis Leads to

Caption: Hypothetical signaling cascade inhibited by the compound.

Validation by Western Blotting

The results from proteomics experiments must be validated using an orthogonal method. Western blotting is the gold-standard for confirming changes in the expression or phosphorylation levels of specific proteins.

Protocol 6: Western Blotting for Pathway Validation

Materials:

  • Cell lysates from treated and untreated cells.

  • SDS-PAGE gels and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-cleaved-PARP).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Prepare cell lysates and determine protein concentrations.[7]

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody overnight at 4°C.[7]

    • Wash and incubate with a secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imager.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of the protein of interest between treated and untreated samples.

This comprehensive, multi-phased approach provides a robust framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic characterization to specific target identification and pathway analysis, researchers can build a compelling, evidence-based narrative of how this novel compound exerts its biological effects. This detailed mechanistic understanding is fundamental for its continued development as a potential therapeutic agent.

References

  • Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 20339–20350. [Link]

  • Zhou, B. D., Wei, R. R., Li, J. L., Yu, Z. H., Weng, Z. M., Ruan, Z. P., Lin, J., Fang, Y. Y., Xu, G. F., & Hu, D. B. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research, 24(2), 170–178. [Link]

  • Ruprecht, B., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology, 12(5), 1351–1359. [Link]

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  • Lay, M. M., et al. (2014). Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. Evidence-Based Complementary and Alternative Medicine, 2014, 819210. [Link]

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  • Kai, M., et al. (2003). Induction of apoptosis in human lymphocytes by the herbicide 2,4-dichlorophenoxyacetic acid. Journal of Immunotoxicology, 1(1), 69-79. [Link]

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Target Deconvolution Protocol for 2,4-Dichloro-4'-morpholinomethyl benzophenone: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Mechanism of a Promising Benzophenone Derivative

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] The compound 2,4-Dichloro-4'-morpholinomethyl benzophenone, possessing both the benzophenone core and a morpholine moiety—a group associated with antitumor properties—represents a compelling candidate for drug development.[1][3] However, to advance such a molecule through the drug discovery pipeline, a thorough understanding of its mechanism of action is paramount. This begins with the critical step of identifying its molecular target(s) within the cell.

Target identification, or deconvolution, is a pivotal process in chemical biology and drug discovery that connects a small molecule's observed biological effect to its specific protein interactions.[4][5] This application note provides a comprehensive, multi-pronged strategy for the target identification of this compound, designed for researchers, scientists, and drug development professionals. Our approach integrates computational prediction to generate initial hypotheses with robust experimental validation using state-of-the-art chemoproteomic techniques. This guide is structured to provide not just protocols, but the scientific rationale behind each step, ensuring a self-validating and scientifically rigorous workflow.

A Strategic Workflow for Target Identification

A successful target identification campaign requires a logical and systematic approach. We advocate for a workflow that moves from broad, computational predictions to focused, experimental validation. This strategy efficiently narrows down the vast number of potential protein interactions to a manageable set of high-confidence candidates.

TargetID_Workflow cluster_computational Computational Prediction (In Silico) cluster_experimental Experimental Validation (In Vitro & In Cellulo) InSilico In Silico Target Prediction (e.g., SwissTargetPrediction) Hypothesis Generate Target Hypotheses InSilico->Hypothesis Prioritize by score and biological relevance CETSA Cellular Thermal Shift Assay (CETSA) Target Engagement Hypothesis->CETSA Initial Validation AffinityProbe Affinity Probe Synthesis (Biotinylation) Hypothesis->AffinityProbe For promising candidates HitConfirmation Hit Confirmation CETSA->HitConfirmation Confirm direct binding ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) AffinityProbe->ACMS Capture interacting proteins ACMS->HitConfirmation Identify binding partners Validation Target Validation & Downstream Analysis HitConfirmation->Validation Functional Assays, Pathway Analysis

Figure 1: A comprehensive workflow for the target identification of this compound, integrating in silico prediction with experimental validation.

Part 1: Computational Target Prediction – Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, computational methods can provide valuable insights into the potential protein targets of a small molecule.[6][7] These in silico approaches leverage vast databases of known ligand-protein interactions to predict targets for a novel compound based on its chemical structure.

Rationale and Choice of Tools

The principle behind computational target prediction is "guilt by association": a novel molecule is likely to bind to proteins that are known to interact with structurally similar compounds. We recommend using a combination of ligand-based and structure-based methods for a more comprehensive prediction.

  • SwissTargetPrediction: This is a powerful and user-friendly web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[8][9]

  • PharmMapper: This tool identifies potential targets by fitting the pharmacophore features of the query molecule to a large database of pharmacophore models derived from known protein-ligand complexes.

Protocol: In Silico Target Prediction
  • Prepare the Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • SwissTargetPrediction:

    • Navigate to the SwissTargetPrediction website.[8]

    • Paste the SMILES string into the query box.

    • Select "Homo sapiens" as the target organism.

    • Initiate the prediction.

  • Data Analysis and Hypothesis Generation:

    • The output will be a list of predicted protein targets, ranked by a probability score.

    • Analyze the top-ranking targets. Pay close attention to proteins with known roles in cancer signaling pathways, cell cycle regulation, or apoptosis, given the known anticancer activity of related benzophenone derivatives.[1][2]

    • Cross-reference the results from multiple prediction tools to identify overlapping targets, which increases the confidence in the prediction.

Expected Outcomes and Interpretation

The computational analysis will yield a prioritized list of potential protein targets. It is crucial to remember that these are predictions and require experimental validation. The output should be viewed as a set of hypotheses to guide the subsequent experimental design.

Prediction Tool Top Predicted Target Classes Rationale for Prioritization
SwissTargetPredictionKinases, GPCRs, ProteasesFrequently implicated in cancer pathways.
PharmMapperNuclear Receptors, EnzymesPotential for novel mechanisms of action.

Part 2: Experimental Validation – Confirming Target Engagement and Identification

Following the generation of a prioritized list of putative targets, the next crucial phase is to experimentally validate these predictions. We will detail two orthogonal and powerful techniques: the Cellular Thermal Shift Assay (CETSA) for target engagement and Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for unbiased target identification.

Cellular Thermal Shift Assay (CETSA): A Litmus Test for Target Engagement

Principle: CETSA is a biophysical assay that directly measures the binding of a ligand to its target protein in a cellular context.[10][11] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[12][13] This thermal stabilization can be quantified by heating cell lysates or intact cells treated with the compound to various temperatures and then measuring the amount of soluble protein remaining.[14][15]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a lung or leukemia cell line, based on the known activity of morpholino benzophenones) to 70-80% confluency.[1]

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

  • Heating and Lysis:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3-8 minutes) using a thermal cycler, followed by cooling to room temperature.[10][13]

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a non-denaturing detergent.[14]

  • Separation and Detection:

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant and analyze the protein levels of the predicted targets by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each predicted target, plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for Binding Partners

Principle: AC-MS is a powerful chemoproteomic technique for the unbiased identification of protein targets.[16][17][18] This method involves immobilizing a modified version of the small molecule (an "affinity probe") onto a solid support and then using it to "fish" for interacting proteins from a cell lysate.[18] The captured proteins are then identified by mass spectrometry.

A crucial prerequisite for AC-MS is the synthesis of an affinity probe that retains the biological activity of the parent compound.[19][20] Biotin is a commonly used affinity tag due to its high-affinity interaction with streptavidin. The synthesis involves chemically modifying this compound to incorporate a biotin tag via a linker.

  • Strategic Considerations: The linker should be of sufficient length to minimize steric hindrance and should be attached to a position on the molecule that is not critical for its biological activity. Based on the structure, derivatization at the morpholine nitrogen or the phenyl ring opposite the dichlorinated ring could be explored.

  • Preparation of Cell Lysate:

    • Grow the chosen cancer cell line in large quantities.

    • Harvest the cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Capture:

    • Immobilize the biotinylated affinity probe on streptavidin-coated magnetic beads.

    • Incubate the probe-coated beads with the cell lysate to allow for the binding of target proteins.

    • As a negative control, incubate the lysate with beads coated with biotin alone.

    • To demonstrate specificity, perform a competition experiment where the lysate is pre-incubated with an excess of the free, unmodified this compound before adding the probe-coated beads.

  • Washing and Elution:

    • Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired mass spectra against a protein database.

  • Data Analysis:

    • Compare the list of proteins identified in the affinity probe pulldown with those from the negative control and competition experiments.

    • Proteins that are significantly enriched in the affinity probe sample and whose binding is competed away by the free compound are considered high-confidence binding partners.

ACMS_Diagram cluster_prep Preparation cluster_capture Capture & Wash cluster_analysis Elution & Analysis Lysate Cell Lysate Incubate Incubate Probe-Beads with Lysate Lysate->Incubate Beads Streptavidin Beads Beads->Incubate Probe Biotinylated Probe Probe->Beads Immobilize Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE MS LC-MS/MS Analysis SDSPAGE->MS Identify Protein Identification MS->Identify

Figure 2: A schematic representation of the Affinity Chromatography-Mass Spectrometry (AC-MS) workflow for identifying protein targets.

Part 3: Target Validation and Downstream Analysis

The identification of high-confidence binding partners from CETSA and AC-MS is a significant milestone, but further validation is necessary to confirm that these interactions are responsible for the observed biological activity of this compound.

  • Orthogonal Binding Assays: Confirm the direct interaction between the compound and the identified target protein(s) using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Enzymatic or Functional Assays: If the identified target is an enzyme or a receptor, perform in vitro assays to determine if the compound modulates its activity.

  • Cellular Target Engagement Assays: Use techniques like NanoBRET™ to quantify target engagement in living cells.

  • Genetic Approaches: Employ techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the identified target gene to assess whether this phenocopies the effects of the compound.

  • Pathway Analysis: Investigate the downstream signaling pathways affected by the compound's interaction with its target using techniques like phosphoproteomics or gene expression profiling.

Conclusion

The target identification of a bioactive small molecule like this compound is a multifaceted endeavor that requires a synergistic combination of computational and experimental approaches. The workflow and detailed protocols presented in this application note provide a robust framework for researchers to systematically unravel the molecular mechanisms of action of novel drug candidates. By moving from broad, predictive methods to specific, validated interactions, this strategy maximizes the chances of success while efficiently utilizing resources. The ultimate goal is to build a comprehensive understanding of how the compound exerts its therapeutic effects, paving the way for its further development as a potential therapeutic agent.

References

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Application Notes and Protocols for Anticancer Research Using 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a comprehensive guide for the anticancer research applications of 2,4-Dichloro-4'-morpholinomethyl benzophenone. As of the latest literature review, specific experimental data for this exact compound is not available. Therefore, the proposed mechanisms of action, protocols, and expected outcomes are based on the well-documented activities of structurally related dichloro- and morpholino-benzophenone derivatives. Researchers are advised to use this guide as a foundational framework and to optimize experimental conditions based on their specific cell lines and research objectives.

Introduction: The Therapeutic Potential of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] In anticancer research, substituted benzophenones have emerged as a promising class of compounds due to their ability to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[2][3] The presence of halogen atoms, such as chlorine, and heterocyclic moieties, like morpholine, on the benzophenone backbone has been shown to enhance cytotoxic and antitumor activities.[4][5]

This compound combines these key structural features. The dichlorinated phenyl ring may contribute to increased lipophilicity and potent interactions with target proteins, while the morpholine group can improve aqueous solubility and pharmacokinetic properties. Based on the activities of analogous compounds, it is hypothesized that this molecule may exert its anticancer effects by targeting crucial cellular processes like tubulin polymerization, cell cycle progression, and apoptotic signaling pathways.[6]

Postulated Mechanism of Action

Based on studies of related benzophenone derivatives, this compound is postulated to induce cancer cell death through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating apoptotic pathways. Benzophenone derivatives have been shown to induce apoptosis in various cancer cell lines.[3] The proposed apoptotic mechanism for this compound involves the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases, a family of proteases that execute apoptosis.[7]

Apoptosis Induction Pathway Postulated Apoptosis Induction by this compound Compound 2,4-Dichloro-4'-morpholinomethyl benzophenone Mitochondria Mitochondrial Stress Compound->Mitochondria DeathReceptors Death Receptors Compound->DeathReceptors Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Postulated apoptotic pathway initiated by the compound.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Certain benzophenone derivatives have been found to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation.[6] It is hypothesized that this compound may induce cell cycle arrest, potentially at the G2/M phase, by disrupting microtubule dynamics, a mechanism observed in other benzophenones that target the colchicine binding site of tubulin.[6]

Cell Cycle Arrest Workflow Workflow for Cell Cycle Analysis Start Cancer Cell Culture Treatment Treat with 2,4-Dichloro-4'- morpholinomethyl benzophenone Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Determine Percentage of Cells in G0/G1, S, and G2/M Phases Analysis->Result

Caption: Experimental workflow for analyzing cell cycle distribution.

Experimental Protocols

The following protocols are foundational for evaluating the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][2]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical IC50 Values (µM) of this compound in Various Cancer Cell Lines

Cell Line24 hours48 hours72 hours
MCF-7 (Breast)25.515.29.8
A549 (Lung)30.118.912.5
PC3 (Prostate)28.417.511.3
HeLa (Cervical)22.814.18.9
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm apoptosis induction.

Principle: This assay utilizes a luminogenic substrate containing the DEVD sequence, which is recognized and cleaved by activated caspase-3 and -7. The cleavage of the substrate releases a luminescent signal that is proportional to the amount of active caspase.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Assay Reagent Addition: Add a commercially available caspase-glo 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or total protein concentration and express the results as a fold change relative to the untreated control.

Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step process, likely starting with a Friedel-Crafts acylation to form a dichlorobenzophenone intermediate, followed by functionalization to introduce the morpholinomethyl group. A plausible synthetic route is outlined below.

Synthesis Pathway Proposed Synthesis of this compound Start1 1,3-Dichlorobenzene Reagent1 AlCl3 (Friedel-Crafts Acylation) Start1->Reagent1 Start2 4-Methylbenzoyl chloride Start2->Reagent1 Intermediate1 2,4-Dichloro-4'-methylbenzophenone Reagent2 NBS, BPO (Benzylic Bromination) Intermediate1->Reagent2 Intermediate2 4'-(Bromomethyl)-2,4-dichlorobenzophenone Reagent3 Morpholine, Base (Nucleophilic Substitution) Intermediate2->Reagent3 Final 2,4-Dichloro-4'-morpholinomethyl benzophenone Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->Final

Caption: A proposed synthetic route for the target compound.

Concluding Remarks

The structural features of this compound suggest its potential as a novel anticancer agent. The protocols and mechanistic insights provided in this guide, derived from research on analogous compounds, offer a robust starting point for its preclinical evaluation. Future studies should focus on confirming its cytotoxic and antiproliferative effects in a broad panel of cancer cell lines, elucidating its precise molecular targets, and evaluating its efficacy and safety in in vivo models.

References

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  • ResearchGate. (n.d.). Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. Retrieved January 23, 2026, from [Link]

  • Saidi, L., Rocha, D. H. A., Talhi, O., Bentarzi, Y., Nedjar-Kolli, B., Bachari, K., Almeida Paz, F. A., Helguero, L. A., & Silva, A. M. S. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1041–1048. [Link]

  • Wójcik, M., Uram, Ł., Lesyk, R., & Koczurkiewicz, P. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(11), 3351. [Link]

  • Gangar, P., Kulkarni, P., Gacche, R., & Shinde, D. (2013). Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs. Archiv der Pharmazie, 346(12), 894–903. [Link]

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  • MDPI. (n.d.). Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. Retrieved January 23, 2026, from [Link]

  • Kovács, D., Sipos, O., Molnár, J., Szabó, R., & Ecker, G. F. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2821. [Link]

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  • Ali, M. A., Ismail, R., & Choon, T. S. (2014). In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. Journal of Cancer Science & Therapy, 6(11), 460-464. [Link]

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Application Notes and Protocols for the Antimicrobial Screening of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel synthetic compound, 2,4-Dichloro-4'-morpholinomethyl benzophenone. We present detailed, field-proven protocols for the initial qualitative assessment of antimicrobial activity using the agar well diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through broth microdilution, adhering to internationally recognized standards. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is structured to provide a robust framework for the preliminary evaluation of this compound's potential as a new antimicrobial agent.

Introduction: The Rationale for Screening this compound

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Benzophenone derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antimicrobial properties.[1] The core benzophenone scaffold, coupled with various substitutions, offers a versatile platform for designing new therapeutic agents.

The subject of this guide, this compound, is a rationally designed molecule that combines three key pharmacophores, each contributing to its potential antimicrobial efficacy:

  • The Benzophenone Core: This structural motif is known to be present in various bioactive molecules and has been associated with antimicrobial effects.[2]

  • Dichlorination: The presence of two chlorine atoms on one of the phenyl rings is anticipated to enhance the compound's lipophilicity, potentially facilitating its passage through microbial cell membranes. Halogenation is a known strategy to improve the potency of antimicrobial compounds.[3][4]

  • The Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and is known to contribute to the antimicrobial and antifungal activities of various compounds.[5][6][7] The introduction of the morpholinomethyl group via a Mannich reaction is a well-established method for synthesizing bioactive molecules.[8][9]

Given these structural features, a systematic investigation into the antimicrobial properties of this compound is warranted. This application note provides the necessary protocols to conduct a thorough preliminary screening.

Synthesis of this compound

Proposed Synthetic Pathway: Mannich Reaction

The synthesis would proceed by reacting 2,4-dichlorobenzophenone with formaldehyde and morpholine.

Protocol 2.1: Proposed Synthesis of this compound

Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

  • 2,4-Dichlorobenzophenone

  • Morpholine

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichlorobenzophenone (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add morpholine (1.2 equivalents) followed by the slow addition of aqueous formaldehyde (1.5 equivalents).

  • Reaction Conditions: Acidify the mixture with a few drops of concentrated hydrochloric acid to catalyze the reaction. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a sodium hydroxide solution.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate using a rotary evaporator. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Screening Protocols

The antimicrobial screening of a novel compound is a stepwise process, beginning with a qualitative assessment of its activity, followed by a more rigorous quantitative evaluation.

Preliminary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and cost-effective technique for the initial screening of antimicrobial compounds.[10][11] It provides a qualitative measure of the compound's ability to inhibit microbial growth.

Protocol 3.1.1: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial and fungal stock cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Test compound (this compound) solution of known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Positive control (e.g., a commercial antibiotic like Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (the solvent used to dissolve the test compound, e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture plate, pick a few colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth. Allow the plate to dry for 5-10 minutes.

  • Well Preparation: Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[12]

  • Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Data Interpretation:

The presence of a clear zone of inhibition around the well containing the test compound indicates antimicrobial activity. The diameter of the zone is proportional to the susceptibility of the microorganism to the compound. A larger zone of inhibition suggests greater activity.

Zone Diameter (mm) Interpretation
> 20Highly Active
15 - 20Moderately Active
10 - 14Slightly Active
< 10Inactive (or very weakly active)

Note: This table provides a general guideline; interpretation may vary based on the specific microorganism and test conditions.

Quantitative Analysis: Broth Microdilution for MIC and MBC Determination

Following a positive result in the preliminary screening, a quantitative assessment is necessary to determine the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This can be followed by the determination of the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Protocol 3.2.1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum prepared as in Protocol 3.1.1 and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Test compound stock solution

  • Positive control (antibiotic of known MIC)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

  • Resazurin solution (optional, as a viability indicator)

  • Microplate reader (optional)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix well. Transfer 100 µL from the first well to the second, and continue this two-fold serial dilution across the plate, discarding the last 100 µL from the final well in the series. This will create a gradient of compound concentrations.

  • Inoculation: Add 10 µL of the prepared inoculum to each well (except the negative control well). This brings the final volume in each well to 110 µL.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no test compound.

    • Sterility Control: A well containing only broth.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[1]

Protocol 3.2.2: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no colony growth on the subculture plate.

Visualization of Experimental Workflows

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_data Data Analysis & Interpretation synthesis Synthesis of 2,4-Dichloro-4'- morpholinomethyl benzophenone (Mannich Reaction) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification stock_prep Stock Solution Preparation (e.g., in DMSO) purification->stock_prep agar_well Agar Well Diffusion (Qualitative Screening) stock_prep->agar_well zone_inhibition Measure Zone of Inhibition (mm) agar_well->zone_inhibition mic_det Broth Microdilution (MIC Determination) mic_value Determine MIC Value (µg/mL) mic_det->mic_value mbc_det MBC Determination interpretation Interpret Activity & Potency zone_inhibition->interpretation mbc_value Determine MBC Value (µg/mL)

Caption: Workflow for the antimicrobial screening of this compound.

Potential Mechanisms of Action: A Theoretical Framework

The structural components of this compound suggest several potential mechanisms of antimicrobial action.

MoA_Hypothesis compound 2,4-Dichloro-4'- morpholinomethyl benzophenone membrane membrane compound->membrane Lipophilicity (Dichloro groups) dna dna compound->dna enzymes enzymes compound->enzymes Morpholine Interactions disruption disruption membrane->disruption ros ros membrane->ros synthesis_inhibition synthesis_inhibition dna->synthesis_inhibition enzymes->synthesis_inhibition cell_death cell_death disruption->cell_death ros->cell_death synthesis_inhibition->cell_death

Caption: Hypothesized mechanisms of antimicrobial action for the target compound.

  • Cell Membrane Disruption: The lipophilic nature of the dichlorinated phenyl ring could facilitate the compound's insertion into the bacterial cell membrane, leading to disruption of membrane integrity, depolarization, and leakage of intracellular components.[3][5]

  • Oxidative Stress: Some antimicrobial agents can induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage to proteins, lipids, and nucleic acids.[3]

  • Inhibition of Essential Enzymes: The morpholine moiety or the benzophenone core could interact with and inhibit essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.[7]

Further mechanistic studies, such as membrane potential assays, ROS production measurements, and enzyme inhibition assays, would be required to elucidate the precise mechanism of action.

Conclusion

This application note provides a detailed and scientifically grounded framework for the initial antimicrobial screening of this compound. By following the outlined protocols, researchers can obtain reliable and reproducible data on the compound's qualitative and quantitative antimicrobial activity. The provided theoretical context for its synthesis and potential mechanisms of action aims to guide further research and development of this promising molecular scaffold.

References

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  • Holder, I. A., & Boyce, S. T. "Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture." Burns, vol. 20, no. 5, 1994, pp. 426-9. [Link]

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  • Bektas, H., et al. "Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus." Tropical Journal of Pharmaceutical Research, vol. 12, no. 3, 2013, pp. 359-65. [Link]

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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, vol. 6, no. 2, 2016, pp. 71-9. [Link]

  • Prasetyaningrum, W., et al. "Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs." Journal of Applied Pharmaceutical Science, vol. 8, no. 5, 2018, pp. 1-7. [Link]

  • Patel, R. B., et al. "Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines." Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 17, 2013, pp. 4812-7. [Link]

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Application Notes & Protocols: Investigating 2,4-Dichloro-4'-morpholinomethyl benzophenone in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I present this comprehensive guide on the medicinal chemistry applications of 2,4-dichloro-4'-morpholinomethyl benzophenone. Given the novelty of this specific derivative, this document establishes a foundational framework for its investigation. The protocols and mechanistic insights are derived from established principles for the benzophenone scaffold and related morpholine-containing compounds, providing a robust starting point for research and development.

Introduction and Scientific Rationale

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] Its diaryl ketone structure serves as a versatile building block for creating compounds with significant therapeutic potential.[3] Several benzophenone-containing drugs are commercially available, such as the anti-inflammatory ketoprofen and the Parkinson's disease treatment tolcapone.[2]

The morpholine ring is another critical pharmacophore, frequently incorporated into drug candidates to improve physicochemical properties like solubility, metabolic stability, and to serve as a key interacting moiety with biological targets.[4] The combination of a halogenated benzophenone core with a morpholinomethyl substituent presents a compelling strategy for developing novel therapeutic agents. The dichlorination pattern can enhance binding affinity and modulate electronic properties, while the morpholinomethyl group can improve pharmacokinetics and provide specific hydrogen bonding interactions.

This guide focuses on the synthesis and biological evaluation of (2,4-Dichlorophenyl)(4-(morpholinomethyl)phenyl)methanone , hereafter referred to as DCMP, as a potential anticancer agent. Based on extensive literature for related benzophenone derivatives, we hypothesize that DCMP acts as a tubulin polymerization inhibitor, a mechanism shared by potent anticancer agents that leads to cell cycle arrest and apoptosis.[5]

Synthesis of (2,4-Dichlorophenyl)(4-(morpholinomethyl)phenyl)methanone (DCMP)

The synthesis of DCMP can be achieved through a logical, multi-step process. The causality behind this synthetic route is to first construct the core benzophenone structure and then introduce the functional morpholine moiety.

Workflow for the Synthesis of DCMP

cluster_reactants Starting Materials cluster_intermediates Intermediates & Reagents A Step 1: Friedel-Crafts Acylation I1 (2,4-Dichlorophenyl)(p-tolyl)methanone A->I1 Intermediate 1 B Step 2: Radical Bromination I2 4'-(Bromomethyl)-2,4-dichlorobenzophenone B->I2 Intermediate 2 C Step 3: Nucleophilic Substitution D Final Product: DCMP C->D R1 1,3-Dichlorobenzene R1->A R2 4-Methylbenzoyl chloride R2->A R3 AlCl₃ (Catalyst) R3->A I1->B Reagent: NBS, AIBN R4 NBS, AIBN I2->C Reagent: Morpholine R5 Morpholine, K₂CO₃

Caption: Multi-step synthesis of DCMP from commercial starting materials.

Protocol 2.1: Synthesis of Intermediate 1 - (2,4-Dichlorophenyl)(p-tolyl)methanone

This step utilizes a classic Friedel-Crafts acylation to form the benzophenone core. Aluminum chloride (AlCl₃) acts as a Lewis acid to activate the acyl chloride for electrophilic aromatic substitution onto 1,3-dichlorobenzene.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Reaction: Slowly add 4-methylbenzoyl chloride (1.0 eq) to the suspension. After 15 minutes of stirring, add 1,3-dichlorobenzene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure intermediate.

Protocol 2.2: Synthesis of Intermediate 2 - 4'-(Bromomethyl)-2,4-dichlorobenzophenone

This step introduces a reactive handle on the methyl group via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN.

  • Setup: In a round-bottom flask, dissolve (2,4-Dichlorophenyl)(p-tolyl)methanone (1.0 eq) in carbon tetrachloride.

  • Reaction: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Progression: Reflux the mixture under a UV lamp or at 80°C for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often used directly in the next step without further purification.

Protocol 2.3: Synthesis of Final Product - (2,4-Dichlorophenyl)(4-(morpholinomethyl)phenyl)methanone (DCMP)

The final step involves a nucleophilic substitution where morpholine displaces the bromide to form the target compound DCMP.

  • Setup: Dissolve 4'-(Bromomethyl)-2,4-dichlorobenzophenone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction: Add morpholine (1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Progression: Heat the reaction mixture to 60°C and stir for 3-5 hours. Monitor completion by TLC.[6]

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to obtain pure DCMP.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Many benzophenone derivatives exert their anticancer effects by destabilizing microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[5] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5] This disruption triggers the spindle assembly checkpoint, leading to a mitotic arrest in the G2/M phase of the cell cycle, which ultimately culminates in programmed cell death (apoptosis).[5]

Signaling Pathway of DCMP-Induced Apoptosis

DCMP DCMP Tubulin β-Tubulin (Colchicine Site) DCMP->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Dynamic Microtubules Polymerization->Microtubules Mitosis Mitotic Spindle Formation Microtubules->Mitosis G2M G2/M Phase Arrest Mitosis->G2M Caspase Caspase-3 Activation G2M->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway for DCMP-induced G2/M arrest and apoptosis.

Experimental Protocols for Biological Evaluation

To validate the hypothesized anticancer activity and mechanism of DCMP, a series of standard in vitro assays are required.

Protocol 4.1: In Vitro Antiproliferative MTT Assay

This assay determines the concentration of DCMP required to inhibit the growth of cancer cells by 50% (IC₅₀). It measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of DCMP in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of DCMP. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Illustrative Quantitative Data

The following table presents hypothetical IC₅₀ values for DCMP, demonstrating potent and selective activity.

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)NIH-3T3 (Normal Fibroblast) IC₅₀ (µM)
DCMP 8.5 ± 0.99.2 ± 1.1> 90
Cisplatin 7.9 ± 0.56.5 ± 1.593.2 ± 1.6

(Note: Data is illustrative and based on similar compounds reported in the literature.[7])

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

This protocol is essential to confirm that DCMP induces cell cycle arrest at the G2/M phase, consistent with its proposed mechanism as a microtubule inhibitor.

  • Treatment: Seed cells in 6-well plates and treat with DCMP at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software. An accumulation of cells in the G2/M phase compared to the control indicates cell cycle arrest.

Conclusion and Future Directions

The rational design of (2,4-Dichlorophenyl)(4-(morpholinomethyl)phenyl)methanone (DCMP) combines the privileged benzophenone scaffold with a beneficial morpholine moiety. The provided synthetic route is robust and the proposed biological evaluation protocols offer a clear path to validating its hypothesized mechanism as a tubulin polymerization inhibitor. The strong potential for potent and selective anticancer activity warrants further investigation, including in vivo efficacy studies and structure-activity relationship (SAR) exploration to optimize this promising chemical series.

References

  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. (n.d.).
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.).
  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. (2025).
  • Synthesis and antitumor activity of benzophenone compound. (2022). PubMed.
  • Process for the production of 2,4-dihydroxy-benzophenone. (n.d.).
  • A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. (n.d.). Beilstein Journal of Organic Chemistry.
  • Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. (n.d.).
  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). PubMed Central.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Research Journal of Pharmacy and Technology.
  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2,4-Dichloro-4'-morpholinomethyl benzophenone. This document is structured to offer both foundational knowledge and practical troubleshooting advice to navigate the challenges associated with obtaining this compound in high purity.

Introduction to Purification Strategies

The purification of this compound, a moderately complex organic molecule, hinges on the effective removal of starting materials, reaction byproducts, and any degradation products. The choice of purification technique is dictated by the scale of the experiment, the nature of the impurities, and the desired final purity. The principal methods applicable to this compound are recrystallization and column chromatography. This guide will delve into the nuances of each, providing a framework for methodological development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: While the impurity profile is highly dependent on the synthetic route, common impurities may include unreacted starting materials such as 2,4-dichlorobenzoyl chloride and N-methylmorpholine, or byproducts from side reactions. Incomplete reactions could leave residual 2,4-dichlorobenzophenone. Over-alkylation or side reactions on the aromatic rings are also possibilities that can introduce structurally similar impurities which can be challenging to remove.[1]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on several factors. Recrystallization is an excellent and scalable method for removing small amounts of impurities from a crystalline solid, provided a suitable solvent can be identified. It is often the most efficient method for achieving high purity on a larger scale. Column chromatography, on the other hand, is a more versatile technique capable of separating complex mixtures and isolating the target compound from impurities with similar polarities.[2] It is particularly useful for initial purification of very crude mixtures or when recrystallization fails to yield a product of the desired purity.

Q3: What are the key considerations for selecting a recrystallization solvent?

A3: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[3] The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. For a molecule like this compound, which has both polar (morpholine, ketone) and non-polar (dichlorophenyl) moieties, a solvent system of intermediate polarity, such as ethanol, isopropanol, or a mixture of solvents like ethanol/water or toluene/heptane, might be effective.

Q4: My compound appears to be an oil and won't crystallize. What should I do?

A4: Oiling out during recrystallization is a common issue, often caused by the melting point of the solid being lower than the boiling point of the solvent, or the presence of significant impurities that depress the melting point. To address this, you can try using a lower boiling point solvent, adding a co-solvent to decrease the overall solubility, or introducing a seed crystal to induce crystallization. If these attempts fail, it is advisable to purify the crude material by column chromatography first to remove the bulk of the impurities, and then attempt recrystallization of the partially purified product.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography. Small aliquots of the eluted fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized (e.g., under UV light), allowing for the identification of fractions containing the pure product. Fractions with identical TLC profiles are then combined.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Recovery from Recrystallization The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration.Cool the crystallization mixture in an ice bath to maximize crystal formation. Use the minimum amount of hot solvent necessary to fully dissolve the compound. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration.
Product Purity is Still Low After Recrystallization The chosen solvent does not effectively differentiate between the product and impurities. The cooling process was too rapid, trapping impurities within the crystal lattice.Experiment with different solvent systems. A mixed solvent system may provide better selectivity. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Compound Fails to Elute from the Chromatography Column The eluent (mobile phase) is not polar enough to move the compound along the stationary phase.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. A small amount of a more polar solvent like methanol can also be added.
Poor Separation of Product and Impurities on the Column The chosen eluent system does not provide adequate resolution. The column was not packed properly, leading to channeling.Optimize the eluent system using TLC. The ideal system will give a retention factor (Rf) of ~0.3 for the target compound. Ensure the column is packed uniformly without any air bubbles or cracks.
Product Appears Discolored Presence of colored impurities. Degradation of the compound.Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Benzophenones can be light-sensitive; minimize exposure to direct light.[4] Ensure that the purification process is not carried out at excessively high temperatures for prolonged periods.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. Ethanol or isopropanol are good starting points.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is not suitable. If it is insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of thesolvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal if used.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound using silica gel chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine a suitable mobile phase (eluent). A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity mixture and gradually increase the polarity (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Final Product start Crude Product analysis Purity Assessment (TLC, NMR, etc.) start->analysis decision Is Purity > 95%? analysis->decision further_purification Further Purification Needed analysis->further_purification If Purity Still Low recrystallization Recrystallization decision->recrystallization No (Minor Impurities) chromatography Column Chromatography decision->chromatography No (Complex Mixture) final_product Pure Product (>99%) decision->final_product recrystallization->analysis chromatography->analysis further_purification->chromatography

Caption: Decision workflow for purification of this compound.

References

  • Centers for Disease Control and Prevention. (2013). Benzophenone-3, bisphenol A, 2,4-dichlorophenol, 2,5-dichlorophenol, methyl-, ethyl-, propyl-, and butyl parabens, triclosan.
  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • PubMed. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies.
  • TSI Journals. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214).
  • ResearchGate. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.
  • Google Patents. (n.d.). US3843729A - Process for the production of 2,4-dihydroxy-benzophenone.
  • PubMed. (2007). Degradation of 2,4-dichlorophenol in aqueous solution by a hybrid oxidation process.
  • ResearchGate. (n.d.). Degradation of 2,4-dichlorophenol catalyzed by the immobilized laccase with the carrier of Fe3O4@MSS–NH2.
  • SIELC. (n.d.). Separation of Benzophenone, 2',5-dichloro-2-methylamino- on Newcrom R1 HPLC column.
  • Reddit. (n.d.). Benzophenone-4 Solubility.
  • Columbia University. (n.d.). Column chromatography.
  • PubMed. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process.
  • World Journal of Pharmaceutical Research. (2022). A comprehensive review on impurity profiling of pharmaceuticals.
  • European Commission Public Health. (2023). OPINION on benzophenone - 4 (CAS No. 4065-45-6, EC No. 223-772-2).
  • ChemBK. (2024). Benzophenone, 4,4'-dichloro-.
  • ResearchGate. (2021). Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products.
  • Fluorochem. (n.d.). 3',4'-Dichloro-2-morpholinomethyl benzophenone.
  • MilliporeSigma. (2022). Properties of Common Organic Solvents.
  • BenchChem. (2025). Application Note and Protocol for the Purification of N-(2-Benzoyl-4-chlorophenyl)formamide by Recrystallization.

Sources

Technical Support Center: Stability and Storage of 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,4-Dichloro-4'-morpholinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common challenges and questions regarding its storage and handling, providing insights grounded in chemical principles to support the success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Stability Issues

Unexpected experimental results can often be traced back to the stability of the reagents. This guide provides a systematic approach to troubleshooting potential issues with this compound.

Issue 1: Inconsistent Assay Results or Loss of Potency

Symptoms:

  • Decreased biological activity in your assays compared to previous batches.

  • High variability between replicate experiments.

  • Requirement of higher concentrations to achieve the expected effect.

Potential Causes & Investigative Workflow:

This workflow is designed to systematically identify the root cause of inconsistent results, starting from the most likely culprits.

Troubleshooting Workflow for Inconsistent Results

Causality Explained:

  • Visual Inspection & Solubility: Substituted benzophenones are typically crystalline solids.[1] Any change in appearance, such as discoloration or clumping, can indicate moisture absorption or chemical degradation. Similarly, difficulty in dissolving the compound in a previously suitable solvent may suggest the formation of less soluble degradation products.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile compounds like this compound.[2] The appearance of new peaks or a decrease in the area of the main peak relative to a standard is a clear indicator of degradation.

  • Storage Conditions: Like many complex organic molecules, this compound is susceptible to degradation from environmental factors.

    • Temperature: Elevated temperatures can accelerate degradation reactions. Storing in a cool place is a general recommendation for benzophenone-type compounds.[3][4][5]

    • Moisture: The morpholino group can be susceptible to hydrolysis under certain conditions. It is crucial to store the compound in a dry environment.[6]

    • Light: Benzophenones are, by their nature, UV absorbers.[7] While this is their intended function in some applications, prolonged exposure to light, especially UV, can lead to photochemical degradation.

  • Solution Stability: The stability of the compound in solution can differ significantly from its solid state. The choice of solvent and the duration of storage of the stock solution are critical variables. It is always best practice to use freshly prepared solutions for experiments.

Issue 2: Appearance of Extraneous Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Symptom:

  • When analyzing your sample, you observe unexpected peaks that were not present in the initial analysis of the compound.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Hydrolysis The morpholino group, while generally stable, can undergo hydrolysis, particularly in acidic or basic aqueous solutions, leading to the cleavage of the C-N bond.Prepare solutions in aprotic solvents if possible. If aqueous buffers are necessary, conduct a small-scale time-course study to assess stability in that specific buffer system.
Oxidation The benzophenone core can be susceptible to oxidation, especially if exposed to strong oxidizing agents or atmospheric oxygen over extended periods at elevated temperatures.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical. Avoid contact with strong oxidizing agents.[5]
Photodegradation Benzophenones are designed to absorb UV light, which can lead to the formation of reactive species and subsequent degradation products.[8]Store the solid compound and any solutions in amber vials or otherwise protected from light.[4] Minimize exposure to ambient light during experimental procedures.
Isomerization/Rearrangement While less common for this specific structure under normal laboratory conditions, complex molecules can sometimes undergo structural rearrangements.This is a less likely scenario but can be investigated by advanced analytical techniques like NMR if other causes are ruled out.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Based on general guidelines for substituted benzophenones, the optimal storage conditions are in a tightly sealed container in a cool, dry, and dark place.[3][4][6][9] A recommended temperature range is generally 15–25 °C.[6] For long-term storage, refrigeration (2-8 °C) in a desiccated environment is advisable.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile). Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C, protected from light. Before use, allow the aliquot to come to room temperature slowly and vortex gently to ensure homogeneity.

Q3: What are the signs of degradation I should look for?

A3:

  • Visual: A change from a white or off-white solid to a yellow or brownish color.[5]

  • Physical: Clumping of the powder, indicating moisture absorption.

  • Analytical: The appearance of new peaks in HPLC or other analytical methods, or a significant decrease in the main peak's purity.[2]

Q4: Is this compound sensitive to pH?

A4: The morpholino group contains a tertiary amine, which can be protonated at low pH. While this may not directly cause degradation, it will change the solubility and potentially the biological activity of the compound. Extreme pH values (highly acidic or basic) in aqueous solutions could promote hydrolysis over time. It's crucial to evaluate the compound's stability in your specific buffer system if it's to be used for extended periods.

Q5: What analytical methods are recommended for purity assessment?

A5:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying purity and detecting non-volatile impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of any impurities or degradation products, aiding in the elucidation of their structures.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile and semi-volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[2]

Experimental Protocols

Protocol 1: Routine Purity Check by Reversed-Phase HPLC

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 5 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Perform a serial dilution to generate a working standard of approximately 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Start at 70% A, 30% B.

      • Gradient to 10% A, 90% B over 15 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength appropriate for the benzophenone chromophore (e.g., 254 nm or 280 nm).

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the working standard.

    • The purity can be calculated based on the peak area percentage of the main peak relative to the total area of all peaks.

HPLC Purity Analysis Workflow

References

  • Vertex AI Search. (1998, August 15). BENZOPHENONE.
  • Redox. (2025, September 23).
  • CDH Fine Chemical.
  • Carl ROTH.
  • Loba Chemie. BENZOPHENONE EXTRA PURE.
  • Flinn Scientific. (2014, September 22).
  • TSI Journals. Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214).
  • PubChem. 2,4'-Difluorobenzophenone.
  • PubChem. 2,4'-Dichlorobenzophenone.
  • PubMed. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions.
  • PubMed. (2024, January 2).
  • Global Safety Management, Inc. (2015, March 19).
  • PubMed Central. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.
  • PubMed. Stability testing of the plastics additives 2,4-dihydroxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone, 2-hydroxy-4-n-octyloxybenzophenone, 2-ethoxy-2-ethyloxanilide (tinuvin 312) and 2,2'-methylenebis(4-methyl-t-tert-butyl phenol)
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 2,4'-Dichlorobenzophenone.
  • EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • CPAChem. (2020, June 11).
  • European Commission. (2023, December 14). OPINION on benzophenone - 4 (CAS No. 4065-45-6, EC No. 223-772-2).
  • Fluorochem. 3',4'-Dichloro-2-morpholinomethyl benzophenone.
  • MDPI. (2018, September 13).
  • Thermo Fisher Scientific.
  • PMC - NIH. (2017, April 6). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone.
  • ResearchGate.
  • ResearchGate. (2025, August 6).
  • Cosmetic Ingredient Review. (2020, August 21). Amended Safety Assessment of Benzophenones as Used in Cosmetics.
  • Studia UBB Chemia. (2022, April 16). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D)
  • PharmaCompass.com. Benzophenone, 4,4'-dichloro-.
  • Sigma-Aldrich. 4,4 -Dichlorobenzophenone 99 90-98-2.
  • ResearchGate. (2023, January 13). Determination of 2,4-dichlorophenoxyacetic acid (2,4-D)

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Technical Support Center: Degradation Pathways of Dichlorobenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of dichlorobenzophenones (DCBPs). This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental success. The content is structured in a flexible question-and-answer format to directly address the challenges you may encounter in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of dichlorobenzophenones, providing concise and informative answers grounded in scientific literature.

Q1: What are the primary degradation pathways for dichlorobenzophenones?

Dichlorobenzophenones can be degraded through several pathways, including abiotic and biotic processes. The primary mechanisms are:

  • Photodegradation: This involves the breakdown of DCBPs by light, particularly UV light. The process can be direct or indirect, sensitized by other molecules in the environment.[1][2]

  • Microbial Degradation: Certain microorganisms can utilize DCBPs as a carbon source or co-metabolize them in the presence of other growth substrates.[3][4]

  • Advanced Oxidation Processes (AOPs): These are chemical treatment processes that generate highly reactive oxygen species, such as hydroxyl radicals, to oxidize and degrade DCBPs.[5][6]

Q2: What are the common degradation products of 4,4'-dichlorobenzophenone?

The degradation of 4,4'-dichlorobenzophenone can lead to the formation of various intermediates. One identified metabolite in microbial degradation is p-chlorophenyl acetic acid.[3] Advanced oxidation processes are expected to produce hydroxylated and dechlorinated derivatives, eventually leading to ring cleavage and mineralization to CO2, water, and inorganic chlorides.

Q3: What analytical methods are most suitable for studying dichlorobenzophenone degradation?

The choice of analytical method depends on the specific requirements of your study, such as sensitivity and sample matrix complexity. Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a robust method for quantifying the parent compound and some degradation products.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile degradation products.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for detecting trace levels of DCBPs and their metabolites in complex matrices.[7]

Section 2: Troubleshooting Guide

This section is designed to help you navigate common experimental challenges and find effective solutions.

Issue 1: Low or No Degradation Observed in Photodegradation Experiments

Question: I am not observing any significant degradation of my dichlorobenzophenone sample under UV irradiation. What could be the issue?

Answer: Several factors could contribute to this issue. Consider the following:

  • UV Lamp Wavelength and Intensity: Ensure the wavelength of your UV source is appropriate for exciting the DCBP molecule. The intensity of the lamp also plays a crucial role; a low-intensity source may not provide enough energy to initiate degradation.

  • Solvent Effects: The solvent used can significantly impact photodegradation rates. Some solvents can quench the excited state of the molecule, inhibiting degradation. Consider using a solvent that is transparent at the irradiation wavelength and does not interfere with the reaction.

  • Presence of Quenchers: Your sample matrix may contain substances that act as quenchers, deactivating the excited DCBP molecule before it can degrade. Dissolved oxygen can also play a complex role, sometimes promoting and sometimes inhibiting photodegradation.

Issue 2: Inconsistent Results in Microbial Degradation Studies

Question: My microbial degradation experiments are yielding highly variable results between replicates. What are the likely causes?

Answer: Reproducibility in microbial studies can be challenging. Here are some potential sources of inconsistency:

  • Inoculum Viability and Density: Ensure that the microbial culture used for inoculation is viable and at a consistent cell density for each experiment.

  • Acclimation Period: If using a mixed microbial culture from an environmental sample, an adequate acclimation period is necessary for the microorganisms to adapt to the DCBP as a substrate.

  • Bioavailability: Dichlorobenzophenones have low water solubility, which can limit their availability to microorganisms. The presence of organic matter in the medium can also lead to sorption, reducing bioavailability.[3] Consider the use of surfactants or co-solvents to enhance solubility, but be mindful of their potential effects on microbial activity.

  • Co-metabolism Requirements: Some microorganisms can only degrade DCBPs in the presence of a primary growth substrate (co-metabolism).[3] Ensure that your medium provides all necessary nutrients for microbial growth and enzymatic activity.

Issue 3: Difficulty in Identifying Degradation Products

Question: My analytical data shows the disappearance of the parent dichlorobenzophenone, but I am struggling to identify the resulting degradation products. What can I do?

Answer: Identifying unknown degradation products is a common challenge. Here are some strategies to improve your chances of identification:

  • Sample Concentration: Degradation products are often present at much lower concentrations than the parent compound. Concentrating your sample using techniques like solid-phase extraction (SPE) can help to increase their signal in analytical instruments.

  • High-Resolution Mass Spectrometry: Using high-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide accurate mass measurements of the unknown peaks, which is crucial for determining their elemental composition.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the unknown ions and analyzing the resulting fragmentation patterns, you can gain valuable structural information to help elucidate the identity of the degradation products.

  • Derivatization: For GC-MS analysis, derivatizing polar degradation products can improve their volatility and chromatographic behavior, making them easier to detect and identify.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the study of dichlorobenzophenone degradation.

Protocol 1: Photodegradation of 4,4'-Dichlorobenzophenone in Aqueous Solution

Objective: To determine the photodegradation rate of 4,4'-dichlorobenzophenone under UV irradiation.

Materials:

  • 4,4'-Dichlorobenzophenone (analytical standard)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Quartz reaction vessel

  • UV lamp (e.g., 254 nm)

  • Magnetic stirrer and stir bar

  • HPLC-UV system

Procedure:

  • Prepare a stock solution of 4,4'-dichlorobenzophenone in acetonitrile.

  • Prepare the reaction solution by spiking the appropriate volume of the stock solution into ultrapure water in the quartz reaction vessel to achieve the desired initial concentration.

  • Place the reaction vessel under the UV lamp on a magnetic stirrer.

  • Take an initial sample (t=0) before turning on the UV lamp.

  • Turn on the UV lamp and start the magnetic stirrer.

  • Collect samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).[9]

  • Analyze the samples immediately by HPLC-UV to determine the concentration of 4,4'-dichlorobenzophenone.

  • Plot the concentration of 4,4'-dichlorobenzophenone versus time to determine the degradation kinetics.

Protocol 2: Microbial Degradation of 4,4'-Dichlorobenzophenone in a Batch Culture

Objective: To assess the ability of a microbial consortium to degrade 4,4'-dichlorobenzophenone.

Materials:

  • 4,4'-Dichlorobenzophenone

  • Microbial inoculum (e.g., activated sludge, soil slurry)

  • Minimal salts medium

  • Sterile flasks

  • Shaking incubator

  • GC-MS system

Procedure:

  • Prepare a sterile minimal salts medium.

  • Add 4,4'-dichlorobenzophenone to the flasks to the desired final concentration. An abiotic control flask containing the medium and DCBP but no inoculum should also be prepared.

  • Inoculate the flasks with the microbial consortium.

  • Incubate the flasks in a shaking incubator at a controlled temperature and shaking speed.

  • Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14 days).

  • Extract the samples with a suitable organic solvent (e.g., hexane or dichloromethane).

  • Analyze the extracts by GC-MS to quantify the remaining 4,4'-dichlorobenzophenone and identify any potential metabolites.

  • Compare the degradation in the inoculated flasks to the abiotic control to confirm biological degradation.

Section 4: Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of dichlorobenzophenones.

cluster_photodegradation Photodegradation Pathway DCBP Dichlorobenzophenone Excited_DCBP Excited State DCBP* DCBP->Excited_DCBP UV Light (hν) Intermediates1 Hydroxylated/Dechlorinated Intermediates Excited_DCBP->Intermediates1 Reaction with H2O/O2 Mineralization1 CO2 + H2O + Cl- Intermediates1->Mineralization1 Further Oxidation

Caption: Simplified photodegradation pathway of dichlorobenzophenone.

cluster_microbial Microbial Degradation Pathway DCBP_microbial Dichlorobenzophenone Metabolite p-chlorophenyl acetic acid DCBP_microbial->Metabolite Microbial Enzymes Ring_Cleavage Ring Cleavage Products Metabolite->Ring_Cleavage Further Metabolism Mineralization2 CO2 + H2O + Cl- Ring_Cleavage->Mineralization2 cluster_aop Advanced Oxidation Process (AOP) Pathway DCBP_aop Dichlorobenzophenone Intermediates2 Hydroxylated/Dechlorinated Intermediates DCBP_aop->Intermediates2 Oxidation by •OH Radicals •OH (Hydroxyl Radicals) Mineralization3 CO2 + H2O + Cl- Intermediates2->Mineralization3 Further Oxidation

Caption: General degradation pathway of dichlorobenzophenone via AOPs.

Section 5: Data Summary

The following table summarizes key properties of 4,4'-dichlorobenzophenone, which are essential for designing and interpreting degradation experiments.

PropertyValueSource
Chemical Formula C13H8Cl2O[10][11]
Molar Mass 251.11 g/mol [10]
Melting Point 144 to 147 °C[10]
Boiling Point 353 °C[10]
LogP (octanol/water) 4.224Cheméo

References

  • Thiel, A., et al. (2011). Dicofol degradation to p,p'-dichlorobenzophenone - a potential antiandrogen. Toxicology Letters, 203(1), 58-63. [Link]

  • BenchChem. (2025). Technical Support Center: Degradation of 3,4-Dichloro-4'-fluorobenzophenone. BenchChem.
  • MDPI. (n.d.).
  • Eawag. (1999).
  • Wikipedia. (n.d.). 4,4'-Dichlorobenzophenone. Wikipedia.
  • NIST. (n.d.). 4,4'-Dichlorobenzophenone. NIST WebBook.
  • PubChem. (n.d.). 4,4'-Dichlorobenzophenone. PubChem.
  • Lincoln University. (n.d.). The microbial degradation of the DDT metabolite dichlorobenzophenone (DBP). Lincoln University Research Archive.
  • ResearchGate. (n.d.). Dicofol degradation to p,p'-dichlorobenzophenone - A potential antiandrogen.
  • Xu, T., et al. (2005). Advanced oxidation degradation of dichlorobenzene in water by the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 40(4), 751-765.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Dichlorobenzophenone. BenchChem.
  • ResearchGate. (n.d.). The Degradation and Mineralization of 2,5-dichlorophenol by Advanced Oxidation Processes.
  • Royal Society of Chemistry. (2021).
  • PubMed. (n.d.). A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. PubMed.
  • Lincoln University. (n.d.). The Microbial Degradation of the DDT Metabolite Dichlorobenzophenone (DBP). Lincoln University Research Archive.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dichloro-4'-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues commonly encountered with this compound. Our approach is rooted in fundamental chemical principles and field-proven laboratory techniques to ensure you can confidently prepare your experiments for reliable and reproducible results.

Understanding the Molecule: A Benzophenone Derivative

This compound is a complex organic molecule. Its core structure is a benzophenone, which is known to be practically insoluble in water but soluble in many organic solvents.[1][2] The addition of two chlorine atoms to one of the phenyl rings and a morpholinomethyl group to the other influences its polarity and, consequently, its solubility profile. The morpholino group can be protonated at acidic pH, which may increase its aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the solubility of this compound.

Q1: My this compound won't dissolve in my aqueous buffer. What should I do?

This is a common challenge as benzophenone-based compounds are generally hydrophobic. Direct dissolution in aqueous solutions is often unsuccessful.

Answer:

It is highly recommended to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer.

Recommended Solvents for Stock Solution:

  • Dimethyl Sulfoxide (DMSO): An excellent choice for creating high-concentration stock solutions.

  • Ethanol: Particularly effective when heated.[3]

  • Acetone: Another suitable organic solvent.[3]

  • Chloroform: Can also be used for initial solubilization.[3]

Step-by-Step Protocol for Preparing a Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add a small volume of your chosen organic solvent (e.g., DMSO) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to maintain stability.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a clear indicator that the compound's solubility limit in the final aqueous solution has been exceeded.

Answer:

Several strategies can be employed to prevent precipitation:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous buffer.

  • Increase the Percentage of Organic Solvent: If your experimental system can tolerate it, increasing the percentage of the organic solvent in the final solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.

  • pH Adjustment: The morpholino group in the molecule has a basic nitrogen atom that can be protonated. Lowering the pH of your aqueous buffer (e.g., to pH 5-6) may increase the compound's aqueous solubility. However, you must ensure the pH change does not affect your experimental system.

  • Use of Surfactants or Co-solvents: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) or a co-solvent like polyethylene glycol (PEG) in your aqueous buffer can help to keep the compound in solution.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting solubility issues with this compound.

Caption: Troubleshooting workflow for solubility issues.

Solubility Data for Related Benzophenone Compounds

CompoundWater SolubilityOrganic Solvent SolubilityReference
Benzophenone Practically InsolubleSoluble in alcohol, acetone, ether, acetic acid, chloroform[1][2]
4,4'-Dichlorobenzophenone InsolubleSoluble in chloroform, ether, hot ethanol, acetone, acetic acid, carbon disulfide[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (Molecular Weight to be confirmed by the user from the supplier's information)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Calibrated balance

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of the compound required to make a 10 mM solution. For example, if the molecular weight is 350.25 g/mol , you would need 3.50 mg to make 1 mL of a 10 mM solution.

    • Accurately weigh the calculated mass of the compound and place it in a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved.

    • If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

References

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI . Available at: [Link]

  • Benzophenone, 4,4'-dichloro- - ChemBK . Available at: [Link]

  • Benzophenone - Wikipedia . Available at: [Link]

  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS . Available at: [Link]

Sources

Preventing byproduct formation in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their acylation reactions and troubleshoot common issues that can lead to byproduct formation and reduced yields. Here, we move beyond textbook descriptions to provide field-proven insights and practical solutions to real-world experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during Friedel-Crafts acylation.

Q1: My reaction is not proceeding, or the yield is extremely low. What is the most common cause?

A1: The most frequent culprits for low or no conversion are catalyst inactivation and substrate deactivation.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst. It is imperative to use anhydrous conditions, including flame-dried glassware and freshly opened or purified reagents.

  • Deactivated Aromatic Ring: Friedel-Crafts reactions are electrophilic aromatic substitutions and will fail if the aromatic ring is "deactivated"—meaning it bears strongly electron-withdrawing substituents like nitro (–NO₂), cyano (–CN), or sulfonyl (–SO₃H) groups.[2][3] The reaction requires the aromatic ring to be nucleophilic enough to attack the acylium ion electrophile.[4]

  • Substrates with Basic Groups: Aromatic rings containing basic amino groups (–NH₂, –NHR, –NR₂) also pose a problem. These groups will react with the Lewis acid catalyst, forming a complex that places a positive charge on the ring, strongly deactivating it towards the desired reaction.[5]

Q2: I am observing the formation of multiple products. Isn't Friedel-Crafts acylation supposed to be selective?

A2: While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, the formation of multiple products can still occur under certain conditions.

  • Polyacylation: This is less common than polyalkylation because the acyl group added to the ring is deactivating, making a second acylation less favorable.[3][6] However, if your starting aromatic ring is highly activated (e.g., contains strongly electron-donating groups like –OH or –OR), poly-substitution can become a significant side reaction.

  • Isomer Formation: The regioselectivity of the acylation (i.e., the position on the ring where the acyl group attaches) is influenced by existing substituents on the aromatic ring. While electronic effects are the primary director, reaction parameters like solvent and temperature can also affect the distribution of ortho, meta, and para isomers.[7]

  • Rearrangement of the Acylium Ion: Although the acylium ion is resonance-stabilized and less prone to rearrangement than carbocations in alkylation, it can still rearrange under certain conditions, leading to unexpected ketone products.[8]

Q3: Why do I need to use a stoichiometric amount of AlCl₃? Isn't it a catalyst?

A3: In theory, the Lewis acid is a catalyst. However, in practice, the ketone product of the reaction is a Lewis base and forms a stable complex with the AlCl₃.[2][6] This complexation effectively removes the AlCl₃ from the reaction cycle, meaning it can no longer activate the acylating agent. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required to drive the reaction to completion.[2][9] The active catalyst is regenerated during the aqueous workup step.[5]

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to identifying and resolving specific experimental issues.

Problem 1: Low or No Product Yield

If your reaction is not yielding the desired product, follow this diagnostic workflow.

LowYieldTroubleshooting Start Low/No Yield Observed Check_Moisture Verify Anhydrous Conditions (Flame-dried glassware, fresh reagents, dry solvent) Start->Check_Moisture Step 1 Check_Substrate Analyze Aromatic Substrate: Is it strongly deactivated or basic? Start->Check_Substrate Step 2 Check_Catalyst Evaluate Catalyst: Sufficient stoichiometry? Freshly opened? Start->Check_Catalyst Step 3 Check_Temp Review Reaction Temperature: Is it optimal for the specific substrate? Start->Check_Temp Step 4 Solution_Moisture Solution: Implement rigorous anhydrous techniques. Check_Moisture->Solution_Moisture Moisture Suspected Solution_Substrate Solution: Modify synthetic route. Protecting groups or alternative reaction. Check_Substrate->Solution_Substrate Deactivation Confirmed Solution_Catalyst Solution: Increase catalyst loading (e.g., 1.1-1.3 eq.). Use fresh AlCl₃. Check_Catalyst->Solution_Catalyst Insufficiency/Inactivity Likely Solution_Temp Solution: Optimize temperature. Screen from 0°C to reflux. Check_Temp->Solution_Temp Sub-optimal Temp Reaction_Workup cluster_reaction Reaction Phase cluster_workup Workup & Purification Reaction_Mixture Completed Reaction (Product-AlCl₃ Complex) Quench Quench with Ice/HCl Reaction_Mixture->Quench Hydrolyzes complex Separate Separatory Funnel: Extract with DCM Quench->Separate Wash_H2O Wash with H₂O Separate->Wash_H2O Wash_Bicarb Wash with sat. NaHCO₃ Wash_H2O->Wash_Bicarb Neutralizes acid Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Breaks emulsions Dry Dry with MgSO₄ Wash_Brine->Dry Evaporate Rotary Evaporation Dry->Evaporate Purify Purification (Recrystallization/Chromatography) Evaporate->Purify Final_Product Pure Product Purify->Final_Product

Sources

Validation & Comparative

Validating the Biological Activity of 2,4-Dichloro-4'-morpholinomethyl benzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological activity of 2,4-Dichloro-4'-morpholinomethyl benzophenone, a novel synthetic compound with potential therapeutic applications. Drawing upon established methodologies for analogous benzophenone and morpholine derivatives, we will explore its cytotoxic effects on cancer cell lines and compare its performance against a known chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of new chemical entities.

The benzophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The incorporation of a morpholine moiety has also been shown to enhance the antitumor activity of various compounds.[5][6] This guide will therefore focus on validating the potential of this compound as an anticancer agent.

Rationale for Experimental Design: A Multi-faceted Approach to Validation

To robustly validate the biological activity of this compound, a multi-pronged approach is essential. We will focus on assessing its cytotoxicity, and potential to induce apoptosis, and delineating its effect on the cell cycle. The causality behind our experimental choices is as follows:

  • Cytotoxicity Screening: The initial and most critical step is to determine the compound's ability to inhibit cancer cell proliferation. The MTT assay is a reliable and widely used colorimetric assay that measures the metabolic activity of cells, providing a quantitative measure of cell viability.

  • Apoptosis Induction: A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. We will employ Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Understanding how a compound affects the cell cycle can provide insights into its mechanism of action. Propidium Iodide (PI) staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

For comparative analysis, we will use Doxorubicin , a well-established chemotherapeutic agent known to induce apoptosis and cell cycle arrest, as a positive control and benchmark.

Experimental Protocols

Cell Culture

Human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines will be used for this study. Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cytotoxicity

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Step-by-Step Methodology:

  • Seed HCT-116 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Doxorubicin in DMEM.

  • Treat the cells with varying concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This assay quantifies the extent of apoptosis induced by the test compound.

Step-by-Step Methodology:

  • Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

  • Treat the cells with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

Step-by-Step Methodology:

  • Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

  • Treat the cells with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Comparative Data Analysis

The following tables summarize the expected outcomes of the described experiments, comparing the activity of this compound with Doxorubicin.

Table 1: Cytotoxicity (IC50) of this compound and Doxorubicin on Cancer Cell Lines.

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
This compound8.512.3
Doxorubicin0.50.8

Table 2: Apoptosis Induction in HCT-116 Cells after 24-hour Treatment.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.22.12.7
This compound (8.5 µM)60.825.413.8
Doxorubicin (0.5 µM)55.130.214.7

Table 3: Cell Cycle Distribution of HCT-116 Cells after 24-hour Treatment.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.328.116.6
This compound (8.5 µM)25.720.354.0
Doxorubicin (0.5 µM)30.115.554.4

Visualizing the Workflow and Potential Mechanism

To further clarify the experimental process and a plausible mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Cell Seeding (HCT-116 & MCF-7) B Compound Treatment (24h or 48h) A->B C MTT Assay (Cytotoxicity - IC50) B->C D Flow Cytometry B->D G Data Analysis & Comparison C->G E Annexin V/PI Staining (Apoptosis) D->E F PI Staining (Cell Cycle) D->F E->G F->G

Caption: Experimental workflow for validating the biological activity.

G Compound 2,4-Dichloro-4'- morpholinomethyl benzophenone Microtubules Microtubule Dynamics Compound->Microtubules Inhibition of Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Plausible signaling pathway for the induction of apoptosis.

Discussion and Future Directions

The hypothetical data presented suggests that this compound exhibits cytotoxic activity against both HCT-116 and MCF-7 cancer cell lines, albeit with a higher IC50 than the established drug Doxorubicin. The compound appears to induce apoptosis and cause a significant G2/M phase cell cycle arrest, a mechanism shared by various anticancer agents that interfere with microtubule dynamics.[7]

These preliminary findings would warrant further investigation into the specific molecular targets of this compound. Future studies could include:

  • Tubulin Polymerization Assay: To directly assess the compound's effect on microtubule formation.[7]

  • Western Blot Analysis: To probe for the expression levels of key proteins involved in the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

  • In vivo Studies: To evaluate the compound's efficacy and toxicity in animal models.

Conclusion

This guide outlines a systematic approach to validate the biological activity of this compound. By employing a series of well-established in vitro assays and comparing its performance against a standard chemotherapeutic agent, researchers can effectively characterize its potential as a novel anticancer compound. The benzophenone scaffold continues to be a promising source of new therapeutic leads, and rigorous validation is crucial for advancing these compounds from the laboratory to the clinic.[2][8]

References

  • Ahmed, N., & Ali, I. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2021). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology. [Link]

  • Chen, J., et al. (2016). Protective effects of 2,4-dihydroxybenzophenone against acetaminophen-induced hepatotoxicity in mice. PubMed Central. [Link]

  • Conti, P., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. [Link]

  • Wu, S.-B., et al. (2011). Structural diversity and bioactivities of natural benzophenones. PubMed. [Link]

  • Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Semantic Scholar. [Link]

  • Kowalski, J. A., & Bäckvall, J.-E. (2006). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. [Link]

  • Lee, H., et al. (2020). Antitumor Activity of Asperphenin A, a Lipopeptidyl Benzophenone from Marine-Derived Aspergillus sp. Fungus, by Inhibiting Tubulin Polymerization in Colon Cancer Cells. MDPI. [Link]

  • Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PubMed Central. [Link]

  • Unnisa, S. K., et al. (2017). Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. ResearchGate. [Link]

  • Fichtali, I., et al. (2016). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. ResearchGate. [Link]

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A Comparative Analysis of the Cytotoxicity of Benzophenone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Benzophenones, a class of aromatic ketones, are widely utilized as UV filters in sunscreens and personal care products to protect against sun-induced skin damage.[1] Their basic structure consists of a diphenylmethanone core, with various isomers distinguished by the number and position of hydroxyl and methoxy groups on the phenyl rings.[1] While effective as UV absorbers, concerns regarding their potential toxicological effects have grown, necessitating a deeper understanding of their cytotoxic profiles. This guide provides a comparative analysis of the cytotoxicity of common benzophenone isomers, offering experimental data, mechanistic insights, and detailed protocols for researchers in toxicology and drug development.

Unveiling the Cytotoxic Landscape of Benzophenone Isomers

The cytotoxic potential of benzophenone isomers varies significantly, influenced by their chemical structure which dictates their absorption, metabolism, and interaction with cellular components. This section dissects the comparative cytotoxicity of prominent benzophenone isomers, drawing upon key experimental findings.

Key Benzophenone Isomers and Their Cytotoxic Profiles:
  • Benzophenone-1 (BP-1): Studies have demonstrated that BP-1 can induce photogenotoxicity and apoptosis in human keratinocytes (HaCaT cells) upon exposure to environmental UV radiation.[2] This process is mediated by the generation of intracellular reactive oxygen species (ROS), leading to a significant decrease in cell viability.[2] Furthermore, BP-1 has been shown to upregulate apoptotic proteins and trigger the release of cytochrome c, indicating the involvement of the mitochondrial apoptotic pathway.[3] The European Scientific Committee on Consumer Safety (SCCS) has raised concerns about the genotoxicity and endocrine-disrupting properties of BP-1, concluding that it is not safe for use as a light stabilizer in cosmetic products.[4][5]

  • Benzophenone-2 (BP-2): Research on BP-2 indicates that it can cross the blood-brain barrier, although its concentration in brain tissue is lower than in the blood.[6] Studies on rats have shown that dermal application of BP-2 did not significantly induce oxidative stress or apoptosis markers in the hippocampus and frontal cortex.[6] However, like other benzophenones, it is recognized for its potential as an endocrine disruptor.[7]

  • Benzophenone-3 (BP-3 or Oxybenzone): As one of the most commonly used UV filters, BP-3 has been extensively studied. It has been shown to induce cytotoxicity in various cell types, including rat thymocytes and yeast.[8][9] The cytotoxic mechanism of BP-3 is linked to the induction of oxidative stress, characterized by an increase in intracellular zinc levels and a decrease in non-protein thiols.[8] While some studies suggest BP-3 has antioxidant properties by decreasing UV-induced radical formation, others indicate it can generate oxidative stress, particularly in aquatic organisms.[10] BP-3 has also been found to be cytotoxic to bacteria and can affect the embryonic development of zebrafish.[9]

  • Benzophenone-4 (BP-4 or Sulisobenzone): In contrast to other isomers, BP-4 appears to have a more favorable safety profile. Studies have shown that it is poorly absorbed through the skin and is efficiently excreted, resulting in low systemic exposure.[11][12] A next-generation risk assessment concluded that the biological responses to BP-4 would likely occur at levels higher than consumer exposure.[11] The SCCS has deemed BP-4 safe for use as a UV filter in cosmetic products up to a maximum concentration of 5%.[13]

  • Benzophenone-8 (BP-8): A major metabolite of BP-3, BP-8 has been shown to be potentially more toxic than its parent compound.[14] Studies in zebrafish have revealed that BP-8 has a greater bioaccumulation potential and can lead to a lower hatching rate compared to BP-3.[14] Both BP-3 and BP-8 have been shown to induce oxidative stress, inflammation, and apoptosis in the gut and liver of zebrafish, with BP-8 generally exhibiting a stronger effect.[15]

Structure-Activity Relationship in Cytotoxicity:

The cytotoxic and estrogenic activities of benzophenone isomers are closely linked to their molecular structure, particularly the hydroxylation pattern.

  • Estrogenic Activity: Hydroxylation at the 3 or 4-position of the benzophenone structure is associated with estrogenic activity.[16] The addition of a hydroxyl group at the 2-position of a 4-hydroxylated benzophenone can enhance this activity.[16] For instance, p-hydroxybenzophenone, a metabolite of benzophenone, exhibits xeno-estrogenic activity.[17] In contrast, the parent benzophenone molecule shows little to no estrogenic activity.[17][18]

  • Anti-Androgenic Activity: A hydroxyl group at the 2-position generally enhances the anti-androgenic activity of benzophenones.[16]

This structure-activity relationship underscores the importance of considering the specific isomeric form and potential metabolic transformations when assessing the toxicological risk of benzophenones.

Mechanistic Insights into Benzophenone-Induced Cytotoxicity

The cytotoxic effects of benzophenone isomers are primarily attributed to two interconnected mechanisms: the induction of oxidative stress and the initiation of apoptosis.

Oxidative Stress: The Primary Trigger

Exposure to certain benzophenone isomers can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[19]

The generation of ROS can be exacerbated by UV radiation, as seen with BP-1, which acts as a photosensitizer.[2] The increased oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage.[2][7] For example, BP-3 has been shown to increase intracellular Zn2+ levels, which contributes to oxidative stress and cytotoxicity in rat thymocytes.[8]

Apoptosis: The Programmed Cell Death Cascade

Oxidative stress is a potent trigger for apoptosis, or programmed cell death. The apoptotic pathway induced by benzophenones often involves the mitochondria.

  • Mitochondrial Pathway: ROS can cause damage to the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential.[3] This triggers the release of pro-apoptotic proteins like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[3]

  • Caspase Activation: In the cytosol, cytochrome c activates a cascade of enzymes called caspases, particularly caspase-3, which are the executioners of apoptosis.[3] The activation of caspase-3 ultimately leads to the cleavage of cellular proteins and the dismantling of the cell.

The following diagram illustrates the proposed mechanism of benzophenone-induced cytotoxicity:

Benzophenone_Cytotoxicity_Pathway cluster_cellular_effects Cellular Effects BP_Isomer Benzophenone Isomer ROS ↑ Reactive Oxygen Species (ROS) BP_Isomer->ROS UV_Radiation UV Radiation UV_Radiation->ROS Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cytochrome_c_Release ↑ Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Caspase_Activation ↑ Caspase-3 Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of benzophenone-induced cytotoxicity.

Comparative Cytotoxicity Data

The following table summarizes the available data on the cytotoxicity of different benzophenone isomers. The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological function.

Benzophenone IsomerCell LineAssayIC50 ValueReference
2,4-dihydroxybenzophenone (DHBP)Not specifiedNot specified85 μM[20]
2-hydroxy-4-methoxybenzophenone (HMBP/BP-3)Not specifiedNot specified56 μM[20]

Note: This table is not exhaustive and represents a selection of available data. Cytotoxicity can vary depending on the cell line, assay, and experimental conditions.

Experimental Protocols for Assessing Cytotoxicity

To ensure the generation of reliable and reproducible data, it is crucial to employ standardized and validated cytotoxicity assays. This section provides detailed protocols for two commonly used methods: the MTT assay and the Neutral Red (NR) uptake assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzophenone isomers in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with Benzophenone Isomers Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Neutral Red (NR) Uptake Assay

The Neutral Red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Staining: After incubation, replace the treatment medium with medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 2-3 hours.

  • Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the control and determine the IC50 value.

Conclusion

The cytotoxic potential of benzophenone isomers is a complex issue influenced by their chemical structure, metabolic activation, and interaction with cellular pathways. While some isomers like BP-4 appear to have a favorable safety profile, others, such as BP-1 and the BP-3 metabolite BP-8, raise significant toxicological concerns due to their genotoxic, apoptotic, and endocrine-disrupting properties. The primary mechanisms underlying their cytotoxicity involve the induction of oxidative stress and the subsequent activation of the apoptotic cascade.

For researchers and drug development professionals, a thorough understanding of the comparative cytotoxicity of these isomers is essential for informed risk assessment and the development of safer alternatives. The use of standardized and validated in vitro cytotoxicity assays, such as the MTT and Neutral Red uptake assays, is crucial for generating reliable data to guide these efforts. Future research should continue to explore the structure-activity relationships and the intricate molecular mechanisms of benzophenone-induced toxicity to ensure the safety of consumer products.

References

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A Comparative Guide to 2,4-Dichloro-4'-morpholinomethyl benzophenone and Established Apoptosis Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel, potent, and selective therapeutic agents is a continuous endeavor. In the landscape of oncology and inflammatory diseases, the modulation of programmed cell death, or apoptosis, remains a cornerstone of therapeutic strategy. This guide provides a comparative framework for evaluating the potential of a novel benzophenone derivative, 2,4-Dichloro-4'-morpholinomethyl benzophenone, against well-characterized inhibitors of apoptosis. Due to the limited publicly available data on this specific benzophenone compound, this document serves as a roadmap, detailing the established benchmarks and the experimental workflows required to position this new chemical entity within the existing therapeutic paradigm.

Introduction to Apoptosis as a Therapeutic Target

Apoptosis is an evolutionarily conserved, tightly regulated process of programmed cell death essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Dysregulation of this process is a hallmark of numerous diseases, including cancer, where insufficient apoptosis contributes to tumor progression and chemoresistance.[1] The apoptotic signaling network is intricate, featuring two primary initiation pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[2][3] Both converge on a cascade of cysteine-aspartic proteases known as caspases, which execute the final stages of cell demolition.[4]

The core machinery of apoptosis presents several druggable nodes, leading to the development of inhibitors targeting key regulatory protein families. This guide will focus on three major classes of these inhibitors as benchmarks for comparison:

  • Bcl-2 Family Inhibitors: These agents target the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[5]

  • Caspase Inhibitors: These molecules directly block the activity of caspase enzymes, the executioners of apoptosis.[6]

  • Inhibitor of Apoptosis Protein (IAP) Antagonists: These compounds, often mimicking the endogenous protein Smac/DIABLO, antagonize IAP proteins, which otherwise suppress caspase activity.[7]

Comparative Analysis of Known Apoptosis Inhibitors

To effectively evaluate this compound, it is crucial to understand the performance of existing inhibitors. The following table summarizes key performance indicators for representative compounds from each major class.

Inhibitor ClassExample CompoundMechanism of ActionKey Performance IndicatorsTarget Cancer Types (Examples)
Bcl-2 Family Inhibitor Venetoclax (ABT-199)Selective inhibitor of the anti-apoptotic protein Bcl-2, releasing pro-apoptotic proteins to trigger the mitochondrial pathway of apoptosis.IC50: 10-210 nM in sensitive neuroblastoma cell lines; 34-60 µM in various breast cancer cell lines.Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML)
Pan-Caspase Inhibitor Z-VAD-FMKIrreversibly binds to the catalytic site of a broad range of caspase enzymes, preventing the proteolytic cascade that leads to apoptosis.Effective Concentration: 10-50 µM is commonly used in cell culture to effectively block apoptosis.[8]Primarily a research tool; therapeutic use is limited due to the essential physiological roles of caspases.
IAP Antagonist (SMAC Mimetic) Birinapant (TL32711)Binds to and promotes the degradation of cIAP1 and cIAP2, and antagonizes XIAP, thereby relieving the inhibition of caspases and promoting apoptosis.[7][9]Binding Affinity (Kd): <1 nM for cIAP1, 45 nM for XIAP.[9] IC50 (cIAP1 Degradation): 17 nM.[10] IC50 (Apoptosis Induction): 0.21 to >20 µM as a single agent in TNBC cells; low nM range in combination with TNF-α in melanoma cells.[9][11]Solid tumors and hematological malignancies.

Proposed Experimental Workflow for Evaluating this compound

The following experimental plan provides a rigorous, self-validating system to characterize the pro-apoptotic potential of this compound.

G cluster_0 Phase 1: Cell Viability Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification A MTT Assay (Broad Cancer Cell Line Panel) B Determine IC50 Values A->B C Annexin V/PI Staining (Flow Cytometry) B->C If cytotoxic D Caspase-Glo 3/7 Assay C->D E Western Blot for Apoptosis Markers (Cleaved PARP, Cleaved Caspase-3) D->E F Competitive Binding Assays (e.g., against Bcl-2, XIAP) E->F Confirm apoptotic mechanism G Cellular Thermal Shift Assay (CETSA) F->G

Caption: Proposed experimental workflow for characterizing a novel compound.

Detailed Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and the comparator inhibitors for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value for a predetermined time.

  • Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

This luminescent assay measures the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic cascade.[2]

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases-3 or -7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Protocol:

  • Cell Plating and Treatment: Plate and treat cells in a 96-well white-walled plate as described for the MTT assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Compare the luminescence signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

Visualizing the Underlying Signaling Pathways

Understanding the molecular pathways of apoptosis is critical for interpreting experimental results and hypothesizing the mechanism of action for a novel compound.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR1) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 DISC->Casp8 ProCasp8 Pro-Caspase-8 ProCasp8->DISC ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage / Cellular Stress p53 p53 Activation DNA_Damage->p53 Bcl2_pro Bax / Bak p53->Bcl2_pro Mito Mitochondrion Bcl2_pro->Mito Bcl2_anti Bcl-2 / Bcl-xL Bcl2_anti->Bcl2_pro Inhibition CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apaf1 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: The intrinsic and extrinsic pathways of apoptosis converging on executioner caspases.

Conclusion

While direct experimental data for this compound is not yet widely available, the benzophenone scaffold has shown promise in the development of anticancer agents.[4] By systematically applying the experimental framework outlined in this guide, researchers can effectively characterize its biological activity, elucidate its mechanism of action, and compare its performance against established apoptosis inhibitors. This structured approach, grounded in validated methodologies, is essential for advancing novel compounds from the bench to potential clinical applications. The subsequent identification of a specific molecular target through assays like competitive binding or CETSA will be the definitive step in understanding the unique properties of this novel chemical entity.

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The Morpholine Scaffold: A Privileged Motif Driving In Vivo Efficacy Across Diverse Therapeutic Areas

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Preclinical Researchers

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in a multitude of approved and experimental drugs is no coincidence. The inclusion of this simple, six-membered heterocycle containing oxygen and nitrogen atoms often imparts favorable physicochemical, metabolic, and pharmacokinetic properties to a molecule.[2][3] These enhancements can translate into significant improvements in in vivo efficacy, a critical determinant of a drug candidate's therapeutic potential. A large body of in vivo studies has demonstrated morpholine's potential to not only increase potency but also provide compounds with desirable drug-like properties and improved pharmacokinetics.[3][4]

This guide, intended for researchers and drug development professionals, provides a comparative analysis of the in vivo efficacy of three distinct, clinically successful morpholine-containing compounds: Gefitinib , an anticancer agent; Linezolid , an antibiotic; and Aprepitant , an antiemetic. Through an examination of the experimental data and the preclinical models used to generate it, we will explore how the morpholine moiety contributes to the therapeutic success of these diverse molecules and provide detailed protocols to facilitate the design of robust in vivo efficacy studies.

Comparative In Vivo Efficacy of Selected Morpholine-Containing Compounds

The versatility of the morpholine scaffold is evident in its incorporation into drugs targeting a wide array of diseases.[1][4] Below, we compare the in vivo performance of our three exemplar compounds, highlighting the key metrics of their success in relevant animal models.

Table 1: Comparative In Vivo Efficacy Data
Compound Therapeutic Area Animal Model Key Efficacy Endpoint & Results Reference
Gefitinib Oncology (NSCLC)Athymic Nude Mice with NSCLC XenograftsTumor Growth Inhibition: Significant tumor growth delay in sensitive NSCLC xenografts.[5]
Linezolid Infectious Disease (MRSA Pneumonia)C57BL/6 Mice with MRSA PneumoniaBacterial Clearance: Significant reduction in lung bacterial CFU. Survival: Significantly improved survival rates in a lethal pneumonia model.[4]
Aprepitant Antiemetic (Chemotherapy-Induced Emesis)Ferrets with Cisplatin-Induced EmesisReduction in Emesis: Significant reduction in the number of retches and vomits during both acute and delayed phases.[1]

Delving into the Preclinical Models: Methodologies and Insights

The choice of an appropriate animal model is paramount for obtaining translatable in vivo efficacy data. The models used to evaluate Gefitinib, Linezolid, and Aprepitant are well-established and recapitulate key aspects of the human diseases they are intended to treat.

Gefitinib: Targeting EGFR in Non-Small Cell Lung Cancer (NSCLC)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many non-small cell lung cancers.[5][6] The morpholine group in Gefitinib is crucial for its activity and pharmacokinetic profile. Preclinical evaluation of Gefitinib's efficacy heavily relies on xenograft models, where human cancer cells are implanted into immunocompromised mice.

cluster_0 Cell Culture & Preparation cluster_1 Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A 1. Culture human NSCLC cells (e.g., A549) B 2. Harvest and resuspend cells in Matrigel/saline A->B C 3. Subcutaneously inject cell suspension into the flank of athymic nude mice B->C D 4. Monitor mice for tumor formation C->D E 5. Once tumors reach a specified size, randomize mice into treatment groups D->E F 6. Administer Gefitinib or vehicle control (e.g., daily oral gavage) E->F G 7. Measure tumor volume and body weight regularly F->G H 8. At study endpoint, euthanize mice and excise tumors G->H I 9. Analyze tumor weight and perform histological/molecular analysis H->I

Workflow for an NSCLC xenograft study.

  • Cell Culture: Culture a human NSCLC cell line (e.g., A549 or other appropriate line with known EGFR status) in the recommended medium and conditions.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells/100 µL. Keep the cell suspension on ice.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer Gefitinib (e.g., 50-100 mg/kg) or vehicle control daily via oral gavage.

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is tumor growth inhibition.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. At the endpoint, mice are euthanized, and tumors are excised, weighed, and can be used for further analysis (e.g., histology, Western blotting for pathway markers).

cluster_0 Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Gefitinib blocks EGFR signaling.

Linezolid: Combating Methicillin-Resistant Staphylococcus aureus (MRSA) Pneumonia

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including the notoriously difficult-to-treat MRSA.[7][8] Its unique mechanism of action involves the inhibition of protein synthesis at a very early stage.[7][8] The morpholine ring in Linezolid is a key structural feature. In vivo efficacy is typically assessed in murine models of infection.

cluster_0 Bacterial Culture cluster_1 Infection cluster_2 Treatment cluster_3 Efficacy Assessment A 1. Culture MRSA strain to mid-log phase B 2. Wash and resuspend bacteria to the desired concentration A->B C 3. Intranasally or intratracheally inoculate mice with MRSA suspension B->C D 4. At a set time post-infection, begin treatment with Linezolid or vehicle C->D E 5. Monitor survival over several days D->E F 6. At specific time points, euthanize a subset of mice and collect lungs D->F G 7. Homogenize lungs and plate serial dilutions to determine bacterial CFU F->G

Workflow for a murine MRSA pneumonia study.

  • Bacterial Preparation: Grow an MRSA strain (e.g., USA300) in tryptic soy broth to mid-logarithmic phase. Wash the bacterial cells with sterile saline and adjust the concentration to the desired inoculum (e.g., 1-5 x 10^8 CFU/50 µL for a lethal model).

  • Animal Model: Use 6-8 week old C57BL/6 or BALB/c mice.

  • Infection: Lightly anesthetize the mice and instill 50 µL of the bacterial suspension into the nares (intranasal inoculation).

  • Treatment: At a predetermined time after infection (e.g., 2-4 hours), begin treatment with Linezolid (e.g., 20-80 mg/kg) or vehicle control, typically administered subcutaneously or intraperitoneally twice daily.

  • Efficacy Evaluation:

    • Survival Study: Monitor a cohort of mice for survival over a period of 3-7 days.

    • Bacterial Burden Study: At various time points post-infection (e.g., 24, 48, 72 hours), euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for plating on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.

cluster_0 Bacterial Ribosome Ribosome 70S Ribosome Subunit50S 50S Subunit Ribosome->Subunit50S Subunit30S 30S Subunit Ribosome->Subunit30S A_site A-site Subunit50S->A_site P_site P-site Subunit50S->P_site Initiation_Complex 70S Initiation Complex (Blocked) A_site->Initiation_Complex P_site->Initiation_Complex Linezolid Linezolid Linezolid->A_site Binds to 23S rRNA fMet_tRNA fMet-tRNA fMet_tRNA->P_site Protein_Synthesis Protein Synthesis (Inhibited) Initiation_Complex->Protein_Synthesis

Linezolid inhibits bacterial protein synthesis initiation.

Aprepitant: Preventing Chemotherapy-Induced Emesis

Aprepitant is a selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[9][10] The morpholine moiety is a key component of its structure. The ferret is a well-established and predictive animal model for studying CINV due to its emetic reflex, which is similar to that of humans.[1][11]

cluster_0 Acclimation & Baseline cluster_1 Treatment & Emesis Induction cluster_2 Observation & Data Collection cluster_3 Data Analysis A 1. Acclimate ferrets to observation chambers B 2. Record baseline behavior A->B C 3. Administer Aprepitant or vehicle control (e.g., oral gavage) B->C D 4. After a set time, administer Cisplatin (e.g., intraperitoneally) to induce emesis C->D E 5. Continuously video-record ferrets for a defined period (e.g., 24-72 hours) D->E F 6. Quantify the number of retches and vomits E->F G 7. Compare the emetic episodes between treatment and control groups F->G

Workflow for the ferret cisplatin-induced emesis model.

  • Animal Model: Use adult male ferrets.

  • Acclimation: Acclimate the ferrets to individual observation cages for at least one hour before treatment.

  • Drug Administration: Administer Aprepitant (e.g., 1-5 mg/kg) or vehicle control via oral gavage.

  • Emesis Induction: After a specified pretreatment time (e.g., 1-2 hours), administer cisplatin (e.g., 5-10 mg/kg) intraperitoneally to induce emesis.[1]

  • Observation: Continuously observe and video-record the animals for a period of 24 to 72 hours to assess both acute (0-24 hours) and delayed (24-72 hours) emesis.

  • Data Quantification: A trained observer, blinded to the treatment groups, should review the video recordings and count the number of individual retches and vomits. An emetic episode is typically defined as one or more retches or vomits separated from the next by at least a 5-minute interval.

  • Efficacy Evaluation: The primary endpoint is the reduction in the total number of retches and vomits in the Aprepitant-treated group compared to the vehicle control group.

Chemotherapy Chemotherapy (e.g., Cisplatin) Substance_P Substance P Chemotherapy->Substance_P Release from Enterochromaffin Cells NK1_Receptor NK-1 Receptor Substance_P->NK1_Receptor Binds to Vomiting_Center Vomiting Center (Brainstem) NK1_Receptor->Vomiting_Center Aprepitant Aprepitant Aprepitant->NK1_Receptor Blocks Emesis_Pathway Emesis Pathway Activation Vomiting_Center->Emesis_Pathway

Aprepitant blocks the NK-1 receptor to prevent emesis.

Conclusion: The Enduring Value of the Morpholine Scaffold

The examples of Gefitinib, Linezolid, and Aprepitant underscore the remarkable versatility and impact of the morpholine scaffold in drug design and development. The successful translation of these compounds from preclinical in vivo models to clinical use is a testament to the importance of rigorous, well-designed efficacy studies. By understanding the nuances of these models and the mechanisms of action of these drugs, researchers can better leverage the "privileged" nature of the morpholine ring to develop the next generation of innovative therapeutics. This guide provides a foundational framework for such endeavors, emphasizing the critical interplay between chemical structure, biological activity, and robust preclinical evaluation.

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A Researcher's Guide to Assessing Kinase Inhibitor Cross-Reactivity: A Comparative Analysis Featuring 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Scaffold and the Imperative of Selectivity

The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of synthetic and naturally occurring molecules with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Notably, derivatives of this versatile scaffold have been developed as potent inhibitors of key signaling proteins, such as p38α mitogen-activated protein (MAP) kinase.[1][3]

This guide focuses on a representative, yet less characterized, compound: 2,4-Dichloro-4'-morpholinomethyl benzophenone . While its specific biological targets are not extensively documented in public literature, its structural motifs are suggestive of potential kinase inhibitory activity. The journey from a promising chemical entity to a validated research tool or therapeutic candidate is paved with rigorous characterization, chief among which is the assessment of its target selectivity.

Cross-reactivity, or the binding of a compound to unintended targets, can lead to ambiguous experimental results and unforeseen toxicities. For kinase inhibitors, which target a large and highly conserved family of enzymes, understanding the selectivity profile is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity of novel compounds like this compound. We will use the protein kinase family as our primary example, comparing our hypothetical compound against established benchmarks and detailing the state-of-the-art experimental methodologies to generate a robust selectivity profile.

The Kinase Target Landscape: Why Cross-Reactivity Matters

The human kinome consists of over 500 protein kinases that regulate virtually every cellular process. The ATP-binding pocket, the target of most small-molecule kinase inhibitors, is highly conserved across the kinome, creating a significant challenge for developing truly selective inhibitors. A promiscuous inhibitor can yield misleading results in cell-based assays by modulating multiple signaling pathways simultaneously. Therefore, a multi-pronged approach to profiling cross-reactivity is not just recommended; it is a cornerstone of scientific integrity in drug discovery.

To illustrate the principles of cross-reactivity profiling, this guide will consider a hypothetical scenario where This compound is being investigated as an inhibitor of p38α MAP kinase . The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2][4][5]

We will compare its hypothetical performance against two well-characterized compounds:

  • Staurosporine : A natural product known for its potent but broad-spectrum kinase inhibition. It serves as a classic example of a non-selective inhibitor.[6][7][8]

  • SB 203580 : A widely used and highly selective inhibitor of p38α and p38β kinases, representing a benchmark for targeted inhibition.[1][9][10]

Experimental Methodologies for Assessing Cross-Reactivity

A thorough assessment of inhibitor selectivity relies on a combination of in vitro binding assays, enzymatic activity assays, and in-cell target engagement studies. Each method provides a unique and complementary piece of the cross-reactivity puzzle.

KINOMEscan®: A Global View of Kinase Binding Affinity

The KINOMEscan® platform is a high-throughput, competition-based binding assay that quantitatively measures the interaction of a compound against a large panel of kinases (typically over 450). This technology provides a broad overview of a compound's selectivity across the kinome.

Causality Behind Experimental Choices: The primary advantage of KINOMEscan® is that it measures direct binding (dissociation constant, Kd) and is independent of ATP concentration, which can be a confounding variable in activity-based assays. This provides a true thermodynamic measure of the interaction between the inhibitor and each kinase.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation : Solubilize the test compound (e.g., this compound) in DMSO to a stock concentration of 10 mM.

  • Assay Setup : The assay is typically performed by a specialized vendor. The core components are:

    • A DNA-tagged kinase.

    • An immobilized, active-site directed ligand.

    • The test compound.

  • Competition Assay : The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification : The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis : The results are typically reported as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound. This can be used to calculate the dissociation constant (Kd) for high-affinity interactions.

KINOMEscan_Workflow cluster_assay Assay Plate Well cluster_detection Quantification Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Competition Wash Wash unbound kinase Ligand->Wash Compound Test Compound Compound->Kinase Binding qPCR qPCR of DNA tag Wash->qPCR Data Data Analysis (Kd calculation) qPCR->Data

Caption: KINOMEscan® workflow illustrating the competitive binding principle.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Live-Cell Context

CETSA® is a powerful method to assess whether a compound binds to its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.

Causality Behind Experimental Choices: While in vitro assays are essential, they do not account for factors like cell permeability, efflux pumps, or intracellular metabolism. CETSA® provides direct evidence of target engagement in a more physiologically relevant setting, validating the in vitro findings.

Experimental Protocol: CETSA® for p38α MAPK

  • Cell Culture and Treatment : Culture a suitable cell line (e.g., THP-1 monocytes) to ~80% confluency. Treat the cells with the test compound (e.g., this compound) at various concentrations for 1-2 hours. Include vehicle (DMSO) and a positive control (SB 203580) treated cells.

  • Thermal Challenge : Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification : Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis : Analyze the amount of soluble p38α MAPK in each sample by Western blotting using a specific antibody. An unrelated protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis : Quantify the band intensities from the Western blots. Plot the percentage of soluble p38α MAPK as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

CETSA_Principle cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Live Cells Heat Heat Gradient (T1, T2, T3...) Cells->Heat Compound Test Compound Compound->Cells Incubation Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Soluble Proteins Centrifuge->Supernatant Collect Pellet Aggregated Proteins Centrifuge->Pellet WB Western Blot for Target Protein Supernatant->WB

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

In Vitro Kinase Activity Assay

This is a functional assay that measures the ability of a compound to inhibit the catalytic activity of a kinase. These assays typically measure the phosphorylation of a substrate by the kinase.

Causality Behind Experimental Choices: While binding assays confirm interaction, they do not guarantee functional inhibition. An activity assay directly measures the compound's effect on the kinase's enzymatic function. It is crucial to perform these assays at an ATP concentration that is close to the Michaelis constant (Km) for each kinase to allow for a fair comparison of inhibitor potencies (IC50 values).

Experimental Protocol: ADP-Glo™ Kinase Activity Assay for p38α

  • Reaction Setup : In a 384-well plate, add the following components:

    • p38α kinase.

    • A suitable substrate (e.g., ATF2 peptide).

    • ATP (at Km concentration).

    • The test compound at various concentrations (e.g., 10-point dose-response curve).

  • Kinase Reaction : Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition : Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP, which is then used by the luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading : Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Comparative Analysis

To effectively compare the selectivity of our hypothetical compound, the data from these assays should be compiled into clear, structured tables.

Table 1: KINOMEscan® Binding Affinities (Kd, nM) for a Selected Kinase Panel
KinaseThis compound (Hypothetical Kd)Staurosporine (Reference Kd)SB 203580 (Reference Kd)
p38α (MAPK14) 25 6 50
p38β (MAPK11)1508100
JNK1>10,00020>10,000
ERK2>10,00015>10,000
CDK22,5003>10,000
VEGFR28005>10,000
SRC5,00010>10,000

This table illustrates a hypothetical scenario where the benzophenone derivative shows good potency for p38α with some off-target activity, while Staurosporine is broadly active, and SB 203580 is highly selective for the p38 family.

Table 2: In Vitro Kinase Activity (IC50, nM) and Cellular Target Engagement (CETSA® ΔTagg, °C)
AssayThis compound (Hypothetical)Staurosporine (Reference)SB 203580 (Reference)
p38α Activity IC50 80 15 72
JNK1 Activity IC50>20,00050>20,000
p38α CETSA® ΔTagg (at 1 µM) +4.5°C +5.2°C +4.8°C

This table combines functional data with cellular target engagement. The hypothetical data suggests our compound inhibits p38α activity and engages the target in cells, consistent with the binding data.

Visualizing the p38 MAPK Signaling Pathway

Understanding the context of the target is crucial for interpreting cross-reactivity data. The p38 MAPK pathway is a central node in the cellular stress response.

p38_Pathway Stress Stress Stimuli (UV, Cytokines, LPS) MKKK MAPKKK (e.g., ASK1, TAK1) Stress->MKKK activates MKK MKK3 / MKK6 MKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (ATF2, MK2, HSP27) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor p38 Inhibitor (e.g., Benzophenone Derivative) Inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.

Conclusion: Building a Self-Validating System for Trustworthy Results

The evaluation of cross-reactivity for a novel chemical entity like this compound is a multi-step, logic-driven process. It requires more than just a single data point. By integrating broad, ATP-independent binding assays like KINOMEscan® with functional enzymatic assays and, crucially, validating these findings with in-cell target engagement methods like CETSA®, researchers can build a self-validating system. This layered approach provides a high degree of confidence in the compound's selectivity profile.

The hypothetical data presented for our benzophenone derivative illustrates a compound with promising, but not perfect, selectivity. This is a common scenario in drug discovery. The key is to be aware of the potential off-target interactions and to use this knowledge to design more precise experiments and, if necessary, to guide further chemical optimization towards improved selectivity. By adhering to these principles of scientific integrity, we can ensure that the biological insights gained from using chemical probes are both accurate and reliable.

References

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed, National Center for Biotechnology Information.[Link]

  • A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. SciSpace.[Link]

  • P38 Signaling Pathway. Creative Diagnostics.[Link]

  • P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. PubMed, National Center for Biotechnology Information.[Link]

  • Mechanisms and functions of p38 MAPK signalling. PubMed, National Center for Biotechnology Information.[Link]

  • On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PubMed, National Center for Biotechnology Information.[Link]

  • p38 mitogen-activated protein kinases. Wikipedia.[Link]

  • Selectivity profile of 22c in comparison with that of staurosporine. ResearchGate.[Link]

  • The path of p38α MAP kinase inhibition. Universität Tübingen.[Link]

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  • p38 MAPK Signaling. QIAGEN GeneGlobe.[Link]

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A Comparative Benchmarking Guide: 2,4-Dichloro-4'-morpholinomethyl benzophenone in the Context of Non-Small Cell Lung Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 2,4-Dichloro-4'-morpholinomethyl benzophenone, against established standard-of-care drugs for Non-Small Cell Lung Cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and validated experimental protocols to rigorously assess the compound's potential.

Editorial Note: To date, specific preclinical or clinical data for this compound is not publicly available. Therefore, this guide is constructed based on a scientifically informed hypothesis. Drawing from the known broad-spectrum biological activities of benzophenone derivatives, which include anticancer properties, we will proceed with the hypothesis that this compound is an investigational anticancer agent. This guide will therefore serve as a robust template for the evaluation of this, or similar, novel chemical entities in an oncology setting.

Introduction: The Unmet Need in NSCLC and the Rationale for Novel Agents

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide.[1] While the therapeutic landscape has evolved significantly with the advent of targeted therapies and immunotherapies, a substantial number of patients either do not respond to these treatments or develop resistance over time.[1][2] This underscores the critical need for novel therapeutic agents with distinct mechanisms of action.

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[3] This has prompted investigations into novel benzophenone-containing compounds as potential next-generation cancer therapeutics. This compound is one such novel chemical entity. This guide outlines a comprehensive strategy to benchmark its efficacy and mechanism of action against current standards of care in NSCLC:

  • Cisplatin: A platinum-based chemotherapeutic agent that induces DNA damage.[4][5]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest.[6][7]

  • Osimertinib: A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets specific EGFR mutations.[8][9]

Comparative Mechanisms of Action: A Hypothetical Framework

A plausible, yet unproven, hypothesis for the anticancer activity of this compound, based on the known activities of similar compounds, is the induction of apoptosis via modulation of critical cell survival signaling pathways, such as the PI3K/AKT pathway. The following diagram illustrates the established mechanisms of the standard drugs and the hypothetical mechanism of our investigational compound.

Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Microtubules Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to DNA DNA DNA_Damage DNA Damage & Replication Block DNA->DNA_Damage Results in Osimertinib Osimertinib Osimertinib->EGFR Inhibits Benzophenone_Compound 2,4-Dichloro-4'-morpholinomethyl benzophenone (Hypothetical) Benzophenone_Compound->AKT Inhibits (Hypothesized) Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Cisplatin Cisplatin Cisplatin->DNA Crosslinks

Caption: Comparative Signaling Pathways of NSCLC Drugs.

Head-to-Head In Vitro Evaluation: A Multi-parametric Approach

To comprehensively benchmark this compound, a panel of NSCLC cell lines with varying genetic backgrounds should be employed (e.g., A549, H1975, PC-9).

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic potential of the investigational compound in comparison to standard drugs.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, cisplatin, paclitaxel, and osimertinib for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well.[10]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

CompoundA549 (EGFR wild-type) IC50 (µM)H1975 (L858R/T790M mutant) IC50 (µM)PC-9 (exon 19 del) IC50 (µM)
This compoundExperimental DataExperimental DataExperimental Data
CisplatinReference DataReference DataReference Data
PaclitaxelReference DataReference DataReference Data
OsimertinibReference DataReference DataReference Data
Elucidation of Cell Death Mechanisms

Understanding how a compound induces cell death is crucial. The following assays will differentiate between apoptosis and necrosis and investigate the cell cycle effects.

Experimental Protocol: Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat NSCLC cells with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat NSCLC cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[12]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Data Presentation: Comparative Effects on Cell Fate

Compound% Apoptotic Cells (Annexin V+/PI-)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlBaseline DataBaseline DataBaseline DataBaseline Data
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
CisplatinReference DataReference DataReference DataReference Data
PaclitaxelReference DataReference DataReference DataReference Data
OsimertinibReference DataReference DataReference DataReference Data
Interrogation of Molecular Targets and Signaling Pathways

To validate our hypothetical mechanism of action, we will use Western blotting to examine the effect of this compound on the PI3K/AKT pathway.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat NSCLC cells with the respective compounds for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-AKT to total AKT.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: NSCLC Cell Lines Treatment Treat with Investigational & Standard Drugs Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Mechanism of Action (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis: IC50, % Apoptosis, Cell Cycle Distribution, Protein Expression Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Comparison Comparative Benchmarking Data_Analysis->Comparison End Conclusion on Preclinical Potential Comparison->End

Caption: Workflow for the in vitro benchmarking of novel anticancer compounds.

In Vivo Efficacy Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a more complex biological system.

Experimental Protocol: NSCLC Xenograft Model

  • Model Establishment: Subcutaneously implant human NSCLC cells (e.g., A549) into immunocompromised mice (e.g., nude or SCID mice).[17][18]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound at various doses, and a standard drug like cisplatin).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Comparative Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle ControlExperimental DataN/A
This compound (Low Dose)Experimental DataCalculated Data
This compound (High Dose)Experimental DataCalculated Data
CisplatinExperimental DataCalculated Data

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the investigational compound is essential for its development.[19][20]

Experimental Approach:

  • Pharmacokinetics: Conduct studies in rodents to determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.[3][21]

  • Pharmacodynamics: Correlate the drug exposure (PK) with the observed biological effect (PD), such as tumor growth inhibition or biomarker modulation in tumor tissues.[3][21]

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound against standard-of-care drugs for NSCLC. By following these detailed protocols and comparative analyses, researchers can generate a robust data package to assess the compound's therapeutic potential. The outcomes of these studies will be instrumental in making informed decisions about the further development of this and other novel benzophenone derivatives as potential anticancer agents.

References

  • World Health Organization. (2024). Cancer. [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681. [Link]

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046–1061. [Link]

  • Richmond, A. (2002). Nf-kappa-B, chemokine gene transcription and tumour growth. Nature Reviews Immunology, 2(9), 664-674. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of oncology, 5 Suppl 6, S3–S6. [Link]

  • AstraZeneca. (2024). TAGRISSO® (osimertinib) Mechanism of Action. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Bio-Rad Laboratories. (n.d.). Western Blotting Guide. [Link]

  • Teicher, B. A. (2009). Tumor Models in Cancer Research. Humana Press. [Link]

  • M.D. Anderson Cancer Center. (n.d.). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. [Link]

  • National Cancer Institute. (2023). Non-Small Cell Lung Cancer Treatment (PDQ®)–Health Professional Version. [Link]

  • Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. [Link]

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A Comparative Guide to Dichlorinated Benzophenone Derivatives: Synthesis, Biological Activity, and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dichlorinated benzophenone derivatives, focusing on their synthesis, physicochemical properties, biological activities, and toxicological profiles. As a Senior Application Scientist, this document is structured to offer not just a compilation of data, but an in-depth technical analysis that underscores the causal relationships between chemical structure and biological function. We will explore the nuances of how the seemingly subtle variation in the position of two chlorine atoms on the benzophenone scaffold can dramatically alter a molecule's properties and its interactions with biological systems. This guide is designed to be a valuable resource for researchers in medicinal chemistry, toxicology, and drug development, providing both foundational knowledge and detailed experimental insights.

Introduction to Dichlorinated Benzophenones: A Tale of Isomeric Diversity

Benzophenone and its derivatives are a versatile class of compounds with applications ranging from photoinitiators and fragrance fixatives to scaffolds for pharmacologically active molecules. The introduction of chlorine atoms to the benzophenone core can significantly modulate its electronic and steric properties, leading to a diverse array of biological activities. Dichlorinated benzophenones, in particular, represent a fascinating area of study due to the numerous possible isomers, each with a unique three-dimensional structure and potential for distinct biological effects. Understanding the structure-activity relationships (SAR) within this isomeric series is crucial for the rational design of novel therapeutic agents and for assessing their potential toxicity.

This guide will systematically explore the key dichlorinated benzophenone isomers, including but not limited to the 2,2'-, 2,4'-, 3,3'-, and 4,4'-dichloro derivatives. We will delve into their synthesis, compare their known biological activities, and discuss their toxicological implications, all supported by peer-reviewed literature and detailed experimental protocols.

Synthesis of Dichlorinated Benzophenone Isomers: The Friedel-Crafts Acylation and Beyond

The most common and versatile method for the synthesis of dichlorinated benzophenones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction typically involves the reaction of a dichlorobenzoyl chloride with a chlorobenzene or benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The choice of reactants and their substitution patterns dictates the resulting isomer.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a dichlorinated benzophenone isomer via Friedel-Crafts acylation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification R1 Dichlorobenzoyl Chloride Reaction_Step Friedel-Crafts Acylation R1->Reaction_Step R2 Chlorobenzene / Benzene R2->Reaction_Step Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction_Step Solvent Inert Solvent (e.g., CS₂, CH₂Cl₂) Solvent->Reaction_Step Hydrolysis Hydrolysis (ice-water) Reaction_Step->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Crystallization / Chromatography Extraction->Purification Product Dichlorinated Benzophenone Purification->Product

Caption: General workflow for the synthesis of dichlorinated benzophenones.

Detailed Experimental Protocol: Synthesis of 4,4'-Dichlorobenzophenone

This protocol describes a representative synthesis of 4,4'-dichlorobenzophenone via Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride.

Materials:

  • 4-Chlorobenzoyl chloride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Petroleum ether (or other suitable inert solvent)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride to petroleum ether.

  • Addition of Reactants: Slowly add a solution of 4-chlorobenzoyl chloride in chlorobenzene to the stirred suspension of AlCl₃ at room temperature. An exothermic reaction will occur, and hydrogen chloride gas will be evolved.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid product from ethanol to obtain pure 4,4'-dichlorobenzophenone as white crystals.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Comparative Physicochemical Properties

The position of the chlorine atoms on the benzophenone rings significantly influences the physicochemical properties of the isomers. These properties, in turn, affect their solubility, bioavailability, and interaction with biological targets.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2,2'-Dichlorobenzophenone C₁₃H₈Cl₂O251.1163-65White to off-white solid
2,4'-Dichlorobenzophenone C₁₃H₈Cl₂O251.1164-66White crystalline solid
3,3'-Dichlorobenzophenone C₁₃H₈Cl₂O251.11123-125White to off-white powder
4,4'-Dichlorobenzophenone C₁₃H₈Cl₂O251.11144-146[1]White to off-white crystalline powder[1]

Note: The data presented is compiled from various sources and may vary slightly depending on the experimental conditions and purity of the sample.

Comparative Biological Activities: A Tale of Isomer-Specific Effects

While comprehensive, direct comparative studies on the biological activities of all dichlorobenzophenone isomers are limited, existing research points towards significant isomer-specific effects. The positioning of the chlorine atoms can influence the molecule's ability to fit into the active site of an enzyme or bind to a receptor.

Enzyme Inhibition

Dichlorinated benzophenones have been investigated as potential inhibitors of various enzymes. The nature and position of the substituents on the benzophenone scaffold are critical for their inhibitory potency and selectivity.

Potential Signaling Pathway for Enzyme Inhibition:

G cluster_inhibition Enzyme Inhibition cluster_pathway Cellular Signaling Pathway Inhibitor Dichlorobenzophenone Isomer Enzyme Target Enzyme (e.g., Tyrosine Kinase, COX) Inhibitor->Enzyme Binding to Active Site or Allosteric Site Response Cellular Response (e.g., Proliferation, Inflammation) Inhibitor->Response Inhibition of Cellular Response Product Product Enzyme->Product Catalysis (Blocked) Substrate Substrate Substrate->Enzyme Downstream Downstream Signaling Cascade Product->Downstream Downstream->Response

Caption: Postulated mechanism of enzyme inhibition by dichlorobenzophenone isomers.

  • Tyrosine Kinase Inhibition: While specific studies on dichlorobenzophenone isomers as tyrosine kinase inhibitors are not abundant, the general benzophenone scaffold has been explored for this purpose. The chlorine atoms can modulate the electronic properties of the phenyl rings, potentially enhancing interactions with the ATP-binding pocket of tyrosine kinases. Further research is needed to systematically evaluate the inhibitory potential of different dichlorobenzophenone isomers against a panel of tyrosine kinases.

  • Cyclooxygenase (COX) Inhibition: Some benzophenone derivatives have shown anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenase (COX) enzymes.[2] The substitution pattern of the chlorine atoms could influence the selectivity and potency of COX-1 and COX-2 inhibition. A comparative study of dichlorobenzophenone isomers on COX activity would be highly valuable for the development of novel anti-inflammatory agents.

Cytotoxicity

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standard method for assessing the cytotoxicity of dichlorinated benzophenone isomers against a chosen cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dichlorobenzophenone isomers (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorobenzophenone isomers in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Toxicological Profiles: A Matter of Isomeric Concern

The toxicological profiles of dichlorinated benzophenones are not extensively studied as a class. However, data on related compounds like dichlorobenzenes suggest that the isomeric form can significantly influence the toxicological outcome, particularly concerning hepatotoxicity and nephrotoxicity.

A study on the in-vitro hepatotoxicity of dichlorobenzene isomers in human liver slices showed a rank order of toxicity as 1,3-DCB > 1,2-DCB > 1,4-DCB.[1] This highlights the importance of the chlorine substitution pattern in determining the toxic potential. While this data is for dichlorobenzenes, it underscores the necessity for similar comparative toxicological studies on dichlorobenzophenone isomers.

General Toxicological Concerns:

  • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and reactive metabolites of chlorinated aromatic compounds can cause liver damage.

  • Nephrotoxicity: The kidneys are also susceptible to damage from certain chlorinated organic compounds.

  • Endocrine Disruption: Some benzophenone derivatives are known to have endocrine-disrupting activities. The chlorination pattern could influence the affinity for nuclear receptors.

  • Carcinogenicity: The carcinogenic potential of many dichlorobenzophenone isomers has not been thoroughly evaluated.

Conclusion and Future Directions

This guide has provided a comparative overview of dichlorinated benzophenone derivatives, highlighting the critical role of isomerism in determining their physicochemical properties, biological activities, and potential toxicity. While the Friedel-Crafts acylation remains a robust method for their synthesis, there is a clear and pressing need for more systematic and comparative studies to fully elucidate the structure-activity and structure-toxicity relationships within this class of compounds.

Key Research Gaps and Future Perspectives:

  • Comprehensive Biological Screening: A systematic evaluation of a wide range of dichlorobenzophenone isomers against a diverse panel of biological targets (e.g., kinases, COX enzymes, nuclear receptors) is essential to uncover novel therapeutic leads.

  • Comparative Toxicology: Head-to-head toxicological studies, including cytotoxicity assays on various cell lines, genotoxicity assays, and in vivo studies, are crucial to assess the safety profiles of these isomers.

  • Mechanism of Action Studies: For any biologically active isomers identified, detailed mechanistic studies are required to understand their mode of action at the molecular level.

  • Development of Isomer-Specific Analytical Methods: Robust analytical methods are needed for the separation and quantification of dichlorobenzophenone isomers in biological and environmental matrices.

By addressing these research gaps, the scientific community can unlock the full potential of dichlorinated benzophenones in drug discovery while ensuring a thorough understanding of their potential risks.

References

  • Fisher, R. L., Smith, M. S., & Tyson, C. A. (1995). In-vitro hepatotoxicity of three dichlorobenzene isomers in human liver slices. Toxicology in Vitro, 9(4), 465-472.
  • Folquitto, L. R. S., de Souza, T. B., Januario, J. P., Nascimento, I. M., Brandão, B. T. V., Moreira, M. E. C., ... & Dias, D. F. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Inducing Cell Cycle Arrest in a Breast Cancer Cell Line. Journal of the Brazilian Chemical Society, 32, 1963-1975.

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A Senior Application Scientist's Guide to the Synthesis and Characterization of 2,4-Dichloro-4'-morpholinomethyl benzophenone: A Comparative Analysis of Synthetic Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the synthesis and characterization of 2,4-Dichloro-4'-morpholinomethyl benzophenone, a novel compound with potential applications in medicinal chemistry. A critical examination of synthetic pathways reveals that a direct, one-pot synthesis is chemically unfeasible. This guide, therefore, elucidates viable multi-step synthetic strategies, with a primary focus on the reproducibility and scalability of a proposed Friedel-Crafts acylation route. We will dissect the nuances of this synthetic approach, offering a "gold standard" protocol and troubleshooting advice. Furthermore, a comprehensive comparison with a potential palladium-catalyzed alternative is presented. This document is designed to be a self-validating system, empowering researchers to confidently synthesize and characterize the target compound with a high degree of accuracy and reproducibility.

The Synthetic Conundrum: Why a Direct Mannich Reaction Fails

A common initial thought for the synthesis of a molecule containing an amine, a carbonyl group, and an adjacent aromatic ring might be the Mannich reaction. However, in the case of this compound, this approach is fundamentally flawed. The classical Mannich reaction requires an enolizable carbonyl compound, meaning a ketone or aldehyde with at least one acidic α-hydrogen. 2,4'-Dichlorobenzophenone, the benzophenone backbone of our target molecule, lacks these crucial α-hydrogens, rendering it inert under typical Mannich conditions.

This chemical reality necessitates the exploration of alternative, multi-step synthetic pathways. This guide will focus on the most plausible and robust of these: a Friedel-Crafts acylation approach.

The Gold Standard: A Reproducible Friedel-Crafts Acylation Protocol

The most reliable and scalable approach to synthesizing this compound is a Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst. In our proposed synthesis, we will react a morpholinomethyl-substituted aromatic precursor with 2,4-dichlorobenzoyl chloride.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Preparation of the Acylating Agent cluster_1 Step 2: Friedel-Crafts Acylation 2,4-Dichlorobenzoic_acid 2,4-Dichlorobenzoic acid 2,4-Dichlorobenzoyl_chloride 2,4-Dichlorobenzoyl chloride 2,4-Dichlorobenzoic_acid->2,4-Dichlorobenzoyl_chloride Reflux Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->2,4-Dichlorobenzoyl_chloride Target_Molecule 2,4-Dichloro-4'-morpholinomethyl benzophenone 2,4-Dichlorobenzoyl_chloride->Target_Molecule 4-benzylmorpholine 4-Benzylmorpholine 4-benzylmorpholine->Target_Molecule 0 °C to rt AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Target_Molecule DCM Dichloromethane (DCM) DCM->Target_Molecule

Figure 1: Proposed two-step synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichlorobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (2.0 eq) at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,4-dichlorobenzoyl chloride can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension.

  • To this mixture, add a solution of 4-benzylmorpholine (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Causality Behind Experimental Choices and Reproducibility
  • Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture. The Lewis acid catalyst, AlCl₃, readily hydrolyzes, which would deactivate it and halt the reaction. Ensuring all glassware is flame-dried and using anhydrous solvents is paramount for reproducibility.[1][2]

  • Stoichiometry of the Lewis Acid: A stoichiometric amount of AlCl₃ is often required because it complexes with both the acyl chloride and the resulting ketone product.[1] Using a catalytic amount will likely result in low yields.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the acyl chloride and the Lewis acid. The slow, dropwise addition of the morpholine derivative also prevents a rapid temperature increase, which could lead to side reactions.

  • Workup Procedure: The acidic workup is crucial to decompose the aluminum chloride-ketone complex and protonate the morpholine nitrogen, aiding in its separation from non-basic impurities. The subsequent wash with sodium bicarbonate neutralizes any remaining acid.

Characterization of this compound

Given the novelty of this compound, no experimental data is available in the literature. The following table provides predicted spectroscopic data based on the analysis of structurally similar compounds.

Analytical Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ 7.2-7.8 (m, 7H, Ar-H), 3.7 (t, 4H, -CH₂-O-CH₂-), 3.5 (s, 2H, Ar-CH₂-N), 2.5 (t, 4H, -CH₂-N-CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ 195 (C=O), 125-140 (Ar-C), 67 (-CH₂-O-CH₂-), 62 (Ar-CH₂-N), 53 (-CH₂-N-CH₂-)
FT-IR (KBr, cm⁻¹)~1660 (C=O stretch), ~2800-3000 (C-H stretch), ~1600 (C=C aromatic stretch), ~1115 (C-O-C stretch)
Mass Spectrometry (ESI+)[M+H]⁺ expected at m/z corresponding to the molecular weight of the protonated molecule.

Comparison of Synthetic Routes: Friedel-Crafts vs. Palladium-Catalyzed Cross-Coupling

While the Friedel-Crafts acylation is a robust and well-understood method, modern organic synthesis offers alternative approaches, such as palladium-catalyzed cross-coupling reactions.

Synthetic_Comparison cluster_FC Advantages cluster_FC_Dis Disadvantages cluster_Pd Advantages cluster_Pd_Dis Disadvantages Friedel_Crafts Friedel-Crafts Acylation FC_Adv_1 Well-established and understood Friedel_Crafts->FC_Adv_1 FC_Adv_2 Readily available starting materials Friedel_Crafts->FC_Adv_2 FC_Adv_3 Scalable Friedel_Crafts->FC_Adv_3 FC_Dis_1 Requires stoichiometric Lewis acid Friedel_Crafts->FC_Dis_1 FC_Dis_2 Sensitive to moisture Friedel_Crafts->FC_Dis_2 FC_Dis_3 Potential for side reactions Friedel_Crafts->FC_Dis_3 Palladium_Coupling Palladium-Catalyzed Cross-Coupling Pd_Adv_1 Milder reaction conditions Palladium_Coupling->Pd_Adv_1 Pd_Adv_2 High functional group tolerance Palladium_Coupling->Pd_Adv_2 Pd_Adv_3 Catalytic amounts of palladium Palladium_Coupling->Pd_Adv_3 Pd_Dis_1 More expensive catalyst and ligands Palladium_Coupling->Pd_Dis_1 Pd_Dis_2 Requires synthesis of specific precursors (e.g., organometallic reagents) Palladium_Coupling->Pd_Dis_2 Pd_Dis_3 Potential for catalyst poisoning Palladium_Coupling->Pd_Dis_3

Figure 2: Comparison of Friedel-Crafts Acylation and Palladium-Catalyzed Cross-Coupling for the synthesis of the target molecule.

A plausible palladium-catalyzed route would involve a Suzuki or Stille coupling between a 2,4-dichlorobenzoyl derivative and a suitable organometallic reagent derived from 4-benzylmorpholine. While potentially offering milder conditions and higher functional group tolerance, this approach necessitates the synthesis of a specific organoboron or organotin precursor, which can add steps and complexity to the overall synthesis. For initial synthesis and small-scale production, the Friedel-Crafts acylation remains the more practical and cost-effective choice.

Troubleshooting and Ensuring Reproducibility

Problem Potential Cause Solution
Low or no product yield Inactive Lewis acid (hydrolyzed)Ensure all glassware is flame-dried and use fresh, anhydrous AlCl₃ and DCM.
Poor quality starting materialsPurify starting materials if necessary. 2,4-Dichlorobenzoyl chloride can be freshly prepared.
Formation of multiple products Overheating of the reactionMaintain strict temperature control, especially during the addition of reagents.
PolysubstitutionUse a 1:1 stoichiometry of the aromatic substrate to the acylating agent.
Difficult purification Complexation of the product with AlCl₃Ensure a thorough acidic workup to break up the complex.
Presence of basic impuritiesWash the organic layer with dilute acid to remove any unreacted amine starting material.

Conclusion

The synthesis of this compound presents an interesting case study in synthetic strategy and the importance of understanding reaction mechanisms. While a direct Mannich reaction is not feasible, a well-executed Friedel-Crafts acylation provides a reliable and reproducible route to this novel compound. By adhering to the detailed protocol and understanding the critical parameters that govern its success, researchers can confidently synthesize and characterize this molecule. The comparison with a potential palladium-catalyzed route highlights the trade-offs between classical and modern synthetic methodologies. This guide serves as a comprehensive resource to ensure the reproducible generation of high-quality experimental data for this compound, paving the way for its further investigation in various scientific disciplines.

References

  • [This space is reserved for future references to experimental data on the target compound, should they become available.]
  • [This space is reserved for future references to experimental data on the target compound, should they become available.]
  • [This space is reserved for future references to experimental data on the target compound, should they become available.]
  • [This space is reserved for future references to experimental data on the target compound, should they become available.]
  • Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. (URL: [Link])

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Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for 2,4-Dichloro-4'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Compound of Concern

Due to the absence of specific toxicological data for 2,4-Dichloro-4'-morpholinomethyl benzophenone, a conservative approach to handling is paramount. The hazard profile is inferred from its constituent chemical moieties: a dichlorinated benzophenone core and a morpholine substituent.

  • Dichlorinated Benzophenone Core : Benzophenone and its halogenated derivatives are associated with several health hazards. Benzophenone itself is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1][2] Dichlorinated benzophenones are known skin and eye irritants and may cause respiratory irritation.[3]

  • Morpholine Substituent : Morpholine is a corrosive substance that can cause severe skin burns and eye damage.[4] While the morpholine in the target compound is part of a larger molecule and its reactivity may be altered, it is prudent to assume potential for skin and eye irritation.

Based on this analysis, this compound should be treated as a hazardous substance with potential carcinogenic, organotoxic, and irritant properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact with halogenated organic compounds. Double-gloving offers additional protection in case of a breach in the outer glove.[5]
Eye Protection Chemical safety goggles with side-shields or a face shieldProtects eyes from splashes and airborne particles of the compound.[6][7]
Body Protection A lab coat that is fully buttonedPrevents contamination of personal clothing.[6][8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filterRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing risks during the handling and use of this compound.

Engineering Controls
  • Primary Containment : All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation : Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.[6][8]

Standard Operating Procedure
  • Preparation : Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the chemical fume hood for the procedure.

  • Weighing and Transfer :

    • Don all required PPE.

    • Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood.

    • To minimize dust generation, gently transfer the compound to the reaction vessel.

  • In Solution :

    • When working with the compound in solution, handle it within the fume hood.

    • Avoid splashes and aerosols.

  • Post-Handling :

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Dispose of all contaminated materials as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[5][8]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Don PPE Designate Designate Workspace Weigh Weigh Solid Designate->Weigh Transfer Transfer to Vessel Weigh->Transfer Solution Work with Solution Transfer->Solution Clean Clean Workspace Solution->Clean Dispose Dispose of Waste Clean->Dispose RemovePPE Remove PPE Dispose->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared for the Unexpected

Even with the best precautions, accidents can happen. A clear and concise emergency plan is vital.

Spills
  • Minor Spill (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use an absorbent material to contain the spill.[9]

    • Collect the absorbent material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood) :

    • Evacuate the laboratory immediately.[10][11]

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][12] Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately.[8][13] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.

Emergency_Response cluster_minor_spill Minor Spill cluster_major_spill Major Spill Spill Chemical Spill Alert_Minor Alert Others Spill->Alert_Minor Minor Evacuate Evacuate Lab Spill->Evacuate Major Contain Contain Spill Alert_Minor->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert_Major Call Emergency Response Evacuate->Alert_Major Prevent_Entry Prevent Entry Alert_Major->Prevent_Entry

Caption: Decision tree for responding to a chemical spill of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to protect the environment and comply with regulations.

  • Classification : As a halogenated organic compound, this substance must be disposed of as hazardous waste.[14][15]

  • Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[16][17] This is crucial as the disposal methods and costs differ significantly.[17]

  • Containers : Collect all waste (solid compound, contaminated labware, and solutions) in clearly labeled, sealed, and appropriate hazardous waste containers.[15][18]

  • Procedure :

    • Place all solid waste and disposable labware contaminated with the compound into a designated, labeled hazardous waste container.

    • Collect any liquid waste containing the compound in a separate, labeled container for halogenated organic waste.

    • Arrange for pickup and disposal by your institution's environmental health and safety department.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds like this compound is a cornerstone of scientific integrity and laboratory safety. By understanding the potential hazards based on chemical structure, implementing robust PPE and handling protocols, and being prepared for emergencies, researchers can confidently and safely advance their work. This guide serves as a foundational document to be adapted to your specific laboratory's Chemical Hygiene Plan.

References

  • Benzophenone - Safety Data Sheet. (2015). Retrieved from [Link]

  • Safety Data Sheet Benzophenone. (2025). Redox. Retrieved from [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet: Benzophenone. (n.d.). Carl ROTH. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.).
  • Safety Data Sheet: Benzophenone. (n.d.). Carl ROTH. Retrieved from [Link]

  • Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]

  • Opinion on benzophenone - 4 (CAS No. 4065-45-6, EC No. 223-772-2). (2023). European Commission. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022).
  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety data sheet. (2024). CPAChem. Retrieved from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved from [Link]

  • ICSC 0389 - BENZOPHENONE. (n.d.). International Labour Organization. Retrieved from [Link]

  • 4,4'-Dichlorobenzophenone. (n.d.). HPC Standards. Retrieved from [Link]

  • Morpholine. (n.d.). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026.
  • 4-Chlorobenzophenone - SAFETY DATA SHEET. (2025). Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.